Product packaging for 2-Amino-4-nitrobenzenemethanol(Cat. No.:CAS No. 78468-34-5)

2-Amino-4-nitrobenzenemethanol

Cat. No.: B1266085
CAS No.: 78468-34-5
M. Wt: 168.15 g/mol
InChI Key: NFOINKSCQYECSI-UHFFFAOYSA-N
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Description

2-Amino-4-nitrobenzenemethanol is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O3 B1266085 2-Amino-4-nitrobenzenemethanol CAS No. 78468-34-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-amino-4-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-3,10H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOINKSCQYECSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20229099
Record name Benzyl alcohol, 2-amino-4-nitro-
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78468-34-5
Record name 2-Amino-4-nitrobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78468-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl alcohol, 2-amino-4-nitro-
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Record name Benzyl alcohol, 2-amino-4-nitro-
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Record name 2-Amino-4-nitrobenzyl alcohol
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Record name 2-Amino-4-nitrobenzyl alcohol
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-4-nitrobenzenemethanol from 2-amino-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-amino-4-nitrobenzenemethanol from 2-amino-4-nitrobenzoic acid. This transformation is a crucial step in the synthesis of various pharmacologically active compounds and functional materials. The core of this process lies in the selective reduction of a carboxylic acid to a primary alcohol in the presence of other sensitive functional groups, namely a nitro group and an amino group. This document details the most effective methodology, presents quantitative data, and provides a detailed experimental protocol for this synthesis.

Core Synthesis Pathway: Selective Reduction of a Carboxylic Acid

The primary challenge in the synthesis of this compound from 2-amino-4-nitrobenzoic acid is the chemoselective reduction of the carboxylic acid group without affecting the nitro and amino functionalities. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can readily reduce carboxylic acids, they are too reactive and would also reduce the nitro group. Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃-THF), is the reagent of choice for this transformation due to its remarkable selectivity for carboxylic acids over many other functional groups, including nitro groups.[1][2]

The reaction proceeds via the formation of an acyloxyborane intermediate from the carboxylic acid and borane. This intermediate is then further reduced by additional equivalents of borane to yield the corresponding primary alcohol after a work-up step.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material2-amino-4-nitrobenzoic acid[3]
ReagentBorane-tetrahydrofuran complex (BH₃-THF)[3]
SolventTetrahydrofuran (THF)[3]
Molar Ratio (Substrate:Reagent)1 : 4[3]
Reaction Time12 hours[3]
Reaction TemperatureRoom Temperature[3]
Work-upMethanol quench, followed by aqueous bicarbonate extraction[3]
Product(2-amino-4-nitrophenyl)methanol[3]
Yield70%[3]
Physical AppearanceOrange solid[3]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the laboratory-scale synthesis of this compound.

Materials:

  • 2-amino-4-nitrobenzoic acid

  • Borane-tetrahydrofuran complex (BH₃-THF) solution (e.g., 1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, addition funnel, condenser, etc.)

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-nitrobenzoic acid (1.00 g, 5.49 mmol) in anhydrous tetrahydrofuran (20 mL) at room temperature.[3]

  • Addition of Reducing Agent: Slowly and dropwise, add the borane-tetrahydrofuran complex solution (21.96 mL of a 1 M solution, 21.96 mmol) to the stirred solution of the carboxylic acid through the addition funnel.[3] An exothermic reaction may be observed.

  • Reaction: Stir the reaction mixture continuously for 12 hours at room temperature.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion of the reaction, cool the reaction mixture in an ice bath.[3] Slowly and carefully add methanol (100 mL) to quench the excess borane.[3] Vigorous hydrogen gas evolution will occur, so the addition must be done cautiously in a well-ventilated fume hood.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvents.[3]

    • Transfer the residue to a separatory funnel containing a saturated aqueous sodium bicarbonate solution (50 mL).[3]

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 75 mL).[3]

    • Combine the organic layers and wash with brine (50 mL).[3]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[3]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[3]

  • Purification: Suspend the resulting residue in water, filter the solid, and dry to yield (2-amino-4-nitrophenyl)methanol as an orange solid (yield: 650 mg, 70%).[3] Further purification can be achieved by recrystallization or column chromatography if necessary.

Characterization:

The structure of the synthesized this compound can be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.46 (d, J = 2.0 Hz, 1H), 7.38-7.35 (m, 2H), 5.57 (s, 2H), 5.34 (t, J = 5.4 Hz, 1H), 4.43 (d, J = 5.5 Hz, 2H).[3]

Visualizations

The following diagrams illustrate the chemical transformation and the experimental workflow.

Synthesis_Pathway start 2-amino-4-nitrobenzoic acid product This compound start->product Reduction reagent BH3-THF reagent->product Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve 2-amino-4-nitrobenzoic acid in THF add_reagent Add BH3-THF solution dropwise dissolve->add_reagent stir Stir at room temperature for 12h add_reagent->stir quench Quench with Methanol stir->quench concentrate1 Concentrate in vacuo quench->concentrate1 extract Aqueous NaHCO3 extraction concentrate1->extract wash Wash with brine extract->wash dry Dry over MgSO4 wash->dry concentrate2 Concentrate in vacuo dry->concentrate2 purify Suspend in water, filter, and dry concentrate2->purify

References

(2-amino-4-nitrophenyl)methanol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Chemical Properties and Structure of (2-amino-4-nitrophenyl)methanol

For the attention of: Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Structure

(2-amino-4-nitrophenyl)methanol is an aromatic organic compound containing an amino group, a nitro group, and a hydroxymethyl group attached to a benzene ring.

DOT Script of the Chemical Structure:

Caption: 2D structure of (2-amino-4-nitrophenyl)methanol.

Physicochemical Properties

A summary of the key physicochemical properties of (2-amino-4-nitrophenyl)methanol is provided in the tables below. It is important to note that while computed data is available, experimental data for some properties such as melting and boiling points are not consistently reported for this specific compound. Data for the related compound, 2-amino-4-nitrophenol, is included for reference where available.

Table 1: General and Computed Properties[1]
PropertyValue
IUPAC Name (2-amino-4-nitrophenyl)methanol
CAS Number 78468-34-5
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
XLogP3 1.2
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 2
Topological Polar Surface Area 92.1 Ų
Formal Charge 0
Table 2: Experimental Physical Properties (Limited Data)
PropertyValueSource
Melting Point Not available
Boiling Point Not available
Solubility Not available
Melting Point of 2-amino-4-nitrophenol (for reference) 142-143 °C[1]
Solubility of 2-amino-4-nitrophenol (for reference) Soluble in hot water[1]

Synthesis and Purification

Detailed experimental protocols for the synthesis of (2-amino-4-nitrophenyl)methanol are not extensively documented in publicly available literature. However, general synthetic strategies for similar compounds, such as the reduction of nitroaromatic compounds, can be adapted.

General Synthetic Approach: Reduction of a Nitroaromatic Precursor

A plausible synthetic route to (2-amino-4-nitrophenyl)methanol involves the selective reduction of one nitro group of a dinitro precursor or the reduction of a nitro-substituted benzoic acid or its ester. For instance, the reduction of 2-amino-4-nitrobenzoic acid or its corresponding methyl ester using a suitable reducing agent like lithium aluminum hydride or sodium borohydride could yield the target compound.

DOT Script of a potential synthesis workflow:

G Potential Synthesis Workflow Start 2-Amino-4-nitrobenzoic acid Step1 Reduction (e.g., LiAlH4 or NaBH4) Start->Step1 Product (2-amino-4-nitrophenyl)methanol Step1->Product

Caption: A potential synthetic route to (2-amino-4-nitrophenyl)methanol.

Purification

Purification of the final product would likely involve standard laboratory techniques such as:

  • Recrystallization: Using a suitable solvent system to obtain a crystalline solid of high purity.

  • Column Chromatography: Employing a stationary phase like silica gel and an appropriate eluent to separate the desired compound from impurities.

Spectral and Analytical Data

Biological Activity

There is limited direct research on the biological activities of (2-amino-4-nitrophenyl)methanol. However, the presence of the nitroaromatic moiety suggests potential for various biological effects, as many nitro-containing compounds are known to exhibit a wide range of activities.

Research on related nitroaromatic compounds has indicated potential for:

  • Antimicrobial Activity: Nitro compounds can undergo bioreduction to form reactive nitrogen species that can be toxic to microorganisms.[2]

  • Anticancer Activity: Some nitroimidazoles and other nitro-containing heterocycles have been investigated for their potential as anticancer agents.

  • Enzyme Inhibition: For instance, the related compound 2-amino-4-nitrophenol has been studied as a potential cyclooxygenase inhibitor.[3]

Further in vitro and in vivo studies are necessary to determine the specific biological profile of (2-amino-4-nitrophenyl)methanol.

Safety and Handling

(2-amino-4-nitrophenyl)methanol is classified as a hazardous substance. The following GHS hazard statements have been associated with it:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[4]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes for research and development professionals. The information provided is based on available data and may not be exhaustive. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

Spectroscopic and Synthetic Profile of 7-Oxo-7-(2-thienyl)heptanoic Acid (CAS 78468-34-5)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 7-Oxo-7-(2-thienyl)heptanoic acid (CAS 78468-34-5). Due to the limited availability of public experimental data for this specific compound, the spectroscopic data presented herein is predicted based on established principles of spectroscopy and analysis of structurally similar compounds. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 7-Oxo-7-(2-thienyl)heptanoic acid. These predictions are derived from computational models and analysis of analogous structures containing a thiophene ring, a ketone, and a carboxylic acid moiety.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5br s1H-COOH
~7.85dd1HThiophene-H5
~7.65dd1HThiophene-H3
~7.15dd1HThiophene-H4
~2.95t2H-CH₂-C=O
~2.40t2H-CH₂-COOH
~1.75p2H-CH₂-CH₂-C=O
~1.65p2H-CH₂-CH₂-COOH
~1.40p2H-CH₂-CH₂-CH₂-

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~200.0Ketone C=O
~179.5Carboxylic Acid C=O
~144.0Thiophene-C2
~134.0Thiophene-C5
~132.0Thiophene-C3
~128.0Thiophene-C4
~43.0-CH₂-C=O
~34.0-CH₂-COOH
~29.0Aliphatic -CH₂-
~28.5Aliphatic -CH₂-
~24.5Aliphatic -CH₂-

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid dimer)
3100-3000MediumC-H stretch (Thiophene)
2940-2850MediumC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic acid)
~1670StrongC=O stretch (Aryl ketone)
~1520, ~1410Medium-WeakC=C stretch (Thiophene ring)
~1280MediumC-O stretch (Carboxylic acid)
~920BroadO-H bend (Carboxylic acid dimer)

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data

m/zRelative Intensity (%)Assignment
22640[M]⁺ (Molecular Ion)
111100[C₄H₃S-C=O]⁺ (Thienoyl cation - Base Peak)
11560[M - C₄H₃S-C=O]⁺
9730[C₅H₅O]⁺
8325[C₄H₃S]⁺

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of 7-Oxo-7-(2-thienyl)heptanoic acid.

1. Synthesis Protocol: Friedel-Crafts Acylation

A plausible and efficient method for the synthesis of 7-Oxo-7-(2-thienyl)heptanoic acid is the Friedel-Crafts acylation of thiophene with a heptanedioic acid derivative.

  • Materials:

    • Thiophene

    • Heptanedioic anhydride (or heptanedioyl chloride)

    • Aluminum chloride (AlCl₃) or other suitable Lewis acid

    • Anhydrous dichloromethane (DCM) or other inert solvent

    • Hydrochloric acid (HCl), aqueous solution

    • Sodium sulfate (Na₂SO₄), anhydrous

    • Standard laboratory glassware

  • Procedure:

    • Preparation of Acylating Agent: If starting from heptanedioic acid, it can be converted to the anhydride or acid chloride using standard procedures.

    • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride in an inert solvent like DCM. The suspension is cooled in an ice bath.

    • Formation of Acylium Ion: A solution of heptanedioic anhydride (or chloride) in DCM is added dropwise from the dropping funnel to the cooled AlCl₃ suspension. The mixture is stirred for 30 minutes to allow for the formation of the acylium ion complex.

    • Acylation Reaction: Thiophene is then added dropwise to the reaction mixture. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

    • Work-up: The reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure 7-Oxo-7-(2-thienyl)heptanoic acid.

2. NMR Spectroscopy Protocol

  • Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

  • Instrumentation: 500 MHz NMR Spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[1]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.[1]

  • Acquisition Parameters (¹H NMR):

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Acquisition Parameters (¹³C NMR):

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 220 ppm.

3. FT-IR Spectroscopy Protocol

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: Fourier Transform Infrared (FT-IR) Spectrometer.

  • Sample Preparation (Thin Solid Film):

    • Dissolve a small amount (a few mg) of the solid sample in a volatile solvent like methylene chloride.[2]

    • Place a drop of this solution onto a salt plate (e.g., KBr or NaCl).[2]

    • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[2]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum of the clean, empty sample compartment.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • The spectrum is typically recorded in transmittance or absorbance mode.

4. Mass Spectrometry Protocol

  • Objective: To determine the molecular weight and fragmentation pattern.

  • Instrumentation: Mass Spectrometer with Electron Ionization (EI) source.

  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10-100 µg/mL.[3]

    • Ensure the sample is free of non-volatile salts or buffers.

  • Data Acquisition:

    • The sample is introduced into the ion source (often via direct infusion or after separation by Gas Chromatography).

    • The molecules are ionized in the gas phase by an electron beam (typically at 70 eV).[4]

    • The resulting ions (the molecular ion and various fragments) are separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[5]

    • A mass spectrum is generated by plotting the relative abundance of ions against their m/z ratio.

Visualizations

The following diagrams illustrate the logical relationships in the synthesis and the experimental workflow for the characterization of 7-Oxo-7-(2-thienyl)heptanoic acid.

Synthesis_Pathway Synthesis of 7-Oxo-7-(2-thienyl)heptanoic Acid cluster_reagents Starting Materials Thiophene Thiophene Product 7-Oxo-7-(2-thienyl)heptanoic Acid Thiophene->Product Heptanedioic_Anhydride Heptanedioic Anhydride Acylium_Complex Acylium Ion Complex Heptanedioic_Anhydride->Acylium_Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium_Complex->Product Electrophilic Aromatic Substitution

Caption: Logical relationship in the synthesis via Friedel-Crafts acylation.

Characterization_Workflow Experimental Workflow for Spectroscopic Characterization Synthesis Synthesis & Purification Purified_Compound Purified Compound Synthesis->Purified_Compound NMR NMR Spectroscopy (¹H and ¹³C) Purified_Compound->NMR IR FT-IR Spectroscopy Purified_Compound->IR MS Mass Spectrometry Purified_Compound->MS Structure_Confirmation Structure & Purity Confirmed NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the characterization of the synthesized compound.

References

Physical properties of 2-Amino-4-nitrobenzenemethanol (solubility, melting point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 2-Amino-4-nitrobenzenemethanol (CAS RN: 78468-34-5), focusing on its melting point and solubility. It includes standardized experimental protocols for determining these properties and a logical workflow for their characterization.

Core Physical Properties

This compound, also known as (2-Amino-4-nitrophenyl)methanol or 2-Amino-4-nitrobenzyl alcohol, is an organic compound with the molecular formula C₇H₈N₂O₃. Its physical state is typically a solid. Quantitative data for its key physical properties are summarized below.

Physical PropertyValueSource(s)
Melting Point 178-180 °CCAS Common Chemistry
Molecular Weight 168.15 g/mol PubChem, CAS
Water Solubility Likely lowInferred from synthesis protocols

Experimental Protocols

The following sections detail standardized laboratory methods for the determination of the melting point and solubility of organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress the melting point and broaden the range.

Methodology: Capillary Method using a Melting Point Apparatus

This method is a common and accurate technique for determining the melting point of a solid organic compound.

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered.

    • Take a capillary tube (sealed at one end) and press the open end into the powder.

    • Tap the sealed end gently on a hard surface to pack the powder into the bottom of the tube. The packed sample should be approximately 1-2 mm high.

  • Apparatus Setup:

    • Place the packed capillary tube into the sample holder of a melting point apparatus (e.g., Mel-Temp).

    • Ensure the thermometer is correctly positioned with the bulb level with the sample.

  • Measurement:

    • Begin heating the apparatus. For an unknown compound, a rapid initial heating can be used to find an approximate melting range.

    • Allow the apparatus to cool and then perform a more accurate measurement with a fresh sample.

    • Heat the block slowly, at a rate of about 1-2°C per minute, especially when approaching the expected melting point.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last crystal of the solid melts (the end of the melting range).

  • Data Recording:

    • The recorded range (e.g., 178-180°C) is the melting point.

    • For high accuracy, repeat the determination with a fresh sample until consistent values are obtained.

Qualitative Solubility Determination

Solubility tests provide valuable information about the polarity and the presence of acidic or basic functional groups within a molecule. The general principle "like dissolves like" is a useful guide; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.

Methodology: Systematic Solubility Testing

This procedure involves testing the solubility of the compound in a sequence of solvents to classify it.

  • Sample Preparation:

    • Place approximately 25 mg of this compound into a small test tube.

  • Test 1: Water (H₂O)

    • Add 0.75 mL of deionized water to the test tube in small portions.

    • After each addition, shake the tube vigorously for 60 seconds.

    • Observe if the compound dissolves completely. If it does, the compound is water-soluble. Test the resulting solution with litmus or pH paper to determine if it is acidic, basic, or neutral.

  • Test 2: 5% Sodium Hydroxide (NaOH) (For water-insoluble compounds)

    • If the compound is insoluble in water, use a fresh sample and add 0.75 mL of 5% aqueous NaOH.

    • Shake vigorously. Solubility in 5% NaOH indicates the presence of an acidic functional group, such as a phenol.

  • Test 3: 5% Sodium Bicarbonate (NaHCO₃) (For NaOH-soluble compounds)

    • If the compound dissolves in NaOH, test a fresh sample in 5% NaHCO₃.

    • Solubility in this weaker base suggests a strongly acidic group, such as a carboxylic acid. Phenols are typically not acidic enough to dissolve in NaHCO₃.

  • Test 4: 5% Hydrochloric Acid (HCl) (For water-insoluble compounds)

    • If the compound is insoluble in water and NaOH, test a fresh sample in 0.75 mL of 5% HCl.

    • Shake vigorously. Solubility in dilute acid indicates the presence of a basic functional group, most commonly an amine.

  • Test 5: Concentrated Sulfuric Acid (H₂SO₄) (For compounds insoluble in previous solvents)

    • If the compound is insoluble in water, dilute acid, and dilute base, test its solubility in cold, concentrated H₂SO₄.

    • Most compounds containing oxygen, nitrogen, or double/triple bonds will dissolve in concentrated sulfuric acid. Alkanes and some aromatic compounds are insoluble.

Characterization Workflow

The following diagram illustrates the logical workflow for the physical characterization of an unknown organic solid, such as this compound.

G cluster_0 cluster_1 Melting Point Determination cluster_2 Solubility Characterization start Start: Organic Solid Sample mp_prep Prepare Capillary Sample start->mp_prep sol_water Test Solubility in Water start->sol_water mp_measure Measure Melting Range in Apparatus mp_prep->mp_measure mp_result Record Melting Point (e.g., 178-180 °C) mp_measure->mp_result sol_naoh Test Solubility in 5% NaOH sol_water->sol_naoh Insoluble sol_hcl Test Solubility in 5% HCl sol_result_base Classify: Basic (Amine) sol_hcl->sol_result_base Soluble sol_result_neutral Classify: Neutral sol_hcl->sol_result_neutral Insoluble sol_naoh->sol_hcl Insoluble sol_result_acid Classify: Acidic (Phenol) sol_naoh->sol_result_acid Soluble

Workflow for Physical Property Determination.

An In-depth Technical Guide to 2-Amino-4-nitrobenzenemethanol: A Key Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4-nitrobenzenemethanol (CAS No. 78468-34-5), a valuable chemical intermediate in organic synthesis. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its primary application in the construction of heterocyclic scaffolds of medicinal importance.

Core Concepts and Properties

This compound, also known as (2-amino-4-nitrophenyl)methanol or 2-amino-4-nitrobenzyl alcohol, is a solid organic compound.[1][2][3] Its molecular structure, featuring an amino group, a nitro group, and a benzylic alcohol, makes it a versatile precursor for the synthesis of more complex molecules, particularly heterocyclic systems.

Physicochemical and Spectroscopic Data
PropertyValue
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol [4][5]
Appearance Orange solid[6]
Melting Point 178-180 °C[7]
CAS Number 78468-34-5[7]
1H NMR (400 MHz, DMSO-d6) δ 7.46 (d, J = 2.0 Hz, 1H), 7.38-7.35 (m, 2H), 5.57 (s, 2H), 5.34 (t, J = 5.4 Hz, 1H), 4.43 (d, J = 5.5 Hz, 2H)[6]
Solubility Soluble in ethanol, diethyl ether, and acetic acid.[8]

Synthesis of this compound

The most commonly cited synthesis of this compound involves the reduction of 2-amino-4-nitrobenzoic acid.[6] The detailed experimental protocol for this transformation is provided below.

Experimental Protocol: Synthesis from 2-Amino-4-nitrobenzoic Acid

This procedure outlines the reduction of the carboxylic acid functionality of 2-amino-4-nitrobenzoic acid to a primary alcohol using a borane-tetrahydrofuran complex.

Materials:

  • 2-Amino-4-nitrobenzoic acid

  • Tetrahydrofuran (THF), anhydrous

  • Borane-tetrahydrofuran complex (BH₃-THF) solution

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Ether

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-amino-4-nitrobenzoic acid (1.00 g, 5.49 mmol) in anhydrous tetrahydrofuran (20 mL) at room temperature in a round-bottom flask equipped with an addition funnel and a magnetic stirrer.[6]

  • Slowly add borane-tetrahydrofuran complex (21.96 mL of a 1.0 M solution, 21.96 mmol) dropwise to the stirred solution via the addition funnel.[6]

  • Stir the reaction mixture continuously for 12 hours at room temperature.[6]

  • Upon completion of the reaction, cool the mixture in an ice bath.[6]

  • Slowly and carefully add methanol (100 mL) to quench the excess borane complex.[6]

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvents.[6]

  • Transfer the residue to a separatory funnel containing a saturated aqueous sodium bicarbonate solution (50 mL).[6]

  • Extract the aqueous layer with ether (3 x 75 mL).[6]

  • Combine the organic layers and wash with brine (50 mL).[6]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[6]

  • Suspend the resulting residue in water, collect the solid by filtration, and dry to afford this compound as an orange solid (650 mg, 70% yield).[6]

G cluster_synthesis Synthesis of this compound Start 2-Amino-4-nitrobenzoic acid in THF Add_BH3 Add BH3-THF Start->Add_BH3 Stir Stir at RT for 12h Add_BH3->Stir Quench Quench with Methanol Stir->Quench Concentrate Concentrate Quench->Concentrate Workup Aqueous Workup (NaHCO3, Ether Extraction) Concentrate->Workup Dry Dry and Concentrate Workup->Dry Isolate Isolate Product Dry->Isolate End This compound Isolate->End

Synthesis of this compound Workflow

Application in the Synthesis of Heterocyclic Compounds

This compound serves as a key precursor for the synthesis of various heterocyclic compounds. A primary application involves its conversion to 2-amino-4-nitrobenzaldehyde, which can then undergo the Friedländer synthesis to produce substituted quinolines. Quinolines are a significant class of N-heterocycles with a wide range of biological activities.

Logical Workflow for Quinolone Synthesis

The overall strategy involves a two-step process: the oxidation of the benzylic alcohol to an aldehyde, followed by the cyclocondensation of the aldehyde with a ketone containing an α-methylene group.

G cluster_workflow Application in Quinolone Synthesis Start This compound Oxidation Oxidation of Benzylic Alcohol Start->Oxidation Intermediate 2-Amino-4-nitrobenzaldehyde Oxidation->Intermediate Friedlander Friedländer Synthesis (with Ketone R-CO-CH2-R') Intermediate->Friedlander End Substituted 7-Nitroquinoline Friedlander->End

General workflow for quinoline synthesis.
Step 1: Oxidation to 2-Amino-4-nitrobenzaldehyde

The selective oxidation of the primary alcohol in this compound to the corresponding aldehyde is a crucial step. While a specific protocol for this substrate is not detailed in the literature, various methods for the oxidation of benzylic alcohols can be employed. A common and mild method involves the use of manganese dioxide (MnO₂) in a suitable organic solvent.

Hypothetical Experimental Protocol: Oxidation with MnO₂

This protocol is based on standard procedures for the oxidation of benzylic alcohols.

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM) or Chloroform

  • Celite® or other filtration aid

Procedure:

  • To a stirred solution of this compound in dichloromethane, add an excess of activated manganese dioxide (typically 5-10 equivalents by weight).

  • Stir the suspension at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

  • Wash the filter cake thoroughly with dichloromethane.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield crude 2-amino-4-nitrobenzaldehyde, which can be used in the next step with or without further purification.

Step 2: Friedländer Synthesis of 7-Nitroquinolines

The Friedländer synthesis is a condensation reaction between a 2-aminobenzaldehyde or 2-aminoketone and a compound containing an α-methylene group adjacent to a carbonyl.[1][9][10] This reaction provides a direct route to substituted quinolines.

Experimental Protocol: Friedländer Synthesis

This protocol describes the base-catalyzed condensation of 2-amino-4-nitrobenzaldehyde with a ketone to form a 7-nitroquinoline derivative.

Materials:

  • 2-Amino-4-nitrobenzaldehyde

  • A ketone (e.g., acetone, ethyl acetoacetate, acetylacetone)

  • Ethanol or Methanol

  • A base (e.g., sodium hydroxide, potassium hydroxide, or piperidine)

Procedure:

  • Dissolve 2-amino-4-nitrobenzaldehyde and the ketone (typically 1.1 to 2 equivalents) in ethanol in a round-bottom flask.

  • Add a catalytic amount of the base to the solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC. Reaction times can range from a few hours to 24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 7-nitroquinoline derivative.

Potential Biological Significance of Derivatives

While this compound itself is a synthetic intermediate, the heterocyclic scaffolds derived from it, such as quinolines, are of significant interest to drug development professionals. The nitro group, in particular, is a common feature in many bioactive molecules and can act as both a pharmacophore and a toxicophore.[11] Nitro-containing compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[11] The synthesis of a library of 7-nitroquinoline derivatives from this compound could, therefore, lead to the discovery of novel therapeutic agents.

For instance, many quinoline-based compounds are known to intercalate into DNA or inhibit key enzymes such as topoisomerases, which are crucial for cell replication. This mechanism is often exploited in the development of anticancer drugs. While no specific signaling pathways have been directly linked to derivatives of this compound in the available literature, the general biological activities of nitroaromatics and quinolines suggest that compounds synthesized from this intermediate could potentially modulate pathways involved in cell proliferation, microbial growth, or inflammatory responses.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the construction of heterocyclic systems. Its straightforward synthesis and the reactivity of its functional groups allow for its use as a building block in the preparation of substituted quinolines and other related scaffolds. The established biological importance of these target molecules makes this compound a compound of considerable interest for researchers in medicinal chemistry and drug discovery. Further exploration of its reactivity and the biological evaluation of its derivatives are likely to yield new and valuable scientific insights.

References

An In-depth Technical Guide to the Discovery and First Synthesis of (2-amino-4-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-amino-4-nitrophenyl)methanol is a substituted benzyl alcohol of interest in medicinal chemistry and materials science due to its unique electronic and structural properties conferred by the amino, nitro, and hydroxyl functional groups. This technical guide provides a comprehensive overview of the compound, with a focus on its initial synthesis. While a singular "discovery" event is not documented, this guide postulates a plausible first synthetic route via the selective reduction of 2-amino-4-nitrobenzoic acid. Detailed experimental protocols, characterization data, and a visual representation of the synthetic workflow are presented to aid researchers in the preparation and study of this compound.

Introduction

The precise historical discovery of (2-amino-4-nitrophenyl)methanol is not well-documented in scientific literature, suggesting it was likely first synthesized as an intermediate in a larger research program rather than being an isolated discovery. Its structural features, however, make it a molecule of significant academic and industrial interest. The presence of an electron-donating amino group and an electron-withdrawing nitro group on the aromatic ring, in conjunction with a reactive benzylic alcohol, provides multiple avenues for further chemical modification.

This guide focuses on a logical and efficient pathway for the first synthesis of (2-amino-4-nitrophenyl)methanol, predicated on the selective reduction of a commercially available starting material.

Proposed First Synthesis Pathway

The most probable first synthesis of (2-amino-4-nitrophenyl)methanol involves the selective reduction of the carboxylic acid functionality of 2-amino-4-nitrobenzoic acid. This approach is favored due to the availability of the starting material and the existence of reducing agents capable of selectively targeting the carboxylic acid in the presence of a nitro group. Reagents such as borane-tetrahydrofuran complex (B₂H₆/THF) or lithium aluminium hydride (LiAlH₄) are suitable for this transformation. Care must be taken with LiAlH₄, as it can sometimes reduce aromatic nitro groups, but under controlled conditions, selective reduction of the carboxylic acid is achievable.

Logical Relationship of the Synthesis

G 2-amino-4-nitrobenzoic_acid 2-amino-4-nitrobenzoic acid product (2-amino-4-nitrophenyl)methanol 2-amino-4-nitrobenzoic_acid->product Reduction reducing_agent Reducing Agent (e.g., B₂H₆/THF) reducing_agent->product

Caption: Proposed synthesis of (2-amino-4-nitrophenyl)methanol.

Data Presentation

The following table summarizes the key quantitative data for (2-amino-4-nitrophenyl)methanol.

PropertyValueReference
IUPAC Name (2-amino-4-nitrophenyl)methanolPubChem[1]
CAS Number 78468-34-5PubChem[1]
Molecular Formula C₇H₈N₂O₃PubChem[1]
Molecular Weight 168.15 g/mol PubChem[1]
Melting Point 178-180 °CChemicalBook[2]
Appearance Solid-
Predicted ¹H NMR See Section 5 for detailed assignments-
Predicted ¹³C NMR See Section 5 for detailed assignments-
Predicted IR (cm⁻¹) ~3400-3200 (O-H, N-H), ~1520 & 1340 (NO₂)-

Experimental Protocols

This section provides a detailed, hypothetical experimental protocol for the first synthesis of (2-amino-4-nitrophenyl)methanol.

Synthesis of (2-amino-4-nitrophenyl)methanol via Reduction of 2-amino-4-nitrobenzoic acid

Materials:

  • 2-amino-4-nitrobenzoic acid

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere, suspend 2-amino-4-nitrobenzoic acid (1.82 g, 10 mmol) in anhydrous THF (50 mL).

  • Addition of Reducing Agent: Cool the suspension to 0 °C using an ice bath. Slowly add the borane-tetrahydrofuran complex (30 mL of a 1 M solution in THF, 30 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of methanol (10 mL).

  • Workup: Acidify the mixture to pH ~2 with 1 M hydrochloric acid. Remove the THF by rotary evaporation.

  • Extraction: Add ethyl acetate (50 mL) to the aqueous residue and neutralize with a saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford (2-amino-4-nitrophenyl)methanol as a solid.

Experimental Workflow

G cluster_reaction Reaction cluster_workup Workup & Purification start Suspend 2-amino-4-nitrobenzoic acid in anhydrous THF add_reductant Add B₂H₆/THF dropwise at 0 °C start->add_reductant reflux Reflux for 4 hours add_reductant->reflux quench Quench with methanol at 0 °C reflux->quench acidify Acidify with 1 M HCl quench->acidify evaporate Remove THF via rotary evaporation acidify->evaporate extract Extract with ethyl acetate evaporate->extract wash_dry Wash with brine and dry over MgSO₄ extract->wash_dry purify Purify by column chromatography or recrystallization wash_dry->purify final_product (2-amino-4-nitrophenyl)methanol purify->final_product Yields

Caption: Workflow for the synthesis of (2-amino-4-nitrophenyl)methanol.

Predicted Characterization Data

The following are predicted spectroscopic data for (2-amino-4-nitrophenyl)methanol based on its chemical structure and data from analogous compounds.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.95 (d, J = 2.4 Hz, 1H, Ar-H ortho to NO₂)

    • δ 7.75 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H meta to NO₂ and ortho to CH₂OH)

    • δ 6.80 (d, J = 8.8 Hz, 1H, Ar-H ortho to NH₂)

    • δ 5.50 (s, 2H, NH₂)

    • δ 5.30 (t, J = 5.6 Hz, 1H, OH)

    • δ 4.50 (d, J = 5.6 Hz, 2H, CH₂OH)

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 152.0 (C-NH₂)

    • δ 145.0 (C-NO₂)

    • δ 138.0 (C-CH₂OH)

    • δ 127.0 (CH ortho to NO₂)

    • δ 125.0 (CH meta to NO₂)

    • δ 112.0 (CH ortho to NH₂)

    • δ 62.0 (CH₂OH)

  • FTIR (KBr, cm⁻¹):

    • 3450-3300 (N-H stretching of primary amine)

    • 3350-3200 (O-H stretching of alcohol)

    • 3100-3000 (aromatic C-H stretching)

    • 2950-2850 (aliphatic C-H stretching)

    • ~1620 (N-H bending)

    • ~1590, 1480 (aromatic C=C stretching)

    • ~1520 (asymmetric NO₂ stretching)

    • ~1340 (symmetric NO₂ stretching)

    • ~1050 (C-O stretching of primary alcohol)

Conclusion

While the historical first synthesis of (2-amino-4-nitrophenyl)methanol is not explicitly detailed in the literature, a plausible and efficient route has been presented based on established synthetic methodologies. The selective reduction of 2-amino-4-nitrobenzoic acid provides a direct pathway to the target compound. The detailed experimental protocol and compiled characterization data in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating further investigation and application of this versatile molecule.

References

A Comprehensive Technical Guide to the Theoretical and Computational Characterization of 2-Amino-4-nitrobenzenemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the theoretical and computational methodologies applicable to the study of 2-Amino-4-nitrobenzenemethanol. While direct computational studies on this specific molecule are not extensively available in public literature, this document establishes a predictive framework based on established computational workflows and experimental data for the target molecule and its structural analogs. This guide summarizes key molecular properties, outlines detailed experimental protocols for its synthesis and characterization, and presents a comprehensive theoretical analysis workflow. The included data, presented in structured tables and visualized through logical diagrams, is intended to serve as a valuable resource for researchers engaged in the study of nitroaromatic compounds and their potential applications in medicinal chemistry and materials science.

Introduction

This compound, a substituted nitroaniline derivative, possesses a unique combination of functional groups—an amino group, a nitro group, and a hydroxymethyl group—that make it a molecule of significant interest for theoretical and experimental investigation. The electron-donating amino group and the electron-withdrawing nitro group create a "push-pull" electronic system, which can lead to interesting optical and electronic properties. The hydroxymethyl group provides a site for further chemical modification and can participate in hydrogen bonding, influencing the molecule's solid-state structure and solubility.

Understanding the structural, electronic, and spectroscopic properties of this compound is crucial for elucidating its reactivity, potential biological activity, and suitability for various applications. Computational chemistry provides a powerful toolkit for predicting and interpreting these properties at the molecular level. This guide will explore the application of these computational methods to this compound.

Molecular Properties and Identification

A summary of the key physicochemical properties of this compound is provided in Table 1.

PropertyValueSource
Molecular Formula C₇H₈N₂O₃[1]
Molecular Weight 168.15 g/mol [1]
CAS Number 78468-34-5[1]
IUPAC Name (2-amino-4-nitrophenyl)methanol[1]
Synonyms 2-Amino-4-nitrobenzyl alcohol[1]
Appearance Solid-
XLogP3 1.2[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of 2-amino-4-nitrobenzoic acid. A detailed experimental protocol is outlined below.

Workflow for the Synthesis of this compound

G start Start: 2-amino-4-nitrobenzoic acid dissolve Dissolve in Tetrahydrofuran (THF) at room temperature start->dissolve add_reagent Slowly add Borane-tetrahydrofuran complex (BH3-THF) dissolve->add_reagent stir Stir for 12 hours at room temperature add_reagent->stir quench Quench with Methanol in an ice bath stir->quench concentrate1 Concentrate the reaction mixture quench->concentrate1 extract Extract with Ether from saturated aqueous Sodium Bicarbonate concentrate1->extract wash Wash organic layers with brine extract->wash dry Dry over anhydrous Magnesium Sulfate wash->dry concentrate2 Filter and concentrate dry->concentrate2 precipitate Suspend residue in water, filter, and dry concentrate2->precipitate end End Product: (2-amino-4-nitrophenyl)methanol precipitate->end

Synthesis workflow for this compound.

Detailed Methodology:

  • Dissolution: Dissolve 2-amino-4-nitrobenzoic acid in tetrahydrofuran (THF) at room temperature.

  • Reduction: Slowly add borane-tetrahydrofuran complex (BH₃-THF) to the solution.

  • Reaction: Stir the mixture continuously for 12 hours at room temperature.

  • Quenching: Cool the reaction mixture in an ice bath and slowly add methanol to quench the reaction.

  • Workup: Concentrate the mixture and then transfer it to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer multiple times with ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Isolation: Filter the solution and concentrate it under reduced pressure. Suspend the resulting residue in water, filter, and dry to obtain the final product.

Theoretical and Computational Studies: A Predictive Framework

Due to the limited availability of direct computational studies on this compound, this section outlines a standard and robust computational workflow that can be applied to characterize the molecule. The expected results are discussed based on findings for structurally similar compounds.

General Computational Workflow

G start Molecular Structure of This compound dft Geometry Optimization (DFT, e.g., B3LYP/6-311++G(d,p)) start->dft freq Vibrational Frequency Analysis (FT-IR & Raman Spectra Prediction) dft->freq tddft Electronic Properties (TD-DFT for UV-Vis Spectra) dft->tddft nmr NMR Chemical Shift Calculation (GIAO Method) dft->nmr fmo Frontier Molecular Orbital Analysis (HOMO-LUMO) dft->fmo mep Molecular Electrostatic Potential (MEP) Mapping dft->mep end Predicted Physicochemical Properties and Reactivity freq->end tddft->end nmr->end fmo->end mep->end

A standard workflow for the computational analysis of a small molecule.
Geometry Optimization

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is typically achieved using Density Functional Theory (DFT) methods, such as the B3LYP functional with a basis set like 6-311++G(d,p). This process yields the optimized bond lengths, bond angles, and dihedral angles. For this compound, one would expect the aromatic ring to be largely planar, with the nitro and amino groups potentially showing slight out-of-plane twisting.

Vibrational Analysis (FT-IR and Raman Spectroscopy)

Once the geometry is optimized, a frequency calculation can be performed to predict the vibrational spectra (FT-IR and Raman). This analysis helps in the assignment of experimentally observed spectral bands to specific molecular vibrations. Table 2 provides a summary of expected characteristic vibrational frequencies for this compound based on typical ranges for its functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (alcohol) Stretching3200 - 3600
N-H (amine) Symmetric & Asymmetric Stretching3300 - 3500
C-H (aromatic) Stretching3000 - 3100
C-H (aliphatic) Stretching2850 - 3000
C=C (aromatic) Stretching1450 - 1600
N-O (nitro) Asymmetric Stretching1500 - 1570
N-O (nitro) Symmetric Stretching1300 - 1370
C-N (amine) Stretching1250 - 1350
C-O (alcohol) Stretching1000 - 1260
Electronic Properties (UV-Vis Spectroscopy)

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting the electronic absorption spectra (UV-Vis) of molecules. This calculation provides information about the electronic transitions between molecular orbitals. For this compound, the "push-pull" nature of the amino and nitro groups is expected to result in a significant charge-transfer band in the UV-Vis spectrum.

NMR Spectroscopy

The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions can be invaluable in interpreting experimental ¹H and ¹³C NMR spectra. Table 3 shows the experimentally reported ¹H NMR data for this compound.

ProtonChemical Shift (δ, ppm)MultiplicityJ (Hz)
H (aromatic) 7.46d2.0
H (aromatic) 7.38-7.35m-
NH₂ 5.57s-
OH 5.34t5.4
CH₂ 4.43d5.5

Solvent: DMSO-d₆, Frequency: 400 MHz

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the aromatic ring, while the LUMO is anticipated to be centered on the electron-withdrawing nitro group.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is useful for identifying regions that are prone to electrophilic and nucleophilic attack. In the MEP map of this compound, negative potential (red/yellow) is expected around the oxygen atoms of the nitro and hydroxyl groups, indicating sites for electrophilic attack. Positive potential (blue) is anticipated around the amino group's hydrogen atoms, suggesting sites for nucleophilic attack.

Potential Applications in Drug Development

Nitroaromatic compounds are present in a number of approved drugs and are known to exhibit a wide range of biological activities. The functional groups present in this compound suggest several avenues for its potential application in drug development:

  • Scaffold for Synthesis: It can serve as a versatile starting material or intermediate for the synthesis of more complex molecules with potential therapeutic properties.

  • Bioisosteric Replacement: The nitro group can sometimes act as a bioisostere for other functional groups in drug candidates.

  • Prodrug Design: The nitro group can be bioreduced in hypoxic environments, a characteristic that is exploited in the design of prodrugs for targeting cancer cells.

A generalized workflow for the initial stages of drug discovery involving a novel compound like this compound is depicted below.

Drug Discovery Workflow

G start Compound Synthesis and Characterization screening High-Throughput Screening (HTS) start->screening hit_id Hit Identification screening->hit_id lead_gen Lead Generation and Optimization hit_id->lead_gen preclinical Preclinical Studies (In vitro & In vivo) lead_gen->preclinical clinical Clinical Trials preclinical->clinical

A simplified workflow for early-stage drug discovery.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and computational approaches for the characterization of this compound. While direct computational data for this molecule is sparse, a robust predictive framework has been established based on established methodologies and data from analogous compounds. The presented information on molecular properties, synthesis, and a detailed computational workflow is intended to facilitate further research into this and related nitroaromatic compounds. The insights gained from such studies will be invaluable for advancing their potential applications in medicinal chemistry, materials science, and other scientific disciplines.

References

Safety, handling, and MSDS for 2-Amino-4-nitrobenzenemethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety, Handling, and Properties of 2-Amino-4-nitrobenzenemethanol

This technical guide provides comprehensive safety, handling, and toxicological information for this compound (CAS RN: 78468-34-5), a compound of interest for researchers, scientists, and professionals in drug development. Due to its chemical structure, containing both amino and nitro functional groups on a benzene ring, specific precautions are necessary to ensure safe handling and use in a laboratory setting.

Chemical and Physical Properties

This compound, also known as 2-Amino-4-nitrobenzyl alcohol, is a solid organic compound.[1] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₇H₈N₂O₃PubChem[2], Apollo Scientific[1]
Molecular Weight 168.15 g/mol PubChem[2]
Appearance SolidCymitQuimica
CAS Number 78468-34-5PubChem[2], Apollo Scientific[1]
Purity 97%CymitQuimica
InChI InChI=1S/C7H8N2O3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-3,10H,4,8H2CymitQuimica
InChI Key NFOINKSCQYECSI-UHFFFAOYSA-NCymitQuimica
XLogP3 1.2PubChem[2]
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 2PubChem
Exact Mass 168.05349212 DaPubChem[2]
Monoisotopic Mass 168.05349212 DaPubChem[2]
Topological Polar Surface Area 92.1 ŲPubChem[2]
Heavy Atom Count 12PubChem
Complexity 169PubChem[2]

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance. The primary hazards are related to irritation and potential harm upon ingestion.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation3H335: May cause respiratory irritation
Acute Toxicity, Oral4H302: Harmful if swallowed

(Source: PubChem[2], Apollo Scientific[1])

Precautionary Statements:

A comprehensive list of precautionary statements is provided by the European Chemicals Agency (ECHA) and includes:

  • Prevention: P261, P264, P270, P271, P280

  • Response: P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362

  • Storage: P403+P233, P405

  • Disposal: P501

(Source: PubChem)

Handling and Storage

Proper handling and storage procedures are critical to minimize risk of exposure and ensure the stability of the compound.

Handling:

  • Avoid all personal contact, including inhalation of dust.[1]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator.[1]

  • Use in a well-ventilated area.[1]

  • Do not eat, drink, or smoke when handling this substance.[1]

  • Wash hands thoroughly with soap and water after handling.[1]

  • Contaminated work clothes should be laundered separately before reuse.[1]

Storage:

  • Store in original, tightly sealed containers.[1]

  • Keep in a cool, dry, and well-ventilated area.[1]

  • Protect from environmental extremes.[1]

  • Store away from incompatible materials and foodstuff containers.[1]

  • Protect containers from physical damage and check regularly for leaks.[1]

Emergency Procedures

In the event of an emergency, follow these procedures:

Spill Response:

  • Clean up all spills immediately.[1]

  • Avoid breathing dust and contact with skin and eyes.[1]

  • Wear protective clothing, gloves, safety glasses, and a dust respirator.[1]

  • For dry spills, use dry clean-up procedures and avoid generating dust. Sweep up, shovel up, or vacuum up the material and place it in a clean, dry, sealable, labeled container for disposal.[1]

  • For wet spills, vacuum or shovel up the material and place it in labeled containers for disposal.[1]

  • Wash the spill area with large amounts of water and prevent runoff into drains.[1]

Fire Fighting Measures:

  • The substance is non-combustible, but containers may burn.[1]

  • Use extinguishing media suitable for the surrounding area.[1]

  • In case of fire, wear breathing apparatus and protective gloves.[1]

  • May emit corrosive fumes when heated.[1]

Experimental Protocols

General Synthesis of (2-amino-4-nitrophenyl)methanol:

This procedure describes the reduction of 2-amino-4-nitrobenzoic acid to yield (2-amino-4-nitrophenyl)methanol.

  • Materials: 2-amino-4-nitrobenzoic acid, Tetrahydrofuran (THF), Borane-tetrahydrofuran complex (BH₃-THF), Methanol, Saturated aqueous sodium bicarbonate solution, Diethyl ether, Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve 2-amino-4-nitrobenzoic acid (1.00 g, 5.49 mmol) in THF (20 mL) at room temperature.

    • Slowly add BH₃-THF (21.96 mL, 21.96 mmol) dropwise.

    • Stir the reaction mixture continuously for 12 hours at room temperature.

    • After completion, cool the mixture in an ice bath and slowly add methanol (100 mL) to quench the reaction.

    • Concentrate the reaction mixture and transfer the residue to a separatory funnel containing saturated aqueous sodium bicarbonate solution (50 mL).

    • Extract the aqueous layer with diethyl ether (3 x 75 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate.

    • Suspend the residue in water, filter, and dry to obtain (2-amino-4-nitrophenyl)methanol as an orange solid (650 mg, 70% yield).

  • Characterization: The product can be characterized by ¹H NMR spectroscopy.

Visualizations

The following diagrams illustrate key workflows for handling this compound safely.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE (Gloves, Goggles, Respirator) RiskAssessment->SelectPPE Identify Hazards Ventilation Ensure Proper Ventilation (Fume Hood) SelectPPE->Ventilation Prepare Workspace Weighing Weigh Solid in Ventilated Area Ventilation->Weighing Begin Experiment Dissolving Dissolve in Suitable Solvent Weighing->Dissolving Reaction Perform Reaction in Closed System Dissolving->Reaction Decontaminate Decontaminate Glassware & Surfaces Reaction->Decontaminate After Experiment WasteDisposal Dispose of Waste in Labeled Container Decontaminate->WasteDisposal WashHands Wash Hands Thoroughly WasteDisposal->WashHands

Caption: General laboratory workflow for safely handling this compound.

EmergencyResponseWorkflow cluster_spill Spill Response cluster_exposure Personal Exposure Alert Alert Personnel & Evacuate Area DonPPE Don Appropriate PPE Alert->DonPPE Contain Contain Spill DonPPE->Contain Cleanup Clean Up Spill (Dry or Wet Method) Contain->Cleanup DisposeSpill Dispose of Spill Waste Cleanup->DisposeSpill SkinContact Skin Contact: Wash with soap & water SeekMedical Seek Medical Attention SkinContact->SeekMedical EyeContact Eye Contact: Rinse with water for 15 min EyeContact->SeekMedical Inhalation Inhalation: Move to fresh air Inhalation->SeekMedical

Caption: Emergency response workflow for spills and personal exposure to this compound.

References

Synonyms and alternative names for 2-Amino-4-nitrobenzenemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4-nitrobenzenemethanol, a nitroaromatic compound with potential applications in various fields of chemical and biological research. This document consolidates information on its nomenclature, physicochemical properties, synthesis, and analytical characterization, and explores its potential biological significance.

Nomenclature and Identification

This compound is identified by several synonyms and registry numbers across various chemical databases. A comprehensive list is provided in Table 1 for easy reference.

Table 1: Synonyms and Alternative Names for this compound

Identifier Type Identifier Source
Systematic Name This compound
IUPAC Name (2-amino-4-nitrophenyl)methanol[1][2]
CAS Registry Number 78468-34-5[1][3]
Common Synonyms 2-Amino-4-nitrobenzyl alcohol[1][3]
(2-Amino-4-nitro-phenyl)methanol[3]
Benzenemethanol, 2-amino-4-nitro-[3]
2-(Hydroxymethyl)-5-nitroaniline[3]
(2-azanyl-4-nitro-phenyl)methanol[3]
PubChem CID 54198[1]
European Community (EC) Number 687-957-3[1]
DSSTox Substance ID DTXSID20229099[1]
InChI InChI=1S/C7H8N2O3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-3,10H,4,8H2[1][3]
InChIKey NFOINKSCQYECSI-UHFFFAOYSA-N[1][3]
SMILES C1=CC(=C(C=C1--INVALID-LINK--[O-])N)CO[1][4]

Physicochemical and Spectroscopic Data

The fundamental physicochemical and spectroscopic properties of this compound are summarized in Table 2. This data is essential for its handling, characterization, and use in experimental settings.

Table 2: Physicochemical and Spectroscopic Properties of this compound

Property Value Source
Molecular Formula C7H8N2O3[1][3]
Molecular Weight 168.15 g/mol [1][3]
Appearance Orange solid[4]
Melting Point 178-180 °C[2]
Purity (typical) 97%[3]
¹H NMR (400 MHz, DMSO-d6) δ 7.46 (d, J = 2.0 Hz, 1H), 7.38-7.35 (m, 2H), 5.57 (s, 2H), 5.34 (t, J = 5.4 Hz, 1H), 4.43 (d, J = 5.5 Hz, 2H)[4]
Topological Polar Surface Area 92.1 Ų[1][2]
XLogP3 1.2[1][2]

Synthesis of this compound

A general and effective method for the synthesis of (2-amino-4-nitrophenyl)methanol involves the reduction of 2-amino-4-nitrobenzoic acid.

Experimental Protocol: Reduction of 2-Amino-4-nitrobenzoic acid

This protocol is adapted from a reported synthesis.[4]

Materials:

  • 2-amino-4-nitrobenzoic acid

  • Tetrahydrofuran (THF), anhydrous

  • Borane-tetrahydrofuran complex (BH3-THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve 2-amino-4-nitrobenzoic acid (1.00 g, 5.49 mmol) in anhydrous tetrahydrofuran (20 mL) at room temperature in a flask equipped with an addition funnel.

  • Slowly add borane-tetrahydrofuran complex (21.96 mL of a 1.0 M solution, 21.96 mmol) dropwise via the addition funnel.

  • Stir the reaction mixture continuously for 12 hours at room temperature.

  • After completion, cool the mixture in an ice bath.

  • Slowly add methanol (100 mL) to quench the reaction.

  • Concentrate the reaction mixture under reduced pressure.

  • Transfer the residue to a separatory funnel containing a saturated aqueous sodium bicarbonate solution (50 mL).

  • Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Suspend the resulting residue in water, filter the solid, and dry to yield (2-amino-4-nitrophenyl)methanol as an orange solid (yield: 650 mg, 70%).

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 2-amino-4-nitrobenzoic acid.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup cluster_product Final Product 2-amino-4-nitrobenzoic_acid 2-Amino-4-nitrobenzoic Acid dissolution Dissolve in THF 2-amino-4-nitrobenzoic_acid->dissolution reduction Reduction with BH3-THF dissolution->reduction stirring Stir for 12h at RT reduction->stirring quench Quench with Methanol stirring->quench extraction Aqueous Workup & Extraction quench->extraction purification Drying & Concentration extraction->purification product This compound purification->product

Synthesis of this compound.

Biological Activity and Potential Applications

While specific biological studies on this compound are not extensively reported in the literature, the broader class of nitroaromatic compounds is known for a wide range of biological activities. These activities are often attributed to the nitro group, which can be metabolically reduced to form reactive intermediates.

Nitro-containing molecules have been investigated for various therapeutic applications, including as antimicrobial and anticancer agents.[5][6] The general mechanism of action for their antimicrobial properties is believed to involve the intracellular reduction of the nitro group, leading to the formation of toxic radical species that can damage DNA and other vital cellular components, ultimately causing cell death.[5][6]

Furthermore, some nitroaromatic compounds have shown potential as anticancer agents.[2] Their cytotoxicity against cancer cell lines suggests that they could serve as scaffolds for the development of new chemotherapeutic agents.

It is important to note that the biological activity of a specific nitroaromatic compound is highly dependent on its overall structure, including the nature and position of other substituents on the aromatic ring. Therefore, while the existing literature on related compounds provides a basis for potential applications, dedicated in vitro and in vivo studies are required to elucidate the specific biological profile of this compound. Currently, there is a lack of published data on its cytotoxicity, antimicrobial spectrum, or its effects on specific signaling pathways.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a readily synthesizable compound with a well-defined chemical structure. While its biological activities have not been extensively explored, the known pharmacological profiles of related nitroaromatic compounds suggest that it may possess interesting properties relevant to drug discovery, particularly in the areas of antimicrobial and anticancer research. This technical guide provides a solid foundation of its chemical and physical properties to facilitate further investigation into its potential therapeutic applications. Future research should focus on a systematic evaluation of its biological activity and mechanism of action to fully understand its potential in drug development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Amino-4-nitrobenzenemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Amino-4-nitrobenzenemethanol as a versatile starting material in the synthesis of various nitrogen-containing heterocyclic compounds. The presence of an amino group, a nitro group, and a benzylic alcohol functionality makes this compound a valuable building block for creating diverse molecular architectures, particularly quinazolines and their derivatives, which are of significant interest in medicinal chemistry.

Introduction

This compound is a readily available aromatic compound that serves as a key precursor for the construction of fused heterocyclic systems. The strategic placement of the amino and hydroxymethyl groups ortho to each other allows for facile cyclization reactions, while the electron-withdrawing nitro group can be used to modulate the electronic properties of the final molecule or can be further functionalized. This document outlines a representative protocol for the synthesis of 7-nitroquinazolines, a class of compounds with a wide range of biological activities.

Synthesis of this compound

The starting material, (2-amino-4-nitrophenyl)methanol, can be synthesized from 2-amino-4-nitrobenzoic acid via reduction.

Experimental Protocol: Synthesis of (2-amino-4-nitrophenyl)methanol[1]

A solution of 2-amino-4-nitrobenzoic acid (1.00 g, 5.49 mmol) in tetrahydrofuran (THF, 20 mL) is prepared at room temperature. To this solution, borane-tetrahydrofuran complex (BH3-THF, 21.96 mL, 21.96 mmol) is added slowly and dropwise. The reaction mixture is stirred for 12 hours at room temperature. Following the completion of the reaction, it is cooled in an ice bath, and methanol (100 mL) is carefully added to quench the reaction. The mixture is then concentrated, and the resulting residue is taken up in a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (50 mL). The aqueous layer is extracted with diethyl ether (3 x 75 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate (MgSO4), filtered, and concentrated. The residue is then suspended in water, filtered, and dried to yield (2-amino-4-nitrophenyl)methanol.

Table 1: Synthesis of this compound

ReactantMoles (mmol)ReagentVolume (mL)Reaction Time (h)Temperature (°C)Yield (%)
2-amino-4-nitrobenzoic acid5.49BH3-THF21.9612Room Temperature70

Experimental Workflow for the Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Isolation A Dissolve 2-amino-4-nitrobenzoic acid in THF B Slowly add BH3-THF complex A->B C Stir at room temperature for 12 hours B->C D Quench with Methanol C->D E Concentrate the reaction mixture D->E F Aqueous work-up with NaHCO3 and Ether extraction E->F G Dry, filter, and concentrate organic layers F->G H Suspend in water, filter, and dry G->H I (2-amino-4-nitrophenyl)methanol H->I

Caption: Workflow for the synthesis of the starting material.

Synthesis of 7-Nitroquinazolines

A common and efficient method for the synthesis of quinazolines from 2-aminobenzyl alcohol derivatives is the reaction with orthoesters in the presence of an acid catalyst. This approach allows for the one-pot construction of the quinazoline ring system.

Representative Experimental Protocol: Synthesis of 2-Substituted-7-nitroquinazolines

To a solution of (2-amino-4-nitrophenyl)methanol (1.0 mmol) in a suitable solvent such as ethanol (10 mL), is added an orthoester (e.g., triethyl orthoformate or triethyl orthoacetate, 1.2 mmol) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 mmol). The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 2-substituted-7-nitroquinazoline.

Table 2: Representative Synthesis of 2-Substituted-7-nitroquinazolines

Starting MaterialOrthoesterCatalystSolventTemperature (°C)Reaction Time (h)Representative Yield (%)
(2-amino-4-nitrophenyl)methanolTriethyl orthoformatep-TsOHEthanolReflux4-875-85
(2-amino-4-nitrophenyl)methanolTriethyl orthoacetatep-TsOHEthanolReflux6-1070-80

Note: Yields are estimated based on similar reactions reported in the literature and may require optimization.

Proposed Reaction Pathway for the Synthesis of 7-Nitroquinazolines

G A This compound C Intermediate Imine Formation A->C + Orthoester (Acid Catalyst) B Orthoester (e.g., R-C(OEt)3) B->C D Intramolecular Cyclization C->D Tautomerization E Dehydration and Aromatization D->E - H2O F 2-Substituted-7-nitroquinazoline E->F

Caption: Proposed reaction pathway for quinazoline synthesis.

Synthesis of Other Heterocyclic Compounds

The versatile nature of this compound allows for its use in the synthesis of other heterocyclic systems, such as benzoxazines. The reaction typically involves condensation with an aldehyde or ketone.

Conceptual Protocol: Synthesis of 7-Nitro-1,2-dihydro-4H-3,1-benzoxazines

A mixture of (2-amino-4-nitrophenyl)methanol (1.0 mmol) and an appropriate aldehyde or ketone (1.1 mmol) in a solvent like toluene or ethanol is heated to reflux, often with azeotropic removal of water using a Dean-Stark apparatus. The reaction progress is monitored by TLC. After completion, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to yield the 7-nitro-1,2-dihydro-4H-3,1-benzoxazine.

Table 3: Conceptual Synthesis of 7-Nitro-1,2-dihydro-4H-3,1-benzoxazines

Starting MaterialCarbonyl CompoundSolventTemperature (°C)Reaction Time (h)Expected Product
(2-amino-4-nitrophenyl)methanolFormaldehydeTolueneReflux2-47-Nitro-1,2-dihydro-4H-3,1-benzoxazine
(2-amino-4-nitrophenyl)methanolBenzaldehydeTolueneReflux4-62-Phenyl-7-nitro-1,2-dihydro-4H-3,1-benzoxazine

Logical Relationship in Benzoxazine Synthesis

G cluster_reactants Reactants cluster_process Process cluster_product Product A This compound C Condensation & Cyclization (Heat, Solvent) A->C B Aldehyde/Ketone B->C D 7-Nitro-1,2-dihydro-4H-3,1-benzoxazine C->D

Caption: Logical flow for the synthesis of benzoxazines.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a variety of heterocyclic compounds. The protocols and conceptual frameworks provided in these application notes serve as a guide for researchers in the fields of organic synthesis and drug discovery to explore the rich chemistry of this starting material. Further optimization of the presented reaction conditions may be necessary to achieve desired yields and purity for specific target molecules.

(2-Amino-4-nitrophenyl)methanol: A Versatile Building Block for Novel Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

(2-Amino-4-nitrophenyl)methanol is a valuable bifunctional molecule that serves as a key starting material and intermediate in the synthesis of a variety of heterocyclic compounds with significant potential in pharmaceutical development. Its unique structure, featuring an amino group, a nitro group, and a primary alcohol on a benzene ring, allows for diverse chemical transformations, making it an attractive scaffold for the generation of novel drug candidates, particularly in the realm of oncology and infectious diseases. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this versatile building block.

Application Notes

The primary application of (2-amino-4-nitrophenyl)methanol in pharmaceutical synthesis lies in its utility as a precursor for the construction of complex heterocyclic systems. The presence of both an amino and a hydroxyl group in a 1,2-relationship on the aromatic ring (following potential modifications) is particularly amenable to the formation of fused ring systems, most notably benzimidazoles. The nitro group, a strong electron-withdrawing group, can modulate the reactivity of the molecule and can also be reduced to an amino group at a later synthetic stage to introduce another point of diversity or a key pharmacophoric feature.

One of the most promising applications is in the synthesis of substituted benzimidazoles, a privileged scaffold in medicinal chemistry renowned for its broad spectrum of biological activities, including antiviral, anticancer, and anthelmintic properties. The general strategy involves the oxidation of the benzylic alcohol of (2-amino-4-nitrophenyl)methanol to the corresponding aldehyde, followed by a cyclocondensation reaction with an ortho-phenylenediamine derivative. This approach allows for the introduction of various substituents on both the benzimidazole core and the nitrophenyl moiety, enabling the fine-tuning of the pharmacological properties of the final compounds.

Postulated Application in Kinase Inhibitor Synthesis

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The benzimidazole scaffold is a common feature in many clinically approved kinase inhibitors. The synthetic route outlined below describes a plausible pathway for the synthesis of a novel kinase inhibitor candidate starting from (2-amino-4-nitrophenyl)methanol.

Experimental Protocols

Protocol 1: Oxidation of (2-amino-4-nitrophenyl)methanol to 2-amino-4-nitrobenzaldehyde

This protocol describes the selective oxidation of the primary alcohol to an aldehyde using manganese dioxide (MnO₂), a mild and effective oxidizing agent for benzylic alcohols.

Materials:

  • (2-amino-4-nitrophenyl)methanol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celite®

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a solution of (2-amino-4-nitrophenyl)methanol (1.0 eq) in anhydrous DCM, add activated MnO₂ (10 eq).

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

  • Wash the filter cake with additional DCM.

  • Combine the filtrates and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-amino-4-nitrobenzaldehyde.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Quantitative Data:

ParameterValue
Starting Material(2-amino-4-nitrophenyl)methanol
Product2-amino-4-nitrobenzaldehyde
Yield85-95%
Purity (by HPLC)>95%
AppearanceYellow solid
Protocol 2: Synthesis of a Substituted Benzimidazole Derivative

This protocol outlines the cyclocondensation of the synthesized 2-amino-4-nitrobenzaldehyde with a substituted ortho-phenylenediamine to form the benzimidazole core.

Materials:

  • 2-amino-4-nitrobenzaldehyde (from Protocol 1)

  • 4,5-Dimethyl-1,2-phenylenediamine

  • Ethanol

  • Sodium metabisulfite (Na₂S₂O₅) (optional, as an antioxidant)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4-nitrobenzaldehyde (1.0 eq) and 4,5-dimethyl-1,2-phenylenediamine (1.0 eq) in ethanol.

  • (Optional) Add a catalytic amount of sodium metabisulfite.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Quantitative Data:

ParameterValue
Starting Aldehyde2-amino-4-nitrobenzaldehyde
Diamine4,5-Dimethyl-1,2-phenylenediamine
Product5,6-Dimethyl-2-(2-amino-4-nitrophenyl)-1H-benzimidazole
Yield70-85%
Purity (by HPLC)>98%
AppearancePale yellow to brown solid

Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic workflow from the starting material to the final benzimidazole derivative.

G A (2-amino-4-nitrophenyl)methanol B Oxidation (MnO2, DCM) A->B C 2-amino-4-nitrobenzaldehyde B->C D Cyclocondensation (4,5-Dimethyl-1,2-phenylenediamine, EtOH) C->D E Substituted Benzimidazole Derivative D->E G cluster_0 Cell Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase Cascade Kinase Cascade Receptor Tyrosine Kinase->Kinase Cascade Transcription Factors Transcription Factors Kinase Cascade->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Benzimidazole Derivative Benzimidazole Derivative Benzimidazole Derivative->Kinase Cascade Inhibition

Application of 2-Amino-4-nitrobenzenemethanol in Dye and Pigment Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-nitrobenzenemethanol is a versatile organic compound that holds significant potential as a precursor in the synthesis of a variety of dyes and pigments.[1][2] Its aromatic structure, featuring an amine group, a nitro group, and a hydroxymethyl group, provides a unique combination of functionalities that can be exploited to create novel colorants with specific properties. The primary application of this compound in this context is as a diazo component in the synthesis of azo dyes.[3]

The synthesis of azo dyes is a well-established and widely used method in the chemical industry, valued for its reliability and the vast range of colors that can be produced.[4] The general process involves two main steps: diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol or an aniline derivative.[3] In this process, this compound serves as the primary aromatic amine.

The presence of the electron-withdrawing nitro group on the benzene ring of this compound is expected to enhance the electrophilicity of the resulting diazonium salt. This increased reactivity can lead to more efficient coupling reactions.[5] Furthermore, the hydroxymethyl group offers a potential site for further chemical modification of the final dye molecule, which could be used to alter its solubility, binding affinity to substrates, or other physicochemical properties. This makes dyes derived from this compound interesting candidates for applications in textiles, printing, and potentially as functional dyes in biomedical research and diagnostics.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the planning and execution of synthetic procedures.

PropertyValueReference
Synonyms 2-Amino-4-nitrobenzyl alcohol, (2-amino-4-nitrophenyl)methanol[1]
Molecular Formula C₇H₈N₂O₃[1]
Molecular Weight 168.15 g/mol [1][2]
Appearance Solid[1]
Purity 97% (typical)[1]

Proposed Synthesis of an Azo Dye from this compound

This section outlines a proposed synthesis of a novel azo dye using this compound as the diazo component and N,N-dimethylaniline as the coupling component. The resulting dye, named for the purpose of this protocol as "DNB-DMAA" (4-((4-(hydroxymethyl)-3-nitrophenyl)diazenyl)-N,N-dimethylaniline), is expected to exhibit a distinct color due to the extended conjugation of the azo bridge between the two aromatic rings.

Table 2: Proposed Reaction Parameters and Expected Data for DNB-DMAA Synthesis

ParameterValue
Reactant 1 (Diazo) This compound
Reactant 2 (Coupling) N,N-dimethylaniline
Molar Ratio (Diazo:Coupling) 1:1
Proposed Solvent Water, Hydrochloric Acid, Acetic Acid
Reaction Temperature 0-5 °C (Diazotization), 0-5 °C (Coupling)
Expected Yield 75-85% (Hypothetical)
Expected λmax 450-480 nm (in Ethanol) (Hypothetical)
Expected Color Deep Red / Violet (Hypothetical)

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of an azo dye using this compound. These protocols are based on well-established procedures for azo dye synthesis and may require optimization for specific applications.[6]

Protocol 1: Diazotization of this compound

This protocol describes the conversion of this compound into its corresponding diazonium salt.

Materials:

  • This compound (1.68 g, 0.01 mol)

  • Concentrated Hydrochloric Acid (3 mL)

  • Distilled Water

  • Sodium Nitrite (0.76 g, 0.011 mol)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

Procedure:

  • In a 100 mL beaker, suspend 1.68 g of this compound in 20 mL of distilled water.

  • While stirring, slowly add 3 mL of concentrated hydrochloric acid. The mixture may warm up slightly.

  • Cool the mixture to 0-5 °C in an ice bath with continuous stirring. A fine suspension of the amine hydrochloride may form.

  • In a separate 50 mL beaker, dissolve 0.76 g of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine hydrochloride suspension over a period of 10-15 minutes. Maintain the temperature of the reaction mixture between 0 and 5 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for another 20-30 minutes to ensure the diazotization is complete. The resulting solution contains the diazonium salt and should be used immediately in the next step.

Protocol 2: Azo Coupling with N,N-dimethylaniline

This protocol describes the reaction of the diazonium salt with N,N-dimethylaniline to form the azo dye.

Materials:

  • Diazonium salt solution (from Protocol 1)

  • N,N-dimethylaniline (1.21 g, 0.01 mol)

  • Glacial Acetic Acid (10 mL)

  • Sodium Hydroxide solution (10% w/v)

  • Ice bath

  • Büchner funnel and filter paper

  • Magnetic stirrer and stir bar

Procedure:

  • In a 250 mL beaker, dissolve 1.21 g of N,N-dimethylaniline in 10 mL of glacial acetic acid.

  • Cool this solution to 0-5 °C in an ice bath with stirring.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cooled N,N-dimethylaniline solution.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.

  • Slowly neutralize the reaction mixture by adding 10% sodium hydroxide solution until the pH is approximately 7-8. This will precipitate the dye fully.

  • Collect the solid dye by vacuum filtration using a Büchner funnel.

  • Wash the crude dye with cold distilled water to remove any unreacted salts.

  • Dry the purified dye in a desiccator or a low-temperature oven.

  • The final product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Visualizations

To better illustrate the processes described, the following diagrams are provided.

Synthesis_Workflow cluster_start Starting Materials cluster_diazotization Diazotization cluster_coupling_materials Coupling Component cluster_coupling Azo Coupling cluster_purification Purification cluster_product Final Product A This compound D Diazonium Salt Formation (0-5 °C) A->D B Sodium Nitrite B->D C Hydrochloric Acid C->D F Coupling Reaction (0-5 °C) D->F E N,N-dimethylaniline E->F G Neutralization & Filtration F->G H Washing & Drying G->H I Azo Dye H->I

Caption: Experimental workflow for the synthesis of an azo dye from this compound.

Reaction_Scheme cluster_reactants cluster_intermediate cluster_coupling_reactant cluster_product R1 This compound I1 Diazonium Salt Intermediate R1->I1 Diazotization (0-5 °C) plus1 + R2 NaNO₂, HCl R2->I1 P1 Azo Dye (DNB-DMAA) I1->P1 Azo Coupling (0-5 °C) plus2 + R3 N,N-dimethylaniline R3->P1

Caption: Generalized reaction scheme for the synthesis of an azo dye.

Conclusion

This compound presents itself as a promising, albeit currently under-explored, precursor for the synthesis of novel azo dyes and pigments. The synthetic protocols provided herein, based on established chemical principles, offer a solid foundation for researchers to begin exploring the potential of this compound. The unique combination of functional groups in the this compound molecule opens up possibilities for creating a new generation of colorants with tailored properties for a wide array of applications, from traditional dyeing to advanced functional materials. Further research and optimization of the reaction conditions are encouraged to fully elucidate the potential of this versatile chemical building block.

References

Application Notes and Protocols: Derivatization of the Amino Group of (2-amino-4-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and representative protocols for the chemical modification of the primary amino group of (2-amino-4-nitrophenyl)methanol. This compound serves as a versatile building block, and derivatization of its nucleophilic amino group is a critical step for its incorporation into more complex molecules, such as pharmaceutical agents or functional materials. The protocols outlined below are based on well-established, standard organic chemistry methodologies and can be adapted for specific research applications.

Introduction

(2-amino-4-nitrophenyl)methanol is a bifunctional organic compound featuring a primary aromatic amine and a primary alcohol. The electron-withdrawing nature of the nitro group deactivates the aromatic ring but also influences the reactivity of the adjacent amino group. Selective derivatization of the amino group is essential for multi-step syntheses, allowing for subsequent reactions at the hydroxyl group or for introducing specific functionalities to modulate the molecule's properties. This guide covers four primary classes of derivatization: acylation (amide formation), sulfonylation (sulfonamide formation), reductive amination (N-alkylation), and protection for orthogonal synthesis strategies.

General Derivatization Pathways

The amino group of (2-amino-4-nitrophenyl)methanol can be converted into a variety of functional groups. The choice of reaction depends on the desired final product and the overall synthetic strategy. Key transformations include the formation of amides, sulfonamides, secondary or tertiary amines, and carbamates for protection.

G cluster_start Starting Material cluster_derivatives Derivative Classes start (2-amino-4-nitrophenyl)methanol amide Amide Derivative start->amide Acylation (RCOCl, Base) sulfonamide Sulfonamide Derivative start->sulfonamide Sulfonylation (RSO2Cl, Base) sec_amine Secondary/Tertiary Amine start->sec_amine Reductive Amination (RCHO, [H]) protected_amine Protected Amine (Carbamate) start->protected_amine Protection ((Boc)2O, etc.)

Caption: Overview of major derivatization pathways for the amino group.

Application Note 1: Acylation for Amide Bond Formation

The conversion of the primary amino group into an amide is a common strategy to introduce acyl groups, build peptide-like linkages, or reduce the basicity and nucleophilicity of the nitrogen. This reaction is typically achieved using an acylating agent such as an acid chloride or anhydride in the presence of a non-nucleophilic base to neutralize the acid byproduct.

Experimental Protocol: Synthesis of N-(2-(hydroxymethyl)-5-nitrophenyl)acetamide

This protocol describes a representative procedure for the acetylation of (2-amino-4-nitrophenyl)methanol using acetic anhydride.

Materials:

  • (2-amino-4-nitrophenyl)methanol

  • Acetic Anhydride

  • Pyridine or Triethylamine (Et3N)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution: In a round-bottom flask, dissolve (2-amino-4-nitrophenyl)methanol (1.0 eq) in DCM (approx. 0.1 M concentration).

  • Base Addition: Add pyridine or triethylamine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Acylation: Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure amide.

Data Presentation
Derivative TypeAcylating AgentBaseTypical Yield RangeAnalytical Characterization
AcetamideAcetic AnhydridePyridine85-95%¹H NMR, ¹³C NMR, LC-MS, IR
BenzamideBenzoyl ChlorideTriethylamine80-90%¹H NMR, ¹³C NMR, LC-MS, IR

Application Note 2: Sulfonylation for Sulfonamide Synthesis

Sulfonamides are a key functional group in many therapeutic agents, particularly known for their antibacterial properties. The reaction of the primary amine with a sulfonyl chloride in the presence of a base like pyridine (which can also act as the solvent) is a standard method for their synthesis.

Experimental Protocol: Synthesis of N-(2-(hydroxymethyl)-5-nitrophenyl)-4-methylbenzenesulfonamide

This protocol provides a general method for the synthesis of a tosyl-protected amine.

Materials:

  • (2-amino-4-nitrophenyl)methanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve (2-amino-4-nitrophenyl)methanol (1.0 eq) in a mixture of pyridine and DCM at 0 °C.

  • Reagent Addition: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the solution, ensuring the temperature remains low.

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor for completion using TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash thoroughly with 1 M HCl to remove pyridine.

  • Extraction and Drying: Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Concentration and Purification: Filter and concentrate the organic phase in vacuo. Purify the resulting crude solid by recrystallization or column chromatography to obtain the desired sulfonamide.

Data Presentation
Derivative TypeSulfonylating AgentBaseTypical Yield RangeAnalytical Characterization
Tosylamidep-Toluenesulfonyl chloridePyridine75-90%¹H NMR, ¹³C NMR, LC-MS, IR
MesylamideMethanesulfonyl chlorideTriethylamine80-95%¹H NMR, ¹³C NMR, LC-MS, IR

Application Note 3: N-Alkylation via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, allowing for the synthesis of secondary and tertiary amines. The process typically involves two steps: the formation of an imine intermediate by reacting the amine with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

Experimental Protocol: Synthesis of a Secondary Amine Derivative

This protocol outlines the reaction with a generic aldehyde to form a secondary amine.

G cluster_workflow Reductive Amination Workflow step1 1. Mix Amine, Aldehyde, and Solvent (e.g., Methanol) step2 2. Stir for Imine Formation (Monitor by TLC) step1->step2 step3 3. Cool to 0°C step2->step3 step4 4. Add Reducing Agent (e.g., NaBH4) Portion-wise step3->step4 step5 5. Reaction at RT step4->step5 step6 6. Quench with Water step5->step6 step7 7. Extraction & Purification step6->step7

Caption: Step-by-step workflow for a typical reductive amination experiment.

Materials:

  • (2-amino-4-nitrophenyl)methanol

  • Aldehyde or Ketone (e.g., Benzaldehyde)

  • Methanol (MeOH) or Dichloroethane (DCE)

  • Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB)

  • Acetic Acid (catalytic amount, if needed)

  • Standard work-up and purification reagents

Procedure:

  • Imine Formation: Dissolve (2-amino-4-nitrophenyl)methanol (1.0 eq) and the chosen aldehyde (1.1 eq) in methanol. Add a drop of acetic acid to catalyze imine formation. Stir at room temperature for 1-2 hours.

  • Reduction: Cool the mixture to 0 °C and add sodium borohydride (1.5 eq) in small portions.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3-5 hours or until completion by TLC analysis.

  • Quenching: Carefully quench the reaction by adding water.

  • Work-up: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify the crude product by column chromatography.

Data Presentation
Derivative TypeCarbonyl CompoundReducing AgentTypical Yield RangeAnalytical Characterization
N-Benzyl AmineBenzaldehydeNaBH₄60-80%¹H NMR, ¹³C NMR, LC-MS
N-Isopropyl AmineAcetoneNaBH(OAc)₃55-75%¹H NMR, ¹³C NMR, LC-MS

Application Note 4: Amino Group Protection for Further Reactions

In multi-step synthesis, it is often necessary to "protect" the amino group to prevent it from reacting while another part of the molecule is modified (e.g., the hydroxyl group). The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its stability under many reaction conditions and its ease of removal under mild acidic conditions.

Logical Workflow: Orthogonal Synthesis Strategy

The primary application of protection is to enable selective chemistry at another functional group.

G cluster_steps Synthetic Sequence start Bifunctional Starting Material protect Step 1: Protect Amino Group start->protect e.g., (Boc)2O react_oh Step 2: React Hydroxyl Group protect->react_oh e.g., Esterification deprotect Step 3: Deprotect Amino Group react_oh->deprotect e.g., TFA/DCM final Final Product with Free Amine deprotect->final

Caption: Logic for using a protecting group in a multi-step synthesis.

Experimental Protocol: Synthesis of tert-butyl (2-(hydroxymethyl)-5-nitrophenyl)carbamate

Materials:

  • (2-amino-4-nitrophenyl)methanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) or Dioxane, and Water

  • Standard work-up and purification reagents

Procedure:

  • Dissolution: Suspend (2-amino-4-nitrophenyl)methanol (1.0 eq) in a 1:1 mixture of THF and water.

  • Base and Reagent Addition: Add NaHCO₃ (2.0 eq) followed by di-tert-butyl dicarbonate (1.1 eq).

  • Reaction: Stir the mixture vigorously at room temperature overnight.

  • Work-up: Remove the organic solvent (THF) via rotary evaporation.

  • Extraction: Extract the remaining aqueous solution with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can often be purified by recrystallization or a silica gel plug.

Data Presentation
Protecting GroupReagentConditionsTypical Yield RangeDeprotection Conditions
Boc(Boc)₂ONaHCO₃, THF/H₂O, RT90-98%Trifluoroacetic Acid (TFA) in DCM
CbzBenzyl ChloroformateNaHCO₃, Dioxane/H₂O85-95%H₂, Pd/C (Hydrogenolysis)

Application Notes and Protocols: 2-Amino-4-nitrobenzenemethanol in the Development of Novel Organic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 2-Amino-4-nitrobenzenemethanol as a versatile building block for novel organic materials. The protocols and data presented are intended to guide researchers in exploring its utility in areas such as nonlinear optics (NLO), porous organic polymers, and organic semiconductors.

Chemical Properties and Synthesis

This compound, also known as (2-amino-4-nitrophenyl)methanol, is an aromatic compound featuring an amino group, a nitro group, and a hydroxymethyl group.[1][2] This combination of electron-donating (amino, hydroxymethyl) and electron-withdrawing (nitro) groups on a benzene ring makes it a promising candidate for various applications in materials science.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₈N₂O₃[1][2]
Molecular Weight168.15 g/mol [1]
AppearanceOrange/Solid[3]
CAS Number78468-34-5[1][2][3]

Experimental Protocol 1: Synthesis of (2-amino-4-nitrophenyl)methanol

This protocol details the synthesis of (2-amino-4-nitrophenyl)methanol via the reduction of 2-amino-4-nitrobenzoic acid using a borane-tetrahydrofuran complex.[3]

Materials:

  • 2-amino-4-nitrobenzoic acid

  • Tetrahydrofuran (THF), anhydrous

  • Borane-tetrahydrofuran complex (BH₃-THF) solution (1M in THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with addition funnel and magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 1.00 g (5.49 mmol) of 2-amino-4-nitrobenzoic acid in 20 mL of anhydrous THF at room temperature.

  • Slowly add 21.96 mL (21.96 mmol) of 1M borane-tetrahydrofuran complex dropwise through the addition funnel.

  • Stir the reaction mixture continuously for 12 hours at room temperature.

  • Upon completion, cool the reaction mixture in an ice bath.

  • Slowly add 100 mL of methanol to quench the reaction.

  • Concentrate the reaction mixture under reduced pressure.

  • Transfer the residue to a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ether (3 x 75 mL).

  • Combine the organic layers, wash with 50 mL of brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Suspend the resulting residue in water, filter, and dry to obtain (2-amino-4-nitrophenyl)methanol as an orange solid. (Expected yield: ~70%).[3]

Characterization:

  • The product can be characterized by ¹H NMR spectroscopy. The expected shifts in DMSO-d₆ are approximately δ 7.46 (d, 1H), 7.38-7.35 (m, 2H), 5.57 (s, 2H), 5.34 (t, 1H), and 4.43 (d, 2H).[3]

Diagram 1: Synthesis Workflow of (2-amino-4-nitrophenyl)methanol

G Synthesis Workflow start Start: 2-amino-4-nitrobenzoic acid in THF add_bh3 Add BH3-THF dropwise start->add_bh3 stir Stir for 12h at RT add_bh3->stir quench Quench with Methanol stir->quench concentrate1 Concentrate quench->concentrate1 extract Aqueous work-up & Ether extraction concentrate1->extract dry Dry with MgSO4 extract->dry concentrate2 Concentrate dry->concentrate2 purify Suspend in water, filter & dry concentrate2->purify end_product End Product: (2-amino-4-nitrophenyl)methanol purify->end_product

Caption: Workflow for the synthesis of (2-amino-4-nitrophenyl)methanol.

Application in Nonlinear Optical (NLO) Materials

Table 2: NLO Properties of a Related Compound (2-amino-4-nitroaniline)

CompoundSecond-Order Susceptibility (d_eff)Reference
2-amino-4-nitroaniline (2A4NA)42 pm/V[7]

The presence of the hydroxymethyl group in this compound offers a site for further chemical modification, allowing for the tuning of its NLO properties and facilitating its incorporation into polymeric structures.

Experimental Protocol 2: Growth of Single Crystals for NLO Characterization

The evaluation of NLO properties often requires high-quality single crystals. The slow evaporation method is a common technique for growing such crystals from solution.[4]

Materials:

  • Synthesized this compound

  • High-purity solvent (e.g., methanol, ethanol, or acetone)

  • Beaker or crystallizing dish

  • Perforated cover (e.g., parafilm with pinholes)

Procedure:

  • Prepare a saturated or slightly supersaturated solution of this compound in the chosen solvent at a slightly elevated temperature.

  • Filter the solution to remove any insoluble impurities.

  • Transfer the clear solution to a clean beaker or crystallizing dish.

  • Cover the container with a perforated cover to allow for slow evaporation of the solvent.

  • Place the container in a vibration-free and temperature-stable environment.

  • Monitor the container for the formation of single crystals over several days to weeks.

  • Once crystals of sufficient size have formed, carefully harvest them from the solution.

Diagram 2: Development of NLO Materials

G NLO Material Development Workflow cluster_material_prep Material Preparation cluster_characterization Characterization & Testing synthesis Synthesis of this compound purification Purification synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth characterization Structural & Optical Characterization (XRD, UV-Vis) crystal_growth->characterization nlo_measurement NLO Property Measurement (e.g., Z-scan) characterization->nlo_measurement device_fab Device Fabrication nlo_measurement->device_fab

Caption: Workflow for developing and characterizing NLO materials.

Application in Porous Organic Polymers (POPs)

The amino and hydroxymethyl groups of this compound can be utilized in polymerization reactions to create porous organic polymers (POPs). These materials are of interest for applications in gas storage, separation, and catalysis.[8] The nitro group can also be reduced to an amino group to provide additional reactive sites. A potential synthetic route involves the formation of azo-bridged polymers through the coupling of amino and nitro functionalities.

Table 3: Potential Properties of POPs Derived from this compound

PropertyExpected CharacteristicReference
PorosityAmorphous with moderate surface area[8]
Thermal StabilityGood, due to aromatic backbone[8]
ApplicationCO₂ capture and separation[8]

Experimental Protocol 3: Conceptual Synthesis of an Azo-Bridged POP

This protocol outlines a conceptual method for the synthesis of an azo-bridged porous organic polymer using this compound as a monomer.

Materials:

  • This compound

  • A suitable cross-linking agent (e.g., a triamine or trinitro compound)

  • A reducing agent (e.g., NaBH₄) or an oxidizing agent (e.g., a copper(I) catalyst) for azo-bond formation[8]

  • An appropriate solvent

Procedure (Reductive Homocoupling Approach):

  • Dissolve this compound and a suitable aromatic nitro comonomer in a high-boiling point solvent.

  • Add a reducing agent, such as NaBH₄, to the solution.[8]

  • Heat the reaction mixture under an inert atmosphere to facilitate the reductive coupling of nitro and amino groups to form azo bridges.

  • After the reaction is complete, cool the mixture and collect the precipitated polymer by filtration.

  • Wash the polymer extensively with various solvents to remove unreacted monomers and catalyst residues.

  • Dry the polymer under vacuum.

  • Characterize the polymer's porosity (e.g., using BET analysis), thermal stability (TGA), and chemical structure (FTIR, solid-state NMR).

Diagram 3: Formation of Azo-Bridged Polymer Network

G Azo-Bridged Polymer Formation monomer1 This compound coupling Reductive or Oxidative Coupling monomer1->coupling monomer2 Aromatic comonomer (nitro or amino) monomer2->coupling polymer Azo-Bridged Porous Organic Polymer coupling->polymer

Caption: Conceptual diagram of azo-bridged POP synthesis.

Application in Organic Semiconductors

Nitroaromatic compounds have been explored as n-type organic semiconductors.[9] The strong electron-withdrawing nature of the nitro group can facilitate electron transport. Therefore, materials derived from this compound could potentially be used in organic field-effect transistors (OFETs) and other organic electronic devices. The amino and hydroxymethyl groups provide opportunities for chemical modification to tune the material's energy levels and solubility for device fabrication.

Table 4: Potential Semiconductor Properties

PropertyExpected CharacteristicReference
Semiconductor Typen-type[9]
Air StabilityPotentially good due to low HOMO level[9]
ApplicationOrganic Field-Effect Transistors (OFETs)[9]

Further research is required to synthesize and characterize the charge transport properties of materials based on this compound to validate their potential in this field.

References

Analytical methods for the quantification of 2-Amino-4-nitrobenzenemethanol in a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Quantitative Analysis of 2-Amino-4-nitrobenzenemethanol in Reaction Mixtures

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a key intermediate in various synthetic pathways. Accurate quantification of this analyte within a complex reaction mixture is crucial for reaction monitoring, yield optimization, impurity profiling, and overall quality control. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two of the most robust and widely used analytical techniques for this class of compounds.

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC coupled with Ultraviolet (UV) detection is a primary and highly effective method for the quantification of aromatic nitro compounds. The technique separates the analyte from other components of the reaction mixture based on polarity, providing excellent resolution and sensitivity.

Experimental Protocol: HPLC-UV

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

2. Materials and Reagents:

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase A: HPLC-grade water with 0.1% formic acid (for improved peak shape).

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

  • Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).

  • Reference Standard: Pure this compound.

  • Filters: 0.45 µm syringe filters.

3. Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the this compound reference standard in the diluent to prepare a 1 mg/mL stock solution.

  • Quench a small, accurately measured aliquot of the reaction mixture by diluting it significantly in the sample diluent. This stops the reaction and precipitates insoluble materials.

  • Vortex the diluted sample and centrifuge to pellet any solids.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. Further dilution may be necessary to bring the analyte concentration within the calibration range.

4. HPLC Conditions (Example):

  • Injection Volume: 10 µL

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • UV Detection Wavelength: Set to the maximum absorbance wavelength (λmax) of this compound (determined by UV scan, typically in the 250-280 nm range for similar compounds).[1]

  • Gradient Program:

    Time (min) % Mobile Phase A (Water + 0.1% FA) % Mobile Phase B (ACN + 0.1% FA)
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

5. Calibration and Quantification:

  • Prepare a series of calibration standards by serially diluting the reference stock solution. A typical range might be 1-100 µg/mL.

  • Inject the standards to generate a calibration curve by plotting peak area versus concentration.

  • Inject the prepared reaction mixture sample.

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification start Reaction Mixture Aliquot quench Quench & Dilute in Diluent start->quench filter_sample Filter (0.45 µm) quench->filter_sample hplc_inject Inject into HPLC System filter_sample->hplc_inject ref_std Reference Standard stock Prepare Stock Solution ref_std->stock cal_standards Create Calibration Standards stock->cal_standards cal_standards->hplc_inject separation C18 Reverse-Phase Separation hplc_inject->separation detection UV Detection at λmax separation->detection chromatogram Generate Chromatogram detection->chromatogram calibration_curve Build Calibration Curve chromatogram->calibration_curve quantify Quantify Sample from Peak Area chromatogram->quantify calibration_curve->quantify result Final Concentration quantify->result

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

Confirmatory Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a highly selective and sensitive confirmatory method. Due to the polar amino group and hydroxyl group in this compound, derivatization is often required to increase its volatility and thermal stability for GC analysis.[1][2]

Experimental Protocol: GC-MS

1. Instrumentation:

  • A GC system equipped with a capillary column, an autosampler, and coupled to a mass spectrometer (e.g., single quadrupole).

2. Materials and Reagents:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium.

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Solvent: Dichloromethane or Ethyl Acetate (GC-grade).

  • Reference Standard: Pure this compound.

3. Sample Preparation and Derivatization:

  • Prepare a stock solution of the reference standard (e.g., 1 mg/mL) in the chosen solvent.

  • For both standards and the reaction mixture sample (previously quenched and extracted into an organic solvent), evaporate a known volume to dryness under a gentle stream of nitrogen.

  • Add 100 µL of the derivatizing agent (BSTFA) to the dried residue.

  • Cap the vial tightly and heat at 70 °C for 45 minutes to ensure complete derivatization of the amino and hydroxyl groups.[1]

  • Cool the sample to room temperature before injection.

4. GC-MS Conditions (Example):

  • Injection Mode: Splitless.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.[1]

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan m/z 50-500.

  • Quantification: Use Selected Ion Monitoring (SIM) mode for specific fragment ions of the derivatized analyte for enhanced sensitivity and selectivity.

5. Calibration and Quantification:

  • Derivatize a series of calibration standards as described above.

  • Inject the derivatized standards to generate a calibration curve using the peak area of a specific quantifier ion.

  • Inject the derivatized sample.

  • Quantify the analyte using the calibration curve. An internal standard is highly recommended for GC-MS to correct for variations in derivatization efficiency and injection volume.

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification start Reaction Mixture Aliquot (or Reference Standard) extract Solvent Extraction / Drydown start->extract derivatize Add BSTFA & Heat (70°C) extract->derivatize ready_sample Derivatized Sample derivatize->ready_sample gc_inject Inject into GC-MS System ready_sample->gc_inject separation Capillary Column Separation gc_inject->separation detection EI Ionization & MS Detection (Scan or SIM mode) separation->detection tic Generate Total Ion Chromatogram detection->tic mass_spec Identify Peak by Mass Spectrum tic->mass_spec quantify Quantify using SIM Peak Area mass_spec->quantify result Final Concentration quantify->result

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

Data Summary and Method Validation

For a method to be considered reliable, it must be validated according to ICH guidelines or equivalent standards.[3][4] The tables below summarize typical performance characteristics for the analysis of similar amino-nitro aromatic compounds, which can serve as a benchmark for the validation of a method for this compound.[5][6]

Table 1: HPLC-UV Method Performance Characteristics
Validation ParameterTypical Acceptance CriteriaExpected Performance (Analogous Compounds)[5]
Linearity (r²) ≥ 0.995> 0.999
Range -1 - 100 µg/mL
Accuracy (% Recovery) 80 - 120%93 - 110%
Precision (% RSD) ≤ 15%< 10%
Limit of Detection (LOD) -0.05 - 0.5 µg/mL
Limit of Quant. (LOQ) -0.15 - 1.5 µg/mL
Specificity Peak purity & resolutionBaseline resolution from major impurities
Table 2: GC-MS Method Performance Characteristics
Validation ParameterTypical Acceptance CriteriaExpected Performance (Analogous Compounds)
Linearity (r²) ≥ 0.995> 0.998
Range -0.1 - 50 µg/mL
Accuracy (% Recovery) 80 - 120%90 - 115%
Precision (% RSD) ≤ 15%< 15%
Limit of Detection (LOD) -0.01 - 0.1 µg/mL
Limit of Quant. (LOQ) -0.03 - 0.3 µg/mL
Specificity Unique mass spectrum & RTHigh, confirmed by mass fragmentation pattern

Disclaimer: The protocols and performance data provided are examples based on structurally similar compounds and established analytical practices.[1][5][7] Specific parameters, especially chromatographic conditions and MS fragmentation, must be optimized and validated for the precise analysis of this compound in your specific reaction matrix.

References

Application Notes and Protocols for the Purity Analysis of 2-Amino-4-nitrobenzenemethanol by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for determining the purity of 2-Amino-4-nitrobenzenemethanol using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be adaptable for implementation in research and quality control laboratories.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

HPLC is a primary technique for assessing the purity of non-volatile and thermally labile compounds like this compound. A reversed-phase method is generally suitable for this type of polar aromatic compound.

Experimental Protocol: HPLC

A standard HPLC system equipped with a UV detector, autosampler, and column oven is recommended.

Instrumentation and Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Program 0-5 min: 10% B5-25 min: 10% to 70% B25-30 min: 70% B30-35 min: 70% to 10% B35-40 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm (or wavelength of maximum absorbance)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a suitable diluent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), to a final concentration of 1 mg/mL.

  • Vortex the solution until the sample is fully dissolved.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial before injection.

Data Presentation: HPLC Method Validation Summary

The following table summarizes hypothetical performance characteristics of the described HPLC method. Actual results may vary and require in-house validation.

Validation ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Diluent weigh->dissolve filter Filter Sample dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for identifying volatile and semi-volatile impurities. Due to the polar nature of the amino and hydroxyl groups in this compound, derivatization is often necessary to improve its volatility and thermal stability for GC analysis.

Experimental Protocol: GC-MS

Instrumentation and Conditions:

ParameterRecommended Setting
GC System Coupled to a mass spectrometer (e.g., single quadrupole)
Column Non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Splitless (for trace analysis) or Split (10:1)
Injector Temperature 250 °C
Oven Program Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C
MS Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

Sample Preparation and Derivatization:

  • Accurately weigh approximately 1 mg of the this compound sample into a reaction vial.

  • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool the sample to room temperature.

  • Dilute the derivatized sample with a GC-compatible solvent like ethyl acetate to a final concentration of approximately 100 µg/mL before injection.

Data Presentation: GC-MS Analysis Summary

The following table presents hypothetical data for the analysis of derivatized this compound.

ParameterValue
Analyte Bis(trimethylsilyl) derivative of this compound
Molecular Ion (M+•) m/z 312 (Predicted)
Key Fragment Ions (m/z) Predicted based on common fragmentation pathways for silylated aromatic amines and nitro compounds.
Limit of Detection Low ng/mL range (instrument dependent)

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation weigh Weigh Compound derivatize Derivatization (Silylation) weigh->derivatize dilute Dilute Sample derivatize->dilute inject Inject into GC dilute->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect tic Generate TIC detect->tic spectrum Extract Mass Spectrum tic->spectrum identify Identify Impurities spectrum->identify

Workflow for GC-MS analysis of this compound.

The Role of (2-amino-4-nitrophenyl)methanol in the Synthesis of Potentially Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the utilization of (2-amino-4-nitrophenyl)methanol as a key intermediate in the synthesis of potentially bioactive molecules. The focus is on the preparation of 6-nitro-1H-benzimidazole derivatives, a class of compounds investigated for their anticancer properties.

Application Notes

(2-amino-4-nitrophenyl)methanol is a versatile starting material in organic synthesis, primarily serving as a precursor to 2-amino-4-nitrobenzaldehyde. The presence of an amino, a nitro, and a primary alcohol group on the benzene ring offers multiple reaction sites for constructing complex heterocyclic scaffolds. The electron-withdrawing nature of the nitro group influences the reactivity of the other functional groups, making it a key feature for subsequent biological activity.

The primary application highlighted here is the synthesis of 2-aryl-6-nitro-1H-benzimidazoles. This is achieved through a two-step process: the selective oxidation of the benzylic alcohol to an aldehyde, followed by a condensation reaction with an aromatic aldehyde to form the benzimidazole ring system. The 6-nitro-1H-benzimidazole scaffold is a recognized pharmacophore found in various compounds with a range of biological activities, including anticancer and antiparasitic effects.[1]

A notable example of a bioactive molecule derived from this scaffold is 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole . This compound has demonstrated potent in vitro anticancer activity, particularly against the A549 human lung carcinoma cell line.[2][3] Its mechanism of action is suggested to involve the inhibition of poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair in cancer cells.[2][3]

Quantitative Data

The following table summarizes the in vitro anticancer activity of a representative 2-aryl-6-nitro-1H-benzimidazole derivative.

CompoundCell LineIC50 (nM)Reference
2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleA54928[2][3]

Experimental Protocols

Protocol 1: Synthesis of 2-amino-4-nitrobenzaldehyde from (2-amino-4-nitrophenyl)methanol

This protocol describes the selective oxidation of the primary alcohol functionality of (2-amino-4-nitrophenyl)methanol to the corresponding aldehyde using activated manganese dioxide (MnO2).[4][5]

Materials:

  • (2-amino-4-nitrophenyl)methanol

  • Activated Manganese Dioxide (MnO2)

  • Dichloromethane (DCM), anhydrous

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Buchner funnel and filter paper

Procedure:

  • To a solution of (2-amino-4-nitrophenyl)methanol (1.0 g, 5.95 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask, add activated manganese dioxide (5.17 g, 59.5 mmol, 10 equivalents).

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Hexane:Ethyl Acetate). The reaction is typically complete within 12-24 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the Celite® pad with additional dichloromethane (3 x 20 mL) to ensure complete recovery of the product.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield 2-amino-4-nitrobenzaldehyde as a solid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

Protocol 2: Synthesis of 2-(4-chloro-3-nitrophenyl)-6-nitro-1H-benzimidazole

This protocol outlines the condensation of 2-amino-4-nitrobenzaldehyde with 4-chloro-3-nitrobenzaldehyde to form the corresponding 2-aryl-6-nitro-1H-benzimidazole. This method is adapted from general procedures for benzimidazole synthesis from o-phenylenediamines and aldehydes.[6][7]

Materials:

  • 2-amino-4-nitrobenzaldehyde (from Protocol 1)

  • 4-chloro-3-nitrobenzaldehyde

  • Sodium metabisulfite (Na2S2O5)

  • Ethanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4-nitrobenzaldehyde (1.0 g, 5.98 mmol) and 4-chloro-3-nitrobenzaldehyde (1.11 g, 5.98 mmol) in ethanol (30 mL).

  • Add a solution of sodium metabisulfite (0.57 g, 2.99 mmol) in water (5 mL) to the reaction mixture.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and then with water.

  • Dry the product under vacuum to obtain 2-(4-chloro-3-nitrophenyl)-6-nitro-1H-benzimidazole.

Visualizations

Synthetic_Workflow A (2-amino-4-nitrophenyl)methanol B Oxidation (MnO2, DCM) A->B Step 1 C 2-amino-4-nitrobenzaldehyde B->C D Condensation (4-chloro-3-nitrobenzaldehyde, Na2S2O5, EtOH/H2O) C->D Step 2 E 2-(4-chloro-3-nitrophenyl)- 6-nitro-1H-benzimidazole (Bioactive Molecule) D->E Signaling_Pathway cluster_cell Cancer Cell DNA_Damage DNA Damage PARP PARP DNA_Damage->PARP activates DNA_Repair DNA Repair PARP->DNA_Repair promotes Apoptosis Apoptosis DNA_Repair->Apoptosis prevents Molecule 2-(4-chloro-3-nitrophenyl)- 6-nitro-1H-benzimidazole Molecule->PARP inhibits

References

Synthesis and Application of Metal Complexes with 2-Amino-4-nitrobenzenemethanol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metal complexes incorporating nitro-containing ligands have garnered significant interest in medicinal and materials chemistry due to their diverse biological activities and intriguing structural properties. Among these, 2-Amino-4-nitrobenzenemethanol presents a versatile scaffold for the synthesis of novel coordination compounds. This ligand offers multiple coordination sites through its amino, hydroxyl, and potentially the nitro group, allowing for the formation of stable complexes with various transition metals. These complexes are being explored for their potential as antimicrobial and anticancer agents, largely attributed to the synergistic effect between the metal ion and the biologically active ligand. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and biological evaluation of metal complexes using this compound as a primary ligand, based on established methodologies for analogous compounds.

Applications in Drug Development

Metal complexes derived from ligands structurally similar to this compound have demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases. Chelation of a metal ion to the organic ligand can enhance the therapeutic efficacy compared to the free ligand, a phenomenon often attributed to increased lipophilicity, which facilitates passage through cell membranes.

Anticancer Activity

Transition metal complexes, particularly those of copper, have shown promising cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis through pathways that include DNA binding and cleavage, generation of reactive oxygen species (ROS), and inhibition of key cellular enzymes like topoisomerase.[1][2][3]

Antimicrobial Activity

Coordination complexes of cobalt and other transition metals with related aminophenol ligands have exhibited notable activity against a range of bacterial and fungal pathogens. The chelation theory suggests that the coordination of a metal ion reduces the polarity of the ligand and increases its lipophilic nature, thereby enhancing its penetration into microbial cell membranes and disrupting normal cellular processes.

Experimental Protocols

The following protocols are generalized based on the synthesis and evaluation of metal complexes with analogous aminonitrophenol ligands. Researchers should consider these as a starting point and may need to optimize conditions for the specific metal and desired complex.

Synthesis of Metal (II) Complexes with this compound

This protocol describes a general method for the synthesis of metal(II) complexes with this compound.

Materials:

  • This compound

  • Metal(II) salt (e.g., CoCl₂·6H₂O, CuCl₂·2H₂O, NiCl₂·6H₂O, ZnCl₂·2H₂O)

  • Ethanol or Methanol

  • Deionized water

  • Sodium hydroxide (NaOH) solution (0.1 M, optional for pH adjustment)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Vacuum desiccator

Procedure:

  • Ligand Solution Preparation: Dissolve a specific molar amount of this compound in a suitable solvent (e.g., 20 mL of ethanol) in a round-bottom flask. Stir the solution until the ligand is completely dissolved. Gentle warming may be required.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve the corresponding metal(II) salt in a minimal amount of the same solvent or a compatible solvent mixture (e.g., ethanol/water). The molar ratio of metal to ligand is typically 1:2.

  • Reaction: Slowly add the metal salt solution dropwise to the stirred ligand solution at room temperature.

  • pH Adjustment (Optional): If necessary, adjust the pH of the reaction mixture to a desired range (e.g., 7-8) by the dropwise addition of a dilute NaOH solution to facilitate the deprotonation of the hydroxyl group.

  • Reflux: Heat the reaction mixture to reflux (typically 60-80°C) and maintain it for 2-4 hours with continuous stirring. The formation of a precipitate is often observed during this time.

  • Isolation of the Complex: After the reflux period, allow the mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration using a Büchner funnel. If no precipitate forms upon cooling, the solvent volume can be reduced by rotary evaporation to induce precipitation.

  • Washing and Drying: Wash the collected solid precipitate with cold ethanol and then with diethyl ether to remove any unreacted starting materials and impurities. Dry the final product in a vacuum desiccator over anhydrous calcium chloride.

Visualization of the Synthesis Workflow:

Synthesis_Workflow cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation Ligand Dissolve this compound in Ethanol Reaction Mix and Reflux (2-4 hours) Ligand->Reaction Metal Dissolve Metal(II) Salt in Ethanol Metal->Reaction Isolation Cool, Filter, and Wash Reaction->Isolation Drying Dry in Vacuum Desiccator Isolation->Drying Product Final Metal Complex Drying->Product

Caption: General workflow for the synthesis of metal complexes.

Characterization of the Synthesized Complexes

The synthesized metal complexes should be characterized using various spectroscopic and analytical techniques to confirm their structure and purity.

Technique Purpose Expected Observations for Analogous Complexes
Elemental Analysis (C, H, N) To determine the empirical formula and the metal-to-ligand ratio.The experimental percentages of C, H, and N should be in close agreement with the calculated values for the proposed formula.
Infrared (IR) Spectroscopy To identify the coordination sites of the ligand to the metal ion.Shifts in the vibrational frequencies of the -NH₂, -OH, and -NO₂ groups upon complexation indicate their involvement in coordination. The appearance of new bands in the far-IR region can be attributed to M-N and M-O stretching vibrations.
UV-Visible Spectroscopy To study the electronic transitions and geometry of the complex.The spectra of the complexes will show ligand-based transitions (π→π* and n→π*) and may exhibit new bands in the visible region corresponding to d-d electronic transitions of the metal ion, which are indicative of the coordination geometry.
Magnetic Susceptibility To determine the magnetic moment and infer the geometry of the complex.The measured magnetic moment can help to distinguish between different geometries (e.g., octahedral, tetrahedral, or square planar) and spin states of the metal ion.
Molar Conductance To determine the electrolytic nature of the complexes.Low molar conductance values in a suitable solvent (e.g., DMSO or DMF) suggest a non-electrolytic nature, indicating that the anions are coordinated to the metal ion.
In Vitro Antimicrobial Activity Assay (Agar Well Diffusion Method)

This protocol outlines a standard method for screening the antimicrobial activity of the synthesized complexes.

Materials:

  • Synthesized metal complexes

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Nutrient agar and Sabouraud dextrose agar

  • Sterile Petri dishes

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole)

  • Sterile cork borer

Procedure:

  • Media Preparation: Prepare and sterilize the appropriate agar media (Nutrient agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri dishes.

  • Inoculation: Once the agar has solidified, uniformly spread a standardized inoculum of the test microorganism over the surface of the agar.

  • Well Preparation: Create wells of a specific diameter (e.g., 6 mm) in the agar plates using a sterile cork borer.

  • Sample Loading: Prepare solutions of the synthesized complexes and the standard drugs in DMSO at a known concentration (e.g., 1 mg/mL). Add a fixed volume (e.g., 100 µL) of each solution to the respective wells. A well containing only DMSO serves as a negative control.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Visualization of the Antimicrobial Assay Workflow:

Antimicrobial_Assay Start Prepare Agar Plates Inoculate Inoculate with Microorganism Start->Inoculate CreateWells Create Wells in Agar Inoculate->CreateWells LoadSamples Load Complexes and Controls CreateWells->LoadSamples Incubate Incubate Plates LoadSamples->Incubate Measure Measure Zone of Inhibition Incubate->Measure Result Antimicrobial Activity Data Measure->Result Anticancer_Mechanism Complex Metal Complex Cell Cancer Cell Complex->Cell Mitochondria Mitochondria Cell->Mitochondria ROS Increased ROS Production Mitochondria->ROS DNA_damage DNA Damage ROS->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-4-nitrobenzenemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-4-nitrobenzenemethanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most frequently cited method is the reduction of 2-amino-4-nitrobenzoic acid using a borane-tetrahydrofuran (BH3-THF) complex. This method selectively reduces the carboxylic acid group to a primary alcohol while leaving the nitro and amino groups intact. A typical procedure involves dissolving 2-amino-4-nitrobenzoic acid in THF, followed by the slow addition of the BH3-THF complex at room temperature. The reaction is then quenched with methanol, and the product is extracted and purified, often yielding around 70% of the desired product as an orange solid.[1]

Q2: Are there alternative synthetic routes to this compound?

Yes, an alternative approach involves the amination of a pre-existing benzyl alcohol derivative. For instance, 4-chloro-3-nitrobenzyl alcohol can be reacted with ammonia in methanol under heat and pressure in an autoclave. After the reaction, the solvent is evaporated, and the residue is taken up in a solvent like ether to separate the product from ammonium chloride. The final product is then obtained by recrystallization.

Q3: What are the primary safety concerns when working with borane-tetrahydrofuran (BH3-THF)?

BH3-THF is a highly flammable and water-reactive reagent that can release flammable gases upon contact with water. It may also form explosive peroxides upon storage. It is crucial to handle this reagent under an inert atmosphere (e.g., nitrogen or argon) and in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including flame-retardant clothing, safety goggles, and gloves. Ensure that no water is present in the reaction setup.

Q4: My reaction yield is consistently low. What are the potential causes?

Several factors can contribute to low yields in this synthesis. See the troubleshooting section below for a detailed breakdown of potential issues and their solutions. Common culprits include impure starting materials, improper reaction setup (e.g., presence of moisture), incorrect stoichiometry of reagents, and product loss during the workup and purification steps.

Q5: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material (2-amino-4-nitrobenzoic acid) from the product (this compound). By comparing the spots of the reaction mixture over time with the starting material, you can determine when the reaction is complete.

Troubleshooting Guides

Low Yield or Incomplete Reaction
Observation Potential Cause Suggested Solution
Low yield of the desired product Presence of moisture: Borane-THF reacts violently with water, which will consume the reagent and reduce the yield.Ensure all glassware is oven-dried before use and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous THF as the solvent.
Incorrect stoichiometry: An insufficient amount of BH3-THF will lead to an incomplete reaction.Use a molar excess of the BH3-THF complex. A common ratio is 4 equivalents of BH3-THF to 1 equivalent of the carboxylic acid.[1]
Suboptimal reaction time or temperature: The reaction may not have gone to completion.The reaction is typically stirred for 12 hours at room temperature.[1] If TLC indicates incomplete reaction, consider extending the reaction time or gently warming the mixture.
Product loss during workup: The product has some polarity and may be lost during the aqueous extraction if not performed carefully.Ensure thorough extraction with an appropriate organic solvent like ether or ethyl acetate (e.g., 3 x 75 mL).[1] Washing the combined organic layers with brine can help to break emulsions and improve separation.
Formation of Impurities
Observation Potential Cause Suggested Solution
Presence of unreacted starting material Incomplete reaction. See "Low Yield or Incomplete Reaction" section above.
Formation of a more reduced by-product (e.g., reduction of the nitro group) Harsh reaction conditions or prolonged reaction time. While borane is generally selective for the carboxylic acid in the presence of a nitro group, prolonged reaction times or higher temperatures could potentially lead to over-reduction. Monitor the reaction closely with TLC and stop it once the starting material is consumed.
Discolored product (darker than the expected orange solid) Oxidation of the amino group or presence of polymeric byproducts. Purification by column chromatography or recrystallization can help remove colored impurities. Handling the final product under an inert atmosphere can minimize oxidation.

Data Presentation

Effect of Reaction Parameters on Yield

The following table summarizes the expected impact of key reaction parameters on the yield of this compound. This data is compiled from literature on similar borane reductions and provides a general guideline for optimization.

Parameter Condition Expected Yield (%) Remarks
BH3-THF Stoichiometry 2 equivalents40-50Incomplete reaction is likely.
4 equivalents ~70 Optimal and commonly reported stoichiometry.[1]
6 equivalents~70No significant improvement in yield, and complicates quenching and workup.
Reaction Temperature 0 °C50-60Slower reaction rate, may require longer reaction times.
Room Temperature (20-25 °C) ~70 Standard and effective condition.[1]
40 °CPotentially higher yield, but increased risk of side reactions.
Reaction Time 6 hours55-65Reaction may not have reached completion.
12 hours ~70 Generally sufficient for complete reaction.[1]
24 hours~70Little to no improvement in yield, potential for side product formation.

Experimental Protocols

Synthesis of this compound from 2-Amino-4-nitrobenzoic Acid

This protocol is adapted from a standard literature procedure.[1]

Materials:

  • 2-amino-4-nitrobenzoic acid

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Ether (or Ethyl Acetate)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-4-nitrobenzoic acid (1.00 g, 5.49 mmol) in anhydrous THF (20 mL) at room temperature.

  • Slowly add the borane-tetrahydrofuran complex (21.96 mL of a 1 M solution, 21.96 mmol) dropwise to the stirred solution via the dropping funnel over a period of 15-20 minutes.

  • Stir the reaction mixture continuously for 12 hours at room temperature under a nitrogen atmosphere.

  • After 12 hours, cool the reaction mixture in an ice bath.

  • Slowly and carefully add methanol (100 mL) to quench the excess borane-THF complex. Caution: This is an exothermic reaction and will produce hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvents.

  • Transfer the residue to a separatory funnel containing a saturated aqueous sodium bicarbonate solution (50 mL).

  • Extract the aqueous layer with ether (3 x 75 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • The resulting residue can be further purified by recrystallization or column chromatography to yield this compound as an orange solid (expected yield: ~650 mg, 70%).

Visualizations

SynthesisWorkflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 2-amino-4-nitrobenzoic acid in THF add_borane Add BH3-THF dropwise start->add_borane react Stir at room temperature for 12h add_borane->react quench Quench with Methanol react->quench concentrate Concentrate in vacuo quench->concentrate extract Extract with Ether concentrate->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry purify Purify (Recrystallization/Chromatography) dry->purify product This compound purify->product Troubleshooting Troubleshooting Logic for Low Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield Observed moisture Moisture in Reaction? low_yield->moisture stoichiometry Incorrect Stoichiometry? low_yield->stoichiometry time_temp Suboptimal Time/Temp? low_yield->time_temp workup_loss Loss during Workup? low_yield->workup_loss dry_glassware Use dry glassware & inert atmosphere moisture->dry_glassware check_equivalents Use 4 eq. of BH3-THF stoichiometry->check_equivalents optimize_conditions Stir for 12h at RT time_temp->optimize_conditions careful_extraction Perform thorough extraction workup_loss->careful_extraction

References

Common side products in the synthesis of (2-amino-4-nitrophenyl)methanol and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-amino-4-nitrophenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to (2-amino-4-nitrophenyl)methanol?

A common and effective method is the reduction of 2-amino-4-nitrobenzoic acid using a borane reagent, such as Borane-Tetrahydrofuran complex (BH3·THF). This reagent is generally chemoselective for the carboxylic acid group over the nitro group under controlled conditions.

Q2: What are the primary side products I should expect in this synthesis?

The most common impurities are:

  • Unreacted Starting Material: 2-amino-4-nitrobenzoic acid.

  • Borate Esters: These are formed as intermediates during the borane reduction and can persist if the reaction workup is incomplete.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product. A suggested TLC system is a mixture of ethyl acetate and hexanes. The more polar product, (2-amino-4-nitrophenyl)methanol, will have a lower Rf value than the starting carboxylic acid.

Q4: What is a suitable recrystallization solvent for purifying (2-amino-4-nitrophenyl)methanol?

Given the polar nature of the product due to the amino, nitro, and hydroxyl groups, polar solvents are a good starting point for recrystallization. A mixture of ethanol and water, or ethyl acetate with a non-polar anti-solvent like hexanes, could be effective. It is always recommended to perform small-scale solvent screening to find the optimal system.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of (2-amino-4-nitrophenyl)methanol.

Problem Possible Cause(s) Suggested Solution(s)
Low to no conversion of starting material 1. Inactive borane reagent (BH3·THF can degrade over time).2. Insufficient amount of borane reagent.3. Reaction temperature is too low.1. Use a fresh or recently titrated bottle of BH3·THF.2. Ensure at least one equivalent of BH3 is used per equivalent of carboxylic acid.3. While the reaction is typically started at 0°C, allowing it to warm to room temperature or gentle heating (to 40-50°C) may be necessary to drive the reaction to completion.[1]
Product is an oil or fails to crystallize 1. Presence of significant impurities, particularly borate esters.2. The chosen recrystallization solvent is not optimal.1. Ensure the workup to remove borate esters was thorough (see experimental protocol). If necessary, repeat the aqueous workup.2. Attempt a different solvent system for recrystallization. If the product oils out, try redissolving the oil in a minimal amount of a hot solvent and cooling slowly, or use a solvent/anti-solvent system.
Low yield of purified product 1. Incomplete reaction.2. Loss of product during aqueous workup due to its polarity.3. Premature crystallization during hot filtration.1. Monitor the reaction by TLC to ensure it has gone to completion before workup.2. Saturate the aqueous layers with sodium chloride (brine) during extraction to reduce the solubility of the product in the aqueous phase.3. Use a pre-heated funnel and flask for hot filtration and perform the filtration as quickly as possible.
Discolored final product (darker than expected) 1. Presence of colored impurities from side reactions.2. Oxidation of the amino group.1. Treat the recrystallization solution with activated charcoal before hot filtration to remove colored impurities.2. Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) if possible.

Experimental Protocols

Synthesis of (2-amino-4-nitrophenyl)methanol via Borane Reduction

This protocol is a general method for the reduction of a carboxylic acid to an alcohol using BH3·THF and should be adapted and optimized as needed.

Materials:

  • 2-amino-4-nitrobenzoic acid

  • Borane-tetrahydrofuran complex (BH3·THF), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride (brine) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-4-nitrobenzoic acid (1 equivalent) in anhydrous THF.

  • Addition of Reducing Agent: Cool the solution to 0°C in an ice bath. Slowly add BH3·THF (1 M solution, 1.1 equivalents) dropwise via the dropping funnel over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, it can be gently heated to 40-50°C.[1]

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C. Cautiously and slowly add methanol dropwise to quench the excess borane. Vigorous hydrogen evolution will be observed.

  • Workup to Remove Borate Esters:

    • Stir the mixture at room temperature for 1-2 hours after quenching.

    • Add 1 M HCl and stir for another 30 minutes.

    • Remove the THF and methanol under reduced pressure.

    • Add water to the residue and extract with ethyl acetate (3x).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Data Presentation

Table 1: Representative Purification Data

Purification MethodStarting Purity (Crude)Final PurityTypical YieldNotes
Recrystallization ~85-90%>98%60-80%Effective for removing small amounts of impurities. Yield is dependent on solvent selection.
Column Chromatography <85%>99%50-70%More effective for removing larger quantities of impurities or impurities with similar solubility.

Note: The data presented are typical values for similar compounds and may vary based on specific experimental conditions.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start 2-amino-4-nitrobenzoic acid in THF add_bh3 Add BH3·THF at 0°C start->add_bh3 react Stir at RT, 8-12h add_bh3->react quench Quench with Methanol at 0°C react->quench hydrolyze Hydrolyze borate esters with HCl quench->hydrolyze extract Aqueous Extraction hydrolyze->extract dry Dry and Concentrate extract->dry purify Recrystallization or Column Chromatography dry->purify product (2-amino-4-nitrophenyl)methanol purify->product

Caption: Experimental workflow for the synthesis and purification of (2-amino-4-nitrophenyl)methanol.

Troubleshooting_Logic cluster_issues Identify the Issue cluster_causes_low_yield Potential Causes for Low Yield cluster_causes_impure Potential Causes for Impurity cluster_causes_no_reaction Potential Causes for No Reaction cluster_solutions Solutions start Reaction Outcome Unsatisfactory low_yield Low Yield start->low_yield impure_product Impure Product (TLC/NMR) start->impure_product no_reaction No Reaction (TLC) start->no_reaction incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn workup_loss Loss during Workup low_yield->workup_loss unreacted_sm Unreacted Starting Material impure_product->unreacted_sm borate_esters Residual Borate Esters impure_product->borate_esters bad_reagent Inactive BH3·THF no_reaction->bad_reagent optimize_rxn Optimize Reaction (Time/Temp) incomplete_rxn->optimize_rxn optimize_workup Optimize Workup (Brine Wash) workup_loss->optimize_workup repurify Repurify (Recrystallization/Column) unreacted_sm->repurify thorough_workup Thorough Workup with HCl borate_esters->thorough_workup new_reagent Use Fresh BH3·THF bad_reagent->new_reagent

Caption: Troubleshooting logic for the synthesis of (2-amino-4-nitrophenyl)methanol.

References

Purification of crude 2-Amino-4-nitrobenzenemethanol by recrystallization or chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 2-Amino-4-nitrobenzenemethanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data for both recrystallization and column chromatography techniques to assist in obtaining a high-purity product.

Compound Properties

PropertyValueReference
CAS Number 78468-34-5[1]
Molecular Formula C₇H₈N₂O₃[1]
Molecular Weight 168.15 g/mol [1]
Appearance Orange solid[2]
Melting Point 178-180 °C[2]

Purification by Recrystallization

Recrystallization is a primary method for purifying solid organic compounds and can be an effective technique for this compound.[3] The success of this method relies heavily on the appropriate choice of solvent.

Recrystallization Troubleshooting Guide & FAQs

Q1: My this compound is not dissolving in the chosen solvent, even with heating. What should I do?

A1: This issue typically arises from using an inappropriate solvent or an insufficient volume. This compound possesses both polar (amino and hydroxyl groups) and non-polar (benzene ring) characteristics, which can make solvent selection challenging. If the compound has very low solubility even at the solvent's boiling point, the solvent is likely unsuitable. Ensure you are adding the hot solvent in small portions while heating and stirring. If solubility remains low, consider switching to a more polar solvent or a mixed solvent system. For instance, if a non-polar solvent was used, trying a more polar one like ethanol or methanol is a good next step. A mixture of ethanol and water can also be effective.[3]

Q2: Oily droplets are forming instead of crystals as the solution cools ("oiling out"). How can I fix this?

A2: "Oiling out" can occur due to several reasons, including a high level of impurities lowering the melting point of the mixture or the solution being highly supersaturated.[3] To remedy this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly. Using a solvent with a lower boiling point might also be beneficial.

Q3: No crystals are forming upon cooling the solution. What is the problem?

A3: This is a common issue that can be caused by either using too much solvent, resulting in a solution that is not saturated, or the solution being in a supersaturated state where crystal nucleation is inhibited.[3] To induce crystallization, you can try scratching the inside of the flask at the liquid's surface with a glass rod to create nucleation sites. Adding a "seed crystal" of pure this compound, if available, can also initiate crystallization. If these methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3]

Q4: The recrystallized product is still colored. How can I obtain a colorless or purer product?

A4: A persistent color suggests the presence of colored impurities. These may have solubility properties similar to the target compound. Before the hot filtration step, you can add a small amount of activated charcoal to the hot solution, which can adsorb many colored impurities. However, be cautious not to add an excess, as it can also adsorb your product. If color persists, a second recrystallization may be necessary.[3]

Q5: The final yield of my purified this compound is very low. What went wrong?

A5: A low yield can result from several factors. Using too much solvent will lead to a significant amount of the product remaining in the mother liquor. Ensure you use the minimum amount of hot solvent necessary for dissolution. Additionally, washing the collected crystals with an excessive amount of cold solvent can also dissolve some of the product. Use a minimal amount of ice-cold solvent for washing.

Recrystallization Solvent Selection

The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature. Based on the polarity of the molecule and data for similar compounds, the following solvents are recommended for screening.

SolventEstimated Solubility at 25°CEstimated Solubility at Boiling PointComments
Water LowModerateGood for forming well-defined crystals, but may require a large volume.[4]
Ethanol ModerateHighA good starting choice due to its polarity and boiling point.[5]
Methanol ModerateHighSimilar to ethanol, can be a suitable solvent.
Ethyl Acetate LowModerateMay be a good solvent, especially in a mixed solvent system.
Ethanol/Water LowHighA mixed solvent system can be fine-tuned for optimal solubility characteristics.
Isopropanol LowModerateAnother alcoholic solvent to consider.

Note: The solubility data is estimated based on the properties of structurally similar compounds. It is highly recommended to perform small-scale solvent screening tests to determine the optimal solvent or solvent mixture for your specific crude sample.

Experimental Protocol: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of a candidate solvent and observe the solubility at room temperature. If insoluble, gently heat the test tube. A good solvent will dissolve the compound upon heating and show crystal formation upon cooling.

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring and heating until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities or coloring is present, add a small amount of activated charcoal to the hot solution and filter it quickly through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point to remove any residual solvent.

G Recrystallization Workflow for this compound cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude_solid Crude Solid add_solvent Add Minimum Hot Solvent crude_solid->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration Insoluble Impurities cooling Slow Cooling hot_filtration->cooling ice_bath Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Under Vacuum wash->dry pure_product pure_product dry->pure_product Purified this compound

Caption: Workflow for the recrystallization of this compound.

Purification by Column Chromatography

Column chromatography is a powerful technique for separating and purifying compounds from a mixture and can be employed when recrystallization does not provide the desired purity.[6]

Column Chromatography Troubleshooting Guide & FAQs

Q1: My compound is not moving down the silica gel column.

A1: This indicates that the mobile phase is not polar enough to elute the compound. This compound is a polar molecule and will have a strong affinity for the polar silica gel stationary phase. You will need to increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate mixture, gradually increase the percentage of ethyl acetate. If the compound still does not move, a small amount of a more polar solvent like methanol can be added to the mobile phase.

Q2: The separation between my desired compound and an impurity is poor.

A2: Poor separation can result from an improperly chosen solvent system. It is crucial to first perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides a good separation (a significant difference in Rf values) between your compound and the impurities. An ideal Rf value for the desired compound on a TLC plate is typically between 0.2 and 0.4 for good separation on a column.[6]

Q3: My compound appears to be degrading on the column.

A3: The silica gel stationary phase is slightly acidic, which can sometimes cause degradation of sensitive compounds. If you suspect your compound is degrading, you can try neutralizing the silica gel by adding a small amount of a base, such as triethylamine (typically 0.1-1%), to your mobile phase. Alternatively, using a different stationary phase like neutral alumina might be a better option.

Q4: I have a low recovery of my compound from the column.

A4: Low recovery can be due to irreversible adsorption of your compound onto the stationary phase. This can sometimes be mitigated by adding a small amount of a modifier to your eluent, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds, which can help to reduce tailing and improve recovery.

Column Chromatography Solvent System Selection

The choice of the mobile phase is critical for successful separation. A good starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The polarity is gradually increased to elute the compounds.

Stationary PhaseMobile Phase (Eluent System)Expected Rf on TLCComments
Silica Gel (60-120 or 230-400 mesh) Hexane / Ethyl Acetate (e.g., starting with 9:1 and gradually increasing to 1:1 or higher)0.2 - 0.4A standard and versatile system for many organic compounds.
Silica Gel Dichloromethane / Methanol (e.g., starting with 99:1 and gradually increasing the methanol percentage)0.2 - 0.4A more polar system suitable for highly polar compounds.
Neutral Alumina Hexane / Ethyl Acetate0.2 - 0.4A good alternative to silica gel, especially for compounds that may be sensitive to the acidic nature of silica.

Note: Always perform TLC analysis before running a column to determine the optimal solvent system for your specific mixture.

Experimental Protocol: Column Chromatography
  • TLC Analysis: Develop a TLC method to find a solvent system that gives a good separation of this compound from its impurities, with an Rf value for the target compound between 0.2 and 0.4.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, allowing the solvent to drain and the silica to pack evenly. Gently tap the column to remove air bubbles.

    • Add another layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent.

    • Carefully apply the sample solution to the top of the silica gel.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Begin adding the eluent to the top of the column and start collecting fractions.

    • Gradually increase the polarity of the eluent (gradient elution) as the separation progresses to elute more polar compounds.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.

  • Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

G Column Chromatography Workflow for this compound cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation tlc TLC Analysis for Solvent System pack_column Pack Column with Silica Gel tlc->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure_product pure_product evaporate->pure_product Purified this compound

Caption: Workflow for column chromatography of this compound.

References

Technical Support Center: Enhancing the Solubility of 2-Amino-4-nitrobenzenemethanol for Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of 2-Amino-4-nitrobenzenemethanol for various chemical reactions. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution(s)
This compound does not dissolve in the primary reaction solvent. The compound has low solubility in the chosen solvent due to its polar amino and nitro groups combined with a nonpolar benzene ring.1. Co-solvent Addition: Gradually add a miscible co-solvent such as DMSO, DMF, ethanol, or methanol while stirring. 2. Heating: Gently warm the mixture to increase solubility, but monitor for any potential degradation of the starting material. 3. pH Adjustment: If the reaction conditions permit, consider adjusting the pH. As an amino-substituted compound, its solubility may increase in acidic conditions due to the formation of a more soluble salt.
The compound precipitates out of solution when a co-reactant is added or upon cooling. The addition of another reagent alters the solvent polarity, reducing the solubility of this compound. The compound has lower solubility at reduced temperatures.1. Maintain Temperature: If the reaction allows, maintain a slightly elevated temperature throughout the process. 2. Optimize Co-solvent Ratio: Experiment with different ratios of the primary solvent and co-solvent to find a system that maintains solubility under all reaction conditions. 3. Slow Addition: Add the co-reactant slowly to the solution of this compound to avoid rapid changes in solvent polarity.
The reaction is sluggish or incomplete, even though the compound appears to be dissolved. The concentration of the dissolved this compound is too low for an efficient reaction rate.1. Increase Solvent Volume: If practical, increase the total volume of the solvent or co-solvent system. 2. Employ Sonication: Use an ultrasonic bath to aid in dissolving the compound and potentially increase the reaction rate. 3. Use a Surfactant: In aqueous systems, a small amount of a suitable surfactant can help create micelles to encapsulate the organic compound and increase its effective concentration.
Unsure of which solvent system to start with for a specific reaction. The choice of solvent depends on the reaction type (e.g., reduction, substitution) and the other reagents involved.1. For Reduction Reactions: Catalytic hydrogenation of nitroarenes is often carried out in alcoholic solvents like ethanol or methanol.[1][2] 2. General Organic Synthesis: Start with common polar aprotic solvents like DMF or DMSO, or polar protic solvents like ethanol, in which structurally similar compounds show good solubility.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

Q2: Which solvents are recommended for dissolving this compound?

A2: Based on the solubility of structurally related compounds, the following solvents are recommended starting points:

  • Good Solubility: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethanol, Methanol.[4]

  • Moderate Solubility: Acetone, Ethyl Acetate.

  • Poor Solubility: Water, Hexane, Toluene.

Q3: How can I quantitatively determine the solubility of this compound in a specific solvent?

A3: The shake-flask method is a reliable technique. It involves agitating an excess amount of the solid compound in the solvent until equilibrium is reached, followed by filtering the solution and determining the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy.[4]

Q4: Can pH adjustment significantly improve the solubility of this compound?

A4: Yes, for reactions in aqueous or protic solvents, pH modification can be effective. The amino group on the benzene ring is basic and can be protonated under acidic conditions to form a more soluble ammonium salt. However, the compatibility of acidic conditions with your specific reaction must be considered.[5]

Q5: Are there any safety concerns when heating solvents to dissolve this compound?

A5: Yes. Always use a well-ventilated fume hood. Be aware of the flash points of the solvents being used and avoid open flames. When heating, use a controlled heating source like a heating mantle or an oil bath and monitor the temperature closely to prevent solvent boiling and potential decomposition of the nitro compound.

Quantitative Data Summary

The following table provides an estimated solubility of this compound based on the known solubility of the structurally similar compound, 4-Nitrobenzyl alcohol.[3][6] These values should be used as a guideline, and experimental verification is recommended.

SolventPredicted SolubilityRationale/Comments
WaterLow (estimated < 1 mg/mL)The presence of polar functional groups is offset by the nonpolar aromatic ring. 4-Nitrobenzyl alcohol has a reported water solubility of 2 g/L.[6][7]
EthanolGoodThe hydroxyl and amino groups can form hydrogen bonds with ethanol. 4-Nitrobenzyl alcohol is reported to have good solubility in ethanol.[3]
MethanolGoodSimilar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding.
Dimethyl Sulfoxide (DMSO)Very GoodA highly polar aprotic solvent known for its excellent ability to dissolve a wide range of organic compounds.[4]
N,N-Dimethylformamide (DMF)Very GoodAnother highly polar aprotic solvent with strong solvating power.[4]
AcetoneModerateA polar aprotic solvent that should offer moderate solubility.
Ethyl AcetateModerateLess polar than acetone but should still provide some solubility.
DichloromethaneLowA nonpolar solvent, not expected to be effective.
ToluenePoorA nonpolar aromatic solvent, unlikely to be a good choice.
HexanePoorA nonpolar aliphatic solvent, expected to have very low solubility.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System
  • Preparation: In a reaction vessel, add the required amount of this compound.

  • Primary Solvent Addition: Add the primary reaction solvent and stir the mixture at room temperature.

  • Co-solvent Titration: Slowly add a miscible co-solvent (e.g., DMSO or ethanol) dropwise while continuously stirring.[8]

  • Observation: Continue adding the co-solvent until the solid is completely dissolved.

  • Record Ratio: Note the final volume ratio of the primary solvent to the co-solvent. This ratio should be maintained for the reaction scale-up.

  • Proceed with Reaction: Once a homogenous solution is obtained, proceed with the addition of other reagents.

Protocol 2: Solubility Enhancement using Sonication
  • Preparation: Place the weighed this compound in the reaction vessel.

  • Solvent Addition: Add the chosen reaction solvent.

  • Ultrasonic Treatment: Place the vessel in an ultrasonic bath.

  • Operation: Turn on the sonicator and monitor the dissolution of the solid. The duration will depend on the amount of material and the solvent volume.[8]

  • Completion: Continue sonication until the solid is fully dissolved or no further dissolution is observed.

  • Proceed with Reaction: Use the resulting solution for your chemical reaction.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_reaction Reaction weigh Weigh Compound add_solvent Add Primary Solvent weigh->add_solvent dissolved Completely Dissolved? add_solvent->dissolved heat Gentle Heating dissolved->heat No cosolvent Add Co-solvent dissolved->cosolvent No sonicate Sonication dissolved->sonicate No add_reagents Add Reactants dissolved->add_reagents Yes heat->dissolved cosolvent->dissolved sonicate->dissolved monitor Monitor Reaction add_reagents->monitor workup Reaction Workup monitor->workup

Caption: Experimental workflow for dissolving this compound.

logical_relationship cluster_methods Solubilization Strategies start Poor Solubility of This compound col1 Co-solvency (e.g., DMSO, Ethanol) start->col1 col2 pH Adjustment (Acidic conditions) start->col2 col3 Thermal Method (Heating) start->col3 col4 Mechanical Method (Sonication) start->col4 outcome Improved Solubility for Reaction col1->outcome col2->outcome col3->outcome col4->outcome

Caption: Strategies to improve the solubility of this compound.

References

Preventing oxidation of the amino group in (2-amino-4-nitrophenyl)methanol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of (2-amino-4-nitrophenyl)methanol to prevent oxidation of its amino group. The information is presented in a question-and-answer format to directly address potential issues.

Troubleshooting Guide

Issue: The solid (2-amino-4-nitrophenyl)methanol has changed color (e.g., yellow, brown, or pinkish) during storage.

This is a common indicator of oxidation. The aromatic amino group is susceptible to oxidation, which can lead to the formation of colored impurities and polymeric byproducts.

Immediate Actions:

  • Assess the extent of discoloration: A slight change in color may indicate minimal oxidation, and the material might still be usable for non-critical applications after purity verification. Significant color change suggests substantial degradation.

  • Verify purity: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to determine the purity of the material. A detailed protocol is provided in the "Experimental Protocols" section.

Preventative Measures and Solutions:

To prevent or minimize oxidation during storage, it is crucial to control the environmental conditions. The following table summarizes recommended storage conditions and their impact on the stability of (2-amino-4-nitrophenyl)methanol.

Storage ParameterRecommended ConditionRationalePotential Consequences of Deviation
Temperature Room temperature or refrigerated (2-8 °C).Lower temperatures slow down the rate of chemical reactions, including oxidation.Higher temperatures can accelerate oxidation and degradation.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen).The absence of oxygen prevents the oxidation of the amino group.Exposure to air (oxygen) is a primary driver of oxidation.
Light Store in a dark place, using amber vials or light-blocking containers.Light, particularly UV light, can catalyze the oxidation of aromatic amines.Exposure to light can significantly increase the rate of degradation.
Moisture Keep in a dry environment.Moisture can facilitate certain degradation pathways.High humidity can promote degradation.
Container Tightly sealed, appropriate containers (e.g., glass vials with secure caps).Prevents exposure to air and moisture.Leaky containers will compromise the storage atmosphere.
Antioxidants Consider the addition of a radical scavenging antioxidant like Butylated Hydroxytoluene (BHT) for long-term storage of solutions.Antioxidants can inhibit the free-radical chain reactions involved in oxidation.The compatibility and optimal concentration of an antioxidant must be validated for your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of (2-amino-4-nitrophenyl)methanol due to oxidation?

The primary degradation pathway for the amino group in aromatic amines like (2-amino-4-nitrophenyl)methanol is oxidation, which typically leads to the formation of colored polymeric materials. While specific small molecule byproducts for this exact compound are not extensively documented in publicly available literature, analogous aminophenols are known to form quinone-imine structures that can then polymerize. From a practical standpoint, the appearance of color is the most critical indicator of degradation.

Q2: How can I monitor the purity of my (2-amino-4-nitrophenyl)methanol over time?

Regularly monitoring the purity of your stored compound is essential. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This method should be able to separate the intact (2-amino-4-nitrophenyl)methanol from its potential degradation products. A detailed starting protocol is provided in the "Experimental Protocols" section.

Q3: What is a forced degradation study and why is it important?

A forced degradation or stress study is an experiment where the drug substance is intentionally exposed to harsh conditions (e.g., acid, base, heat, light, and oxidizing agents) to accelerate its degradation.[1][2] This study is crucial for:

  • Identifying potential degradation products.

  • Understanding the degradation pathways.

  • Developing and validating a stability-indicating analytical method that can effectively separate the active pharmaceutical ingredient (API) from all potential degradants.[1][3]

Q4: Can I use an antioxidant to prevent the oxidation of (2-amino-4-nitrophenyl)methanol?

Yes, for solutions of (2-amino-4-nitrophenyl)methanol, adding a radical scavenging antioxidant like Butylated Hydroxytoluene (BHT) can be an effective strategy to prevent oxidation.[4][5] However, it is imperative to:

  • Verify compatibility: Ensure that the antioxidant does not react with your compound or interfere with your downstream applications.

  • Optimize concentration: The concentration of the antioxidant should be carefully optimized. A typical starting point for BHT could be in the range of 0.01% to 0.1% (w/v), but this must be validated.

  • Consider the solvent: The effectiveness of an antioxidant can be solvent-dependent.

Experimental Protocols

Protocol 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This protocol is a starting point for developing a validated stability-indicating method for (2-amino-4-nitrophenyl)methanol and is adapted from methods for the closely related compound, 2-amino-4-nitrophenol.[6][7]

  • Objective: To separate and quantify (2-amino-4-nitrophenyl)methanol and its degradation products.

  • Instrumentation:

    • HPLC with a UV detector

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • A mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.05 M acetic acid buffer, pH 5.9). The exact ratio should be optimized to achieve good separation. A starting point could be a 20:80 (v/v) ratio of acetonitrile to buffer.[7]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C[7]

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)[6]

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of (2-amino-4-nitrophenyl)methanol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a working concentration (e.g., 10-20 µg/mL).

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no system peaks interfere.

    • Inject the prepared sample solution.

    • Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main peak over time, which would indicate degradation.

  • Method Validation: For use in a regulated environment, this method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[1]

Visualizations

Logical Workflow for Troubleshooting Oxidation

troubleshooting_workflow start Observation: (2-amino-4-nitrophenyl)methanol has discolored check_purity Verify Purity using Stability-Indicating HPLC Method start->check_purity is_pure Is the purity acceptable for the intended application? check_purity->is_pure use_compound Proceed with using the compound. is_pure->use_compound Yes discard_or_purify Discard the batch or consider repurification. is_pure->discard_or_purify No review_storage Review and rectify storage conditions. use_compound->review_storage discard_or_purify->review_storage implement_prevention Implement preventative measures: - Use inert atmosphere - Protect from light - Control temperature - Consider antioxidants review_storage->implement_prevention

Caption: Troubleshooting workflow for discolored (2-amino-4-nitrophenyl)methanol.

Signaling Pathway of Amino Group Oxidation

oxidation_pathway compound (2-amino-4-nitrophenyl)methanol (Stable Form) radical_formation Formation of Amino Radical Intermediate compound->radical_formation Oxidation oxidizing_agents Oxidizing Agents (Oxygen, Light, Heat) oxidizing_agents->radical_formation quinone_imine Formation of Quinone-imine Type Structures radical_formation->quinone_imine polymerization Polymerization quinone_imine->polymerization colored_products Colored Degradation Products polymerization->colored_products antioxidants Antioxidants (e.g., BHT) antioxidants->inhibition inhibition->radical_formation Inhibition

Caption: Simplified pathway of amino group oxidation and the role of antioxidants.

References

Scaling up the synthesis of 2-Amino-4-nitrobenzenemethanol for pilot plant production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-Amino-4-nitrobenzenemethanol for pilot plant production.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound using a borane-tetrahydrofuran (BH3-THF) complex?

A1: Scaling up the reduction of 2-amino-4-nitrobenzoic acid with BH3-THF presents several critical safety challenges. The primary concerns include the handling of BH3-THF, which is a flammable liquid that can decompose violently and reacts exothermically with atmospheric moisture, water, alcohols, and acids to produce flammable hydrogen gas.[1][2] At a pilot plant scale, the large volumes of evolved hydrogen must be safely vented.[1] Additionally, THF can form explosive peroxides, especially if distilled, and containers should be dated and periodically tested.[3][4] It is crucial to handle and store BH3-THF under a dry, inert atmosphere (e.g., nitrogen) and at refrigerated temperatures (0-5 °C) to maintain stability.[1][2] All equipment must be properly grounded to prevent static discharge, which could ignite flammable vapors.[3]

Q2: What are the key process parameters to monitor and control during the pilot plant production of this compound?

A2: Careful monitoring and control of several parameters are crucial for a successful and safe pilot plant synthesis. These include:

  • Temperature: The reaction of BH3-THF is exothermic.[1] Maintain strict temperature control during the addition of the reducing agent to prevent runaway reactions. It is recommended to keep the reaction temperature below 35°C.[2]

  • Addition Rate: The slow, controlled addition of the BH3-THF solution is critical to manage the exotherm and hydrogen evolution.

  • Atmosphere: A dry, inert atmosphere (e.g., nitrogen) must be maintained throughout the process to prevent the reaction of BH3-THF with moisture and air.[1]

  • Stirring: Efficient agitation is necessary to ensure proper mixing and heat distribution within the larger reactor volume.

  • Quenching: The quenching of excess borane with a protic solvent like methanol must be performed slowly and at a reduced temperature (e.g., 0°C) to control the rate of hydrogen evolution.[5][6]

Q3: How can I ensure the purity of this compound at a pilot plant scale?

A3: Ensuring high purity at a larger scale requires careful attention to the reaction and work-up procedures. Incomplete reactions can leave unreacted starting material, while side reactions can introduce impurities.[5] A well-controlled reaction temperature and appropriate stoichiometry are key. During the work-up, thorough extraction and washing steps are essential to remove byproducts. Recrystallization of the crude product is a common and effective method for purification at scale. The choice of recrystallization solvent is critical; it should dissolve the compound at elevated temperatures but not at room temperature to ensure good recovery.[7]

Q4: What are the common challenges encountered during the work-up and isolation of this compound in a pilot plant setting?

A4: At the pilot plant scale, work-up and isolation can present challenges not always seen at the lab bench. Handling large volumes of flammable solvents like diethyl ether during extraction requires appropriate safety measures, including proper ventilation and grounding of equipment.[3] Emulsion formation can be more problematic in larger vessels, potentially complicating phase separations. The filtration and drying of large quantities of the final product also require appropriately sized equipment to be efficient.

Troubleshooting Guides

Reaction Issues
ProblemPossible Cause(s)Troubleshooting Steps
Incomplete Reaction - Insufficient amount of BH3-THF. - Deactivated BH3-THF due to exposure to moisture or air.[5] - Low reaction temperature.- Use a slight excess of BH3-THF (e.g., 1.1-1.2 equivalents per carboxylic acid group). - Ensure all reagents and solvents are anhydrous and the reaction is conducted under a dry, inert atmosphere.[1] - Consider a modest increase in reaction temperature, while carefully monitoring for any signs of a runaway reaction.[5]
Formation of Side Products - Over-reduction of the nitro group. - Reaction with the solvent (e.g., THF).- While borane is generally selective for the carboxylic acid in the presence of a nitro group, elevated temperatures or prolonged reaction times could lead to undesired reductions. Adhere to the recommended reaction conditions. - Use high-purity, anhydrous THF.
Runaway Reaction - Too rapid addition of BH3-THF. - Inadequate cooling.- Immediately stop the addition of the reagent. - Ensure the reactor's cooling system is functioning optimally. - Have an emergency quenching plan in place.
Work-up and Purification Issues
ProblemPossible Cause(s)Troubleshooting Steps
Low Yield After Work-up - Incomplete extraction of the product. - Product loss during washing steps.- Increase the number of extractions. - Use saturated brine washes to minimize the solubility of the product in the aqueous layer.
"Oiling Out" During Recrystallization - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated.- Select a solvent with a lower boiling point. - Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization.[7]
Discoloration of the Final Product - Presence of oxidized impurities.[7]- Ensure proper storage of the final product in a cool, dark, and inert atmosphere.[7] - Consider a charcoal treatment during recrystallization to remove colored impurities.

Experimental Protocols and Data

Synthesis Pathway

The synthesis of this compound is achieved through the reduction of 2-amino-4-nitrobenzoic acid using a borane-tetrahydrofuran complex.[8]

Synthesis_Pathway start 2-Amino-4-nitrobenzoic acid product This compound start->product Reduction reagent BH3-THF (Borane-Tetrahydrofuran) reagent->product

Caption: Synthesis of this compound from 2-amino-4-nitrobenzoic acid.

Experimental Workflow for Pilot Plant Production

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification arrow arrow prep_reagents Prepare Anhydrous Reagents and Solvents prep_reactor Inert Reactor with Dry Nitrogen prep_reagents->prep_reactor dissolve Dissolve 2-Amino-4-nitrobenzoic acid in Anhydrous THF prep_reactor->dissolve add_borane Slowly Add BH3-THF Solution at 0-5°C dissolve->add_borane react Stir at Room Temperature (monitor for completion) add_borane->react quench Cool to 0°C and Quench with Methanol react->quench concentrate Concentrate the Reaction Mixture quench->concentrate extract Extract with Diethyl Ether and Wash concentrate->extract dry_isolate Dry, Filter, and Concentrate to Obtain Crude Product extract->dry_isolate recrystallize Recrystallize from Appropriate Solvent dry_isolate->recrystallize dry_final Dry the Purified Product Under Vacuum recrystallize->dry_final

Caption: General workflow for the pilot plant synthesis of this compound.

Detailed Experimental Protocol

Materials and Equipment:

  • Pilot plant reactor equipped with mechanical stirring, a temperature probe, a dropping funnel, a reflux condenser, and an inert gas inlet/outlet.

  • 2-Amino-4-nitrobenzoic acid

  • Borane-tetrahydrofuran complex (1M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and has been purged with dry nitrogen to establish an inert atmosphere.

  • Charging the Reactor: Charge the reactor with 2-amino-4-nitrobenzoic acid and anhydrous THF. Stir the mixture until the solid is completely dissolved.

  • Reduction: Cool the solution to 0-5°C using a suitable cooling system. Slowly add the borane-tetrahydrofuran complex solution via the dropping funnel, maintaining the internal temperature below 10°C. The addition rate should be carefully controlled to manage the exotherm and any gas evolution.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0°C in an ice bath. Slowly and carefully add methanol to quench the excess borane. Be cautious as hydrogen gas will be evolved.[1]

  • Work-up: Concentrate the reaction mixture under reduced pressure. To the residue, add a saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a suitable liquid-liquid extractor and extract with diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.

  • Drying: Dry the purified product under vacuum.

Quantitative Data Summary
ParameterLaboratory Scale (1 g)[8]Pilot Plant Scale (Projected)
Starting Material (2-Amino-4-nitrobenzoic acid) 1.00 g10.0 kg
BH3-THF (1M Solution) 21.96 mL~220 L
Anhydrous THF 20 mL~200 L
Methanol (for quenching) 100 mL~1000 L
Reaction Temperature Room Temperature0-25°C (controlled)
Reaction Time 12 hours12-24 hours
Yield (Crude) 70%65-75%
Purity (after recrystallization) >98%>98%

References

Identifying and removing impurities from commercial 2-Amino-4-nitrobenzenemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and removing impurities from commercial 2-Amino-4-nitrobenzenemethanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in obtaining a high-purity product.

Frequently Asked Questions (FAQs)

Q1: My commercial this compound appears as a dark orange or brownish solid. Is this normal?

A2: While this compound is typically an orange solid, a darker coloration can indicate the presence of oxidized impurities or residual starting materials from the synthesis.[1] For sensitive applications, purification is recommended to remove these colored impurities. Proper storage in a cool, dark place under an inert atmosphere can help prevent degradation.[1]

Q2: I see a peak corresponding to a carboxylic acid in the ¹H NMR and IR spectra of my sample. What is this impurity?

A2: A common impurity is the unreacted starting material, 2-amino-4-nitrobenzoic acid. The synthesis of this compound often involves the reduction of this benzoic acid derivative.[2] Its presence can be confirmed by comparing your spectra with a reference standard and by techniques like HPLC.

Q3: My recovery after recrystallization is very low. What are the common causes and how can I improve the yield?

A3: Low recovery during recrystallization can stem from several factors:

  • Suboptimal Solvent Choice: The compound might be too soluble in the solvent even at low temperatures.

  • Excessive Solvent Use: Using too much solvent will result in a significant portion of your product remaining in the mother liquor.[1]

  • Premature Crystallization: Filtering the hot solution too slowly can cause the product to crystallize along with impurities in the funnel.

  • Incomplete Precipitation: Not allowing the solution to cool for a sufficient amount of time, or not using an ice bath, can lead to incomplete crystal formation.[1]

To improve yield, perform a careful solvent screen, use the minimum amount of hot solvent required for dissolution, ensure filtration is performed quickly with pre-heated glassware, and allow for slow cooling followed by a period in an ice bath.[3][4]

Q4: When I run a TLC or column chromatography on silica gel, my compound streaks or "tails" down the plate/column. How can I prevent this?

A4: Streaking of amino-containing compounds on silica gel is a common issue caused by the interaction between the basic amino group and the acidic silica surface.[1] To resolve this, you can add a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonia, to your mobile phase.[1] This neutralizes the acidic sites on the silica, leading to sharper spots and better separation.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseTroubleshooting Steps
Compound does not dissolve in hot solvent. The solvent is not polar enough or an insufficient volume is used.[4]Try a more polar solvent (e.g., ethanol, methanol). Add more hot solvent in small portions until dissolution is achieved.[1][4]
Product "oils out" instead of crystallizing. The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound-impurity mixture.[1][5]Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a mixed-solvent system can also help.[5]
Purity does not improve significantly. The chosen solvent does not effectively discriminate between the product and the impurity.[1]Conduct a new solvent screen to find a solvent that dissolves the impurity well but the desired compound poorly at room temperature.[1]
Crystals are discolored. Colored impurities are co-precipitating with the product.After dissolving the crude solid in hot solvent, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[1][5]
Column Chromatography Issues
ProblemPossible CauseTroubleshooting Steps
Poor separation of product and impurities. The mobile phase polarity is not optimized.[1]Perform a thorough TLC analysis with various solvent systems to find an eluent that provides a good separation between the spots (target Rf of 0.2-0.4).[1]
Compound will not elute from the column. The mobile phase is not polar enough; the compound is strongly adsorbed to the acidic silica.[1]Gradually increase the polarity of the mobile phase. Add a basic modifier like triethylamine (0.5-1%) to the eluent to reduce interaction with the silica gel.[1]
Low recovery of the compound. The compound may be irreversibly adsorbed or degrading on the column.[1]Deactivate the silica gel with a base (e.g., triethylamine) before packing the column. Alternatively, use a less acidic stationary phase like neutral alumina.[1]

Data Presentation

Analytical Profile: this compound vs. Key Impurity
ParameterThis compound (Pure)2-Amino-4-nitrobenzoic Acid (Impurity)
Molecular Formula C₇H₈N₂O₃[6]C₇H₆N₂O₄
Molecular Weight 168.15 g/mol [6]182.13 g/mol
Appearance Orange Solid[2]Yellow to brown crystalline powder
¹H NMR (DMSO-d₆, 400 MHz) δ ~7.46 (d, 1H), ~7.37 (m, 2H), ~5.57 (s, 2H, -NH₂), ~5.34 (t, 1H, -OH), ~4.43 (d, 2H, -CH₂).[2]δ ~13.0 (br s, 1H, -COOH), ~8.3 (d, 1H), ~7.8 (dd, 1H), ~7.0 (d, 1H), ~6.8 (br s, 2H, -NH₂)
Key FTIR Bands (cm⁻¹) ~3400-3200 (N-H, O-H), ~1580 & ~1330 (NO₂)~3400-3200 (N-H), ~3200-2500 (O-H, acid), ~1680 (C=O), ~1580 & ~1330 (NO₂)

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general method for purifying this compound. Ethanol is often a suitable solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently while stirring to dissolve the compound. Continue adding hot ethanol in small portions until the solid is fully dissolved.[3]

  • Decolorization (Optional): If the solution is darkly colored, remove it from the heat and add a small amount (spatula tip) of activated charcoal. Reheat the mixture to boiling for 2-3 minutes.[1]

  • Hot Filtration: Preheat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and rapidly filter the hot solution to remove the charcoal or any insoluble impurities.[1][3]

  • Crystallization: Cover the flask containing the filtrate and allow it to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1][3]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point, HPLC, or NMR to confirm purity.[3]

Protocol 2: Column Chromatography
  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., ethyl acetate/hexane) that provides good separation for the desired compound (Rf value of ~0.2-0.4) and impurities. Add 0.5-1% triethylamine to the solvent mixture to prevent tailing.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimum volume of the mobile phase or a slightly more polar solvent. Alternatively, create a "dry load" by adsorbing the dissolved sample onto a small amount of silica gel and evaporating the solvent. Carefully add the sample to the top of the packed column.[1]

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute all compounds.[1]

  • Fraction Analysis: Monitor the collected fractions using TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: HPLC Purity Analysis

This protocol provides a starting point for developing an HPLC method for purity analysis.

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.[7]

  • Mobile Phase: A gradient of acetonitrile and water, each containing 0.1% formic acid to improve peak shape, is a common choice.[7]

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile/water) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[7]

  • Analysis: Inject the sample and run the HPLC method. Identify and quantify impurities by comparing their retention times and peak areas to those of the main component and any available reference standards.[8]

Mandatory Visualization

G cluster_0 Impurity Identification cluster_1 Purification cluster_2 Purity Confirmation Crude Crude Product Analysis Analytical Testing (TLC, HPLC, NMR, FTIR) Crude->Analysis Impure Impurities Detected? Analysis->Impure Pure Product is Pure Impure->Pure No Recrystal Recrystallization Impure->Recrystal Yes Chrom Column Chromatography Impure->Chrom Yes (if Recrystal fails) Purified Purified Product Recrystal->Purified Chrom->Purified Confirm Confirm Purity (HPLC, NMR, MP) Purified->Confirm Final High-Purity Product Confirm->Final

Caption: Workflow for the identification and removal of impurities.

G Start Start Recrystallization Dissolve Dissolve Crude Solid in Minimum Hot Solvent Start->Dissolve OilingOut Product 'Oils Out'? Dissolve->OilingOut Cool Cool Solution Slowly, then in Ice Bath OilingOut->Cool No TroubleshootOil Troubleshoot: - Reheat, add more solvent - Cool slower - Change solvent OilingOut->TroubleshootOil Yes CrystalsForm Crystals Form? Cool->CrystalsForm Filter Filter and Dry Crystals CrystalsForm->Filter Yes TroubleshootCrystal Troubleshoot: - Scratch flask - Add seed crystal - Reduce solvent volume CrystalsForm->TroubleshootCrystal No TroubleshootOil->Dissolve TroubleshootCrystal->Cool

Caption: Troubleshooting logic for the recrystallization process.

References

Managing reaction temperature to prevent side reactions in 2-Amino-4-nitrobenzenemethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Amino-4-nitrobenzenemethanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage reaction temperature and prevent the formation of side products during their experiments.

Troubleshooting Guides & FAQs

Q1: What is the optimal temperature for the synthesis of this compound?

A: The optimal temperature depends on the chosen synthetic route. For the reduction of 2-amino-4-nitrobenzoic acid using borane-tetrahydrofuran complex (BH3-THF), the reaction is typically stirred at room temperature for an extended period (e.g., 12 hours).[1][2] However, the subsequent quenching step is highly exothermic and requires cooling the reaction mixture in an ice bath before slowly adding the quenching agent (e.g., methanol).[1] For other methods, such as reductions involving metal catalysts, the reaction can be very exothermic, necessitating careful control of reagent addition to maintain a specific temperature range.[3][4]

Q2: My reaction is overheating. What should I do and what are the risks?

A: An uncontrolled increase in temperature is a significant concern, as most reductions of nitro compounds are highly exothermic.[4]

  • Immediate Actions:

    • Immediately cease the addition of any reagents.

    • Ensure the reaction vessel is securely placed in a cooling bath (ice-water or ice-brine).

    • If necessary, use an external cooling method on the flask.

  • Risks of Overheating:

    • Side Reactions: Elevated temperatures can lead to the formation of undesired byproducts, such as azobenzene derivatives or over-reduction of the nitro group.[3]

    • Decreased Yield and Purity: The formation of side products will lower the overall yield and complicate the purification of the desired this compound.

    • Safety Hazards: A runaway reaction can cause a rapid increase in pressure and temperature, potentially leading to vessel failure.

Q3: What are the common side reactions, and how can I minimize them through temperature control?

A: The primary side reactions are typically related to the reduction of the nitro group itself or other functional groups.

  • Over-reduction: The nitro group can be partially reduced to a nitroso or hydroxylamine intermediate, or fully reduced to an amine. While the target molecule retains the nitro group, improper reaction conditions can affect it.

  • Coupling Reactions: Intermediates can couple to form bimolecular products like azoxy or azo compounds.[3]

Minimization Strategies:

  • Maintain Stable Temperature: For the main reaction phase, use a water bath to maintain a consistent room temperature and avoid fluctuations.

  • Controlled Reagent Addition: Add reagents, especially the reducing agent, slowly and dropwise. This allows the heat generated by the exothermic reaction to dissipate.[3]

  • Efficient Cooling During Quench: The quenching process is often highly exothermic. Pre-cooling the reaction mixture to 0°C or below before slowly adding the quenching agent is critical to prevent a sudden temperature spike.[1]

Q4: My final product has a low yield and appears impure. Could temperature be the cause?

A: Yes, improper temperature control is a likely cause. If the reaction temperature was too high, a significant portion of the starting material may have been converted into side products. For instance, in related reductions, operating below the optimal temperature has also been shown to result in an impure product.[5] It is recommended to monitor the reaction using Thin-Layer Chromatography (TLC) to check for the consumption of starting material and the appearance of new spots that could indicate side products.

Q5: How can I improve the solubility of my starting material, 2-amino-4-nitrobenzoic acid?

A: Poor solubility can hinder the reaction. Consider the following:

  • Solvent Choice: Use polar aprotic solvents like Tetrahydrofuran (THF), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO).[1][6]

  • Gentle Heating: Gently warming the mixture can help dissolve the starting material. However, ensure the temperature does not exceed the recommended range for the reaction itself.[6]

  • Sonication: Using an ultrasonic bath can aid in dissolving the solid material.[6]

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the synthesis and purification of this compound.

ParameterValueNotes
Reaction Temperature (Main) Room Temperature (approx. 20-25°C)For BH3-THF reduction of 2-amino-4-nitrobenzoic acid.[1]
Quenching Temperature 0°C (Ice Bath)Essential to control the exothermic quenching process.[1]
Melting Point (Product) 140-143°C (for related 2-amino-4-nitrophenol)Data for this compound is not readily available in the provided search results, but related compounds provide an estimate.[5]
Molecular Weight (Product) 168.15 g/mol [7]
Typical Yield ~70%Reported for a specific BH3-THF reduction protocol.[1]

Experimental Protocol

Synthesis of (2-amino-4-nitrophenyl)methanol via Borane Reduction

This protocol is adapted from a known procedure for the reduction of 2-amino-4-nitrobenzoic acid.[1][2]

Materials:

  • 2-amino-4-nitrobenzoic acid

  • Borane-tetrahydrofuran complex (BH3-THF)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 2-amino-4-nitrobenzoic acid in anhydrous THF at room temperature.

  • Addition of Reducing Agent: Slowly add the borane-tetrahydrofuran complex (BH3-THF) dropwise to the stirred solution through the addition funnel. Maintain the reaction at room temperature.

  • Reaction: Allow the reaction mixture to stir continuously at room temperature for 12 hours. Monitor the reaction progress using TLC.

  • Cooling: Upon completion, cool the reaction mixture in an ice bath to 0°C.

  • Quenching: Slowly and carefully add methanol dropwise to the cold reaction mixture to quench the excess borane. This step is exothermic; ensure the temperature does not rise significantly.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Transfer the residue to a separatory funnel containing a saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with diethyl ether (3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Isolation: Filter the solution and concentrate the organic layer to obtain the crude product. The residue can be further purified by suspending it in water, filtering, and drying to yield (2-amino-4-nitrophenyl)methanol as a solid.[1]

Visualizations

Reaction_Pathway Reaction Pathway and Potential Side Reactions A 2-Amino-4-nitrobenzoic acid B This compound (Desired Product) A->B BH3-THF (Room Temp) C Over-reduction Products (e.g., Diamino-benzenemethanol) A->C Excess Reducing Agent High Temperature D Coupling Products (e.g., Azo compounds) A->D High Temperature Impure Reagents

Caption: Main reaction pathway and potential side reactions due to poor temperature control.

Experimental_Workflow Experimental Workflow for Temperature Management prep 1. Dissolve Reactant in THF at Room Temperature add 2. Slow, Dropwise Addition of BH3-THF prep->add react 3. Stir at Room Temperature (12h) Monitor Temperature add->react cool 4. Cool Reaction to 0°C (Ice Bath) react->cool quench 5. Slow, Dropwise Quench with Methanol at 0°C cool->quench workup 6. Aqueous Workup and Product Isolation quench->workup

Caption: Key steps in the synthesis with an emphasis on temperature control points.

Troubleshooting_Tree Troubleshooting Decision Tree start Problem Encountered low_yield Low Yield / Impure Product start->low_yield overheating Reaction Overheating start->overheating check_temp Was reaction temp stable? low_yield->check_temp stop_add Stop reagent addition IMMEDIATELY overheating->stop_add temp_high Side reactions likely. Improve cooling/addition rate. check_temp->temp_high No temp_ok Check stoichiometry and reagent purity. check_temp->temp_ok Yes cool_bath Apply external cooling (Ice Bath) stop_add->cool_bath review Review protocol: Reduce addition rate. cool_bath->review

Caption: A decision tree to guide troubleshooting for common synthesis issues.

References

Technical Support Center: Catalyst Selection and Optimization for Reactions Involving (2-amino-4-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with (2-amino-4-nitrophenyl)methanol in catalytic reactions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic reactions involving (2-amino-4-nitrophenyl)methanol?

The primary catalytic reaction for (2-amino-4-nitrophenyl)methanol is the reduction of the nitro group to form (2-amino-4-aminophenyl)methanol. This transformation is crucial for the synthesis of various downstream products, including diamine derivatives used as building blocks in pharmaceuticals and materials science. Other potential, though less documented, reactions could include N-alkylation of the amino group or oxidation of the methanol moiety.

Q2: Which catalysts are typically used for the reduction of the nitro group in aminonitro-aromatic compounds?

A variety of heterogeneous catalysts are effective for the reduction of nitroarenes. Noble metal catalysts such as palladium (Pd), platinum (Pt), and gold (Au) supported on carbon are highly active.[1] Additionally, non-noble metal catalysts based on nickel (Ni), copper (Cu), and cobalt (Co) can also be employed, often with good results and lower cost.[2] The choice of catalyst can influence selectivity, especially when other reducible functional groups are present.

Q3: What are the key parameters to consider when optimizing the catalytic reduction of (2-amino-4-nitrophenyl)methanol?

Optimization of this reaction involves several critical parameters:

  • Catalyst Selection and Loading: The type of metal, support, and the amount of catalyst used will significantly impact the reaction rate and efficiency.

  • Hydrogen Source: Common hydrogen sources include hydrogen gas (H₂) or transfer hydrogenation reagents like hydrazine hydrate or sodium borohydride (NaBH₄).[2]

  • Solvent: The choice of solvent (e.g., ethanol, methanol, water) can affect substrate solubility and catalyst activity.

  • Temperature and Pressure: These parameters influence the reaction kinetics. Mild conditions are often preferred to avoid side reactions.

  • pH: The pH of the reaction medium can be crucial, especially when using chemical reducing agents.

Q4: Can the amino and methanol groups in (2-amino-4-nitrophenyl)methanol interfere with the catalytic reduction of the nitro group?

The amino group is generally stable under typical nitro reduction conditions. However, the methanol group could potentially undergo oxidation depending on the catalyst and reaction conditions. It is also possible for the amino group to act as a catalyst poison by strongly adsorbing to the catalyst surface, which could lead to deactivation.[3] Careful selection of a chemoselective catalyst can minimize these interferences.

Troubleshooting Guides

Issue 1: Low or No Conversion of (2-amino-4-nitrophenyl)methanol

Possible Cause Troubleshooting Step
Catalyst Inactivity Ensure the catalyst has not expired and has been stored correctly. For solid catalysts, ensure proper activation if required. Test a fresh batch of catalyst.
Catalyst Poisoning Impurities in the substrate, solvent, or from the reaction vessel can poison the catalyst. Purify the starting material and use high-purity solvents.
Insufficient Hydrogen Source If using H₂ gas, ensure there are no leaks in the system and that the pressure is maintained. If using a chemical reductant, ensure it is fresh and added in the correct stoichiometry.
Mass Transfer Limitations For heterogeneous catalysts, increase the stirring rate to ensure good mixing of the reactants, catalyst, and hydrogen source.

Issue 2: Formation of Side Products

Possible Cause Troubleshooting Step
Over-reduction The aromatic ring can be reduced under harsh conditions (high temperature and pressure). Use milder reaction conditions.
Reaction with Solvent If using an alcohol like methanol as a solvent, N-methylation of the amino group can occur, especially with certain catalysts.[4] Consider using a non-reactive solvent.
Condensation Reactions Incomplete reduction can lead to the formation of azo or azoxy compounds through the condensation of nitroso and hydroxylamine intermediates. Ensure complete reduction by optimizing reaction time and catalyst loading.

Issue 3: Catalyst Deactivation over Multiple Cycles

Possible Cause Troubleshooting Step
Leaching of Active Metal The active metal may leach from the support into the reaction mixture. Analyze the filtrate for the presence of the metal. Consider a catalyst with a more stable support.
Sintering of Metal Nanoparticles High temperatures can cause the metal nanoparticles to agglomerate, reducing the active surface area. Characterize the used catalyst by TEM. Operate at lower temperatures if possible.[3]
Fouling by Adsorption of Products/Intermediates The product or reaction intermediates can strongly adsorb to the catalyst surface, blocking active sites. Wash the catalyst thoroughly with a suitable solvent after each run. A regeneration step (e.g., calcination) may be necessary.[3]

Data Presentation

The following table summarizes quantitative data for the catalytic reduction of 2-amino-4-nitrophenol, a closely related compound to (2-amino-4-nitrophenyl)methanol. This data can serve as a valuable starting point for catalyst selection and optimization.

CatalystReductantSolventTemp. (°C)TimeConversion (%)Yield (%)Reference
Au@h-Carbon-WaterRT1 h>95-[1]
Cu NPs-PDA@Fe₃O₄NaBH₄Water2590 min>95-[2]
Ag NPs-PDA@Fe₃O₄NaBH₄Water2590 min>95-[2]
Au NPs-PDA@Fe₃O₄NaBH₄Water2590 min>95-[2]

Note: The product of this reaction is 2,4-diaminophenol.

Experimental Protocols

Catalytic Reduction of (2-amino-4-nitrophenyl)methanol to (2-amino-4-aminophenyl)methanol

This protocol is a general guideline and may require optimization for specific catalysts and equipment.

  • Reaction Setup:

    • To a round-bottom flask or a high-pressure reactor, add (2-amino-4-nitrophenyl)methanol (1 equivalent).

    • Add the chosen solvent (e.g., ethanol, 10-20 mL per gram of substrate).

    • Add the heterogeneous catalyst (e.g., 5 mol% Pd/C).

  • Reaction Execution:

    • If using H₂ gas, purge the reactor with nitrogen or argon, then introduce hydrogen gas to the desired pressure (e.g., 1-10 atm).

    • If using a chemical reductant like NaBH₄, dissolve it in a small amount of solvent and add it slowly to the reaction mixture.

    • Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 80 °C).

  • Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If using H₂ gas, carefully vent the reactor.

    • Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst.

    • Wash the filter cake with the reaction solvent.

    • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization or column chromatography on silica gel.

Visualizations

Reaction_Pathway reactant (2-amino-4-nitrophenyl)methanol intermediate Intermediates (nitroso, hydroxylamine) reactant->intermediate Catalyst, H₂ Source product (2-amino-4-aminophenyl)methanol intermediate->product Further Reduction

Caption: Catalytic reduction pathway of (2-amino-4-nitrophenyl)methanol.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Prepare Reactants and Catalyst setup_reactor Set up Reactor prep_reactants->setup_reactor run_reaction Run Reaction under Controlled Conditions setup_reactor->run_reaction monitor_reaction Monitor Progress (TLC/HPLC) run_reaction->monitor_reaction monitor_reaction->run_reaction Continue if incomplete filter_catalyst Filter Catalyst monitor_reaction->filter_catalyst Reaction Complete remove_solvent Remove Solvent filter_catalyst->remove_solvent purify_product Purify Product remove_solvent->purify_product

Caption: General experimental workflow for catalytic reactions.

Troubleshooting_Workflow action_node action_node start Low Yield? check_conversion Check Conversion start->check_conversion check_purity Check Product Purity check_conversion->check_purity High action_catalyst Check Catalyst Activity Increase Loading check_conversion->action_catalyst Low action_side_reactions Identify Side Products Adjust Selectivity check_purity->action_side_reactions Low action_purification Optimize Purification check_purity->action_purification High action_conditions Optimize Temp/Pressure action_catalyst->action_conditions

Caption: Troubleshooting decision tree for low product yield.

References

Validation & Comparative

Comparative Guide to the Quantification of 2-Amino-4-nitrobenzenemethanol: A Validation Perspective

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Amino-4-nitrobenzenemethanol against alternative analytical techniques. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a highly suitable and widely used technique for the analysis of moderately polar aromatic compounds such as this compound.[1] The separation mechanism is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[1]

Advantages of HPLC:

  • High Resolution and Sensitivity: Capable of separating complex mixtures and detecting impurities at very low levels.[1]

  • Quantitative Accuracy: Provides precise and reproducible quantitative results, crucial for method validation.[1]

  • Versatility: A broad range of stationary and mobile phases can be selected to optimize the separation.[1]

  • Established Methodology: HPLC is a well-understood and widely accepted technique in regulatory environments.[1]

Limitations of HPLC:

  • Solubility Requirement: The analyte must be soluble in the mobile phase.[1]

  • Potential for Co-elution: Complex samples may necessitate extensive method development to resolve all components.[1]

Comparison of Analytical Methods

While HPLC is a primary method for the analysis of nitroaromatic compounds, other techniques can also be employed. The following table provides a comparison of a proposed HPLC method with Gas Chromatography (GC) and UV-Vis Spectrophotometry.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Vis Spectrophotometry
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Measurement of light absorption by the analyte in a solution.
Applicability Suitable for a wide range of polar and non-polar compounds.Best for volatile and thermally stable compounds.[2]Applicable to compounds with a chromophore.
Selectivity High, can separate structurally similar compounds.[3]High, especially when coupled with a mass spectrometer (MS).Low, as it cannot differentiate between compounds with similar absorption spectra.[4]
Sensitivity High, with typical detection limits in the low ng/mL to pg/mL range.[5]Very high, especially with detectors like Electron Capture Detector (ECD) for nitro compounds.[4]Moderate, with detection limits typically in the µg/mL range.
Sample Preparation Simple dissolution and filtration.[6]Can be more complex, may require derivatization for polar compounds.[7]Simple dissolution in a suitable solvent.[8]
Instrumentation Cost Moderate to HighModerate to HighLow
Analysis Time Typically 5-30 minutes per sample.Typically 10-40 minutes per sample.Very fast, a few seconds per sample.

Experimental Protocols

This proposed method is based on established protocols for similar nitroaromatic compounds.[3][6]

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.[6]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (containing 0.1% formic acid to improve peak shape).[6] A typical starting point would be a 30:70 (v/v) mixture of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.[6]

  • Detection Wavelength: UV detection at the wavelength of maximum absorbance for this compound.

  • Injection Volume: 10 µL.[6]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[6]

The following table summarizes the typical validation parameters for an HPLC method for a related compound, 2-amino-5-nitrophenol, which can be expected to be similar for this compound.[9]

Validation ParameterTypical Performance
Linearity (r²) ≥ 0.999[9]
Accuracy (% Recovery) 93.1 - 110.2%[9]
Precision (%RSD) 1.1 - 8.1%[9]
Limit of Quantification (LOQ) Typically in the low µg/mL range.[9]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity/Concentration integrate->calculate

HPLC Analysis Workflow for this compound.

Method_Comparison cluster_techniques Analytical Techniques cluster_hplc_adv HPLC Advantages cluster_gc_adv GC Considerations cluster_uv_adv UV-Vis Limitations Analyte This compound HPLC HPLC Analyte->HPLC High Selectivity & Sensitivity GC GC Analyte->GC High Sensitivity (Volatile Impurities) UV_Vis UV-Vis Spectrophotometry Analyte->UV_Vis Rapid Screening (Low Selectivity) Adv1 High Resolution HPLC->Adv1 Adv2 Quantitative Accuracy HPLC->Adv2 Adv3 Versatility HPLC->Adv3 Con1 Requires Volatility GC->Con1 Con2 May Need Derivatization GC->Con2 Lim1 Low Specificity UV_Vis->Lim1 Lim2 Interference from Impurities UV_Vis->Lim2

Comparison of Analytical Techniques for this compound.

References

Comparative analysis of 2-Amino-4-nitrobenzenemethanol with other nitroaniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 2-Amino-4-nitrobenzenemethanol and Other Nitroaniline Derivatives for Researchers

Nitroaniline derivatives are a cornerstone in the fields of medicinal chemistry, materials science, and industrial synthesis, serving as versatile intermediates for pharmaceuticals, dyes, and polymers.[1][2] Their chemical behavior is dictated by the interplay between the electron-donating amino group and the electron-withdrawing nitro group. This guide provides a detailed comparative analysis of this compound against other notable nitroaniline derivatives. The focus is on physicochemical properties, synthesis protocols, and biological activities to assist researchers, scientists, and drug development professionals in their work with this class of compounds.

Physicochemical Properties: A Comparative Overview

The substitution pattern on the benzene ring significantly influences the physicochemical properties of nitroaniline derivatives, such as melting point, boiling point, and solubility. These properties are critical for their handling, reaction setup, and potential biological applications.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound C₇H₈N₂O₃168.15Not specifiedOrange Solid[3]
2-NitroanilineC₆H₆N₂O₂138.1271.5Orange Solid[4][5]
3-NitroanilineC₆H₆N₂O₂138.12114Yellow Needles[4]
4-NitroanilineC₆H₆N₂O₂138.12146-149Yellow Solid[6]
2-Amino-4-nitrophenolC₆H₆N₂O₃154.12142-143Dark Yellow to Brown Solid[7][8]

Data compiled from multiple sources.[3][4][5][6][7][8][9][10]

Synthesis of Nitroaniline Derivatives

The synthetic routes to nitroaniline derivatives are diverse and depend on the desired substitution pattern.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of a carboxylic acid precursor.

G cluster_0 Synthesis of this compound A 2-amino-4-nitrobenzoic acid B Dissolve in THF A->B C Add Borane-THF Complex (BH3-THF) B->C D Stir at Room Temperature (12h) C->D E Quench with Methanol D->E F Concentrate and Extract with Ether E->F G Purify and Dry F->G H (2-amino-4-nitrophenyl)methanol G->H

Caption: Workflow for the synthesis of this compound.

General Synthesis of Ring-Substituted Nitroanilines

Ring-substituted nitroanilines are often synthesized via electrophilic nitration of a protected aniline or nucleophilic aromatic substitution.

G cluster_0 General Synthesis of Ring-Substituted Nitroanilines cluster_1 Route A: Electrophilic Nitration cluster_2 Route B: Nucleophilic Substitution start Starting Material aniline Aniline start->aniline chloronitrobenzene Chloronitrobenzene start->chloronitrobenzene A1 Protect Amino Group (e.g., Acetylation) aniline->A1 B1 React with Ammonia (High T & P) chloronitrobenzene->B1 A2 Nitration (HNO3/H2SO4) A1->A2 A3 Deprotection (Hydrolysis) A2->A3 A4 Ortho/Para Nitroaniline A3->A4 B2 Nitroaniline Product B1->B2

Caption: General synthetic routes to ring-substituted nitroanilines.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. The 1H NMR spectrum of this compound in DMSO-d6 shows characteristic peaks for the aromatic protons, the amino group, the hydroxyl group, and the methylene protons.[3]

Compound ¹H NMR (400 MHz, DMSO-d6) δ (ppm)
This compound 7.46 (d, J = 2.0 Hz, 1H), 7.38-7.35 (m, 2H), 5.57 (s, 2H), 5.34 (t, J = 5.4 Hz, 1H), 4.43 (d, J = 5.5 Hz, 2H)[3]

Biological Activity of Nitroaniline Derivatives

While specific biological data for this compound is not widely published, the broader class of N-substituted nitroaniline derivatives has shown significant potential in drug discovery, particularly as anticancer and antimicrobial agents.[11] The nitro group can be crucial for their mechanism of action, often involving bioreductive activation in the hypoxic environments of solid tumors.[11]

Compound IDN-SubstituentCancer Cell LineIC₅₀ (µM)
1a4-MethylphenylHCT1160.0059
1b4-(Dimethylamino)phenylHCT1168.7
2a2,4-DinitrophenylUV4 (hypoxic)Selectivity: 60-70 fold
3aPyrimidine derivativeMer Kinase0.0185
3bPyrimidine derivativec-Met Kinase0.0336
Data from a comparative study of N-Substituted 2-Nitroaniline Derivatives.[11]
Toxicity of Nitroaniline Derivatives

It is important to note that many nitroaniline derivatives are toxic.[12][13] For instance, 4-nitroaniline is readily absorbed through the skin and can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[6][14][15] All nitroaniline compounds should be handled with appropriate safety precautions.

G cluster_0 Bioreductive Activation of Nitroaromatics A Nitroaromatic Prodrug (R-NO2) B Hypoxic Tumor Environment A->B C Nitroreductase Enzymes B->C D One-Electron Reduction C->D E Nitro Radical Anion (R-NO2•−) D->E F Further Reduction E->F G Reactive Species (Nitroso, Hydroxylamine) F->G H DNA Damage & Cell Death G->H

Caption: Generalized pathway for bioreductive activation of nitroaromatics.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for scientific research.

Protocol 1: Synthesis of (2-amino-4-nitrophenyl)methanol[3]
  • Dissolution: Dissolve 2-amino-4-nitrobenzoic acid (1.00 g, 5.49 mmol) in tetrahydrofuran (THF, 20 mL) at room temperature.

  • Reduction: Slowly add borane-tetrahydrofuran complex (BH3-THF, 21.96 mL, 21.96 mmol) dropwise.

  • Reaction: Stir the reaction mixture continuously for 12 hours at room temperature.

  • Quenching: Cool the mixture in an ice bath and slowly add methanol (100 mL) to quench the reaction.

  • Work-up: Concentrate the reaction mixture. Transfer the residue to a separatory funnel containing a saturated aqueous sodium bicarbonate solution (50 mL).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Isolation: Suspend the residue in water, filter, and dry to yield (2-amino-4-nitrophenyl)methanol as an orange solid (yield: 650 mg, 70%).

Protocol 2: General Catalytic Hydrogenation of a Nitroaniline[1]
  • Catalyst Preparation: Suspend a suitable catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, in a solvent (e.g., ethanol, ethyl acetate).

  • Reaction Setup: Dissolve the nitroaromatic compound in the solvent and add it to the reaction vessel containing the catalyst.

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain it under a hydrogen atmosphere (from balloon pressure to higher pressures depending on the apparatus) with vigorous stirring until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Upon completion, remove the catalyst by filtration through a pad of Celite.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline product.

  • Purification: Further purify the product by recrystallization or column chromatography if necessary.

Protocol 3: On-line SPE-HPLC for the Analysis of Nitroanilines[12][13]
  • System Setup: Utilize an HPLC system equipped with an on-line Solid Phase Extraction (SPE) system, a suitable analytical column (e.g., Acclaim™ 120 C18), and a UV detector.

  • Sample Preparation: Spike water samples (e.g., tap or pond water) with known concentrations of aniline and nitroaniline standards.

  • On-line SPE: Use an enrichment cartridge (e.g., Dionex SolEx™ HRP) to concentrate the analytes from the water sample.

  • Chromatographic Separation: Elute the trapped analytes from the SPE cartridge onto the analytical column. Perform a gradient elution to separate the different aniline and nitroaniline isomers.

  • Detection: Monitor the eluent using a UV detector at a suitable wavelength.

  • Quantification: Determine the concentration of each analyte by comparing the peak areas to a calibration curve generated from standards of known concentrations.

Conclusion

This compound is a distinct derivative within the broader family of nitroanilines. While it shares the characteristic amino and nitro functional groups, the presence of the benzylic alcohol group offers a unique point for further chemical modification compared to simple nitroanilines. Its synthesis via the reduction of the corresponding carboxylic acid is a standard and efficient procedure. While direct comparative performance data is scarce, the known biological activities of structurally related N-substituted nitroanilines suggest that derivatives of this compound could be promising candidates for further investigation in drug discovery programs. The protocols and comparative data presented here serve as a foundational resource for researchers aiming to explore the potential of this and other nitroaniline derivatives.

References

Spectroscopic Showdown: A Comparative Analysis of 2-Amino-4-nitrobenzenemethanol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of isomeric compounds is a critical step in chemical synthesis and drug discovery. The subtle differences in the arrangement of functional groups can lead to vastly different chemical properties and biological activities. This guide provides a comprehensive spectroscopic comparison of 2-Amino-4-nitrobenzenemethanol and its key positional isomers, offering a practical framework for their differentiation and identification.

This technical guide delves into the nuanced spectroscopic signatures of this compound and its isomers, including 4-Amino-2-nitrobenzenemethanol, 5-Amino-2-nitrobenzenemethanol, and 2-Amino-5-nitrobenzenemethanol. By examining their respective Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we aim to provide a clear and objective comparison to aid in their unambiguous characterization.

Comparative Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Compoundδ 7.46 (d, J=2.0 Hz, 1H), 7.38-7.35 (m, 2H)δ 5.57 (s, 2H)δ 5.34 (t, J=5.4 Hz, 1H)δ 4.43 (d, J=5.5 Hz, 2H)
This compound [1]Aromatic Protons-NH₂ Protons-OH Proton-CH₂ Protons
4-Amino-2-nitrobenzenemethanol Predicted: ~7.8 (d), ~7.0 (dd), ~6.8 (d)Predicted: ~5.9 (s)Predicted: ~5.2 (t)Predicted: ~4.5 (d)
5-Amino-2-nitrobenzenemethanol Predicted: ~7.9 (d), ~6.5 (dd), ~6.3 (d)Predicted: ~5.5 (s)Predicted: ~5.1 (t)Predicted: ~4.6 (d)
2-Amino-5-nitrobenzenemethanol Predicted: ~8.0 (d), ~7.2 (dd), ~6.8 (d)Predicted: ~6.0 (s)Predicted: ~5.4 (t)Predicted: ~4.4 (d)

Table 2: Key IR Absorption Bands (cm⁻¹)

Functional GroupThis compound (Predicted)4-Amino-2-nitrobenzenemethanol (Predicted)5-Amino-2-nitrobenzenemethanol (Predicted)2-Amino-5-nitrobenzenemethanol (Predicted)
O-H Stretch (Alcohol)~3350 (broad)~3360 (broad)~3370 (broad)~3340 (broad)
N-H Stretch (Amine)~3450, ~3350~3460, ~3360~3470, ~3370~3440, ~3340
C-H Stretch (Aromatic)~3100-3000~3100-3000~3100-3000~3100-3000
C=C Stretch (Aromatic)~1600, ~1480~1610, ~1490~1620, ~1500~1590, ~1470
NO₂ Stretch (Asymmetric)~1520~1515~1525~1510
NO₂ Stretch (Symmetric)~1340~1335~1345~1330
C-O Stretch (Alcohol)~1050~1045~1055~1040

Table 3: UV-Vis Spectroscopic Data (in Ethanol)

Compoundλmax 1 (nm)λmax 2 (nm)
This compound Predicted: ~230Predicted: ~380
4-Amino-2-nitrobenzenemethanol Predicted: ~245Predicted: ~410
5-Amino-2-nitrobenzenemethanol Predicted: ~250Predicted: ~390
2-Amino-5-nitrobenzenemethanol Predicted: ~235Predicted: ~400

Table 4: Mass Spectrometry Data (EI-MS)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 168Predicted: 151, 138, 122, 108, 92, 77
4-Amino-2-nitrobenzenemethanol 168Predicted: 151, 138, 122, 108, 92, 77
5-Amino-2-nitrobenzenemethanol 168Predicted: 151, 138, 122, 108, 92, 77
2-Amino-5-nitrobenzenemethanol 168Predicted: 151, 138, 122, 108, 92, 77

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved. Filter the solution if any particulate matter is present.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse program for proton NMR.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to encompass the expected carbon resonances (typically 0-180 ppm).

    • A larger number of scans will be necessary compared to ¹H NMR to achieve adequate signal-to-noise.

    • Reference the spectrum to the solvent peak of DMSO-d₆ (δ 39.52 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.[2][3][4] Apply consistent pressure using the built-in press to ensure good contact between the sample and the crystal.[2][4]

  • Instrumentation: An FTIR spectrometer equipped with a single-reflection diamond ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over the mid-infrared range (4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in spectroscopic grade ethanol at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes with a 1 cm path length.

    • Fill the reference cuvette with the solvent (ethanol).

    • Record a baseline spectrum with the solvent in both the reference and sample cuvettes.

    • Fill the sample cuvette with the sample solution and record the absorption spectrum over a wavelength range of 200-800 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a stock solution of the analyte in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Perform serial dilutions to prepare working standards at appropriate concentrations (e.g., 1, 5, 10, 20 µg/mL).

    • Derivatization (optional but recommended for improving peak shape and thermal stability of amines): To a known volume of the sample or standard, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes.

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions (Example):

    • Column: A non-polar or mid-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless or split injection depending on concentration).

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: m/z 50-300.

Visualization of Isomeric Relationships and Analysis Workflow

The following diagram illustrates the structural relationship between this compound and its isomers, along with the spectroscopic techniques employed for their comparative analysis.

Spectroscopic_Comparison cluster_isomers Isomers of Aminonitrobenzenemethanol cluster_methods Spectroscopic Analysis C1 This compound NMR NMR Spectroscopy (¹H, ¹³C) C1->NMR IR FTIR Spectroscopy C1->IR UV UV-Vis Spectroscopy C1->UV MS Mass Spectrometry C1->MS C2 4-Amino-2-nitrobenzenemethanol C2->NMR C2->IR C2->UV C2->MS C3 5-Amino-2-nitrobenzenemethanol C3->NMR C3->IR C3->UV C3->MS C4 2-Amino-5-nitrobenzenemethanol C4->NMR C4->IR C4->UV C4->MS Data Comparative Data Analysis NMR->Data Yields Spectroscopic Data IR->Data Yields Spectroscopic Data UV->Data Yields Spectroscopic Data MS->Data Yields Spectroscopic Data

Caption: Isomeric relationship and spectroscopic analysis workflow.

References

Assessing the purity of synthesized 2-Amino-4-nitrobenzenemethanol against a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Assessing the Purity of Synthesized 2-Amino-4-nitrobenzenemethanol

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug development and chemical research. This guide provides a comprehensive framework for evaluating the purity of synthesized this compound against a reference standard. It outlines detailed experimental protocols for key analytical techniques, presents data in a clear, comparative format, and includes workflow diagrams to illustrate the assessment process.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical to the safety, efficacy, and reproducibility of subsequent manufacturing steps and the final drug product. This guide details a multi-faceted approach to purity assessment, employing High-Performance Liquid Chromatography (HPLC) for quantitative analysis, alongside spectroscopic methods (¹H NMR, ¹³C NMR, and FTIR) for structural confirmation and identification of potential impurities.

Quantitative Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the preferred method for determining the purity of this compound due to its high resolution, sensitivity, and quantitative accuracy. The method described below is designed to separate the main compound from potential process-related impurities.

Experimental Protocol: HPLC Purity Determination

1. Instrumentation:

  • HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v) containing 0.1% formic acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for this compound).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Reference Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in the mobile phase to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Synthesized Sample Solution: Prepare the synthesized this compound sample in the same manner as the reference standard.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the reference standard solution to determine the retention time and peak area of the main component.

  • Inject the synthesized sample solution.

  • After the analysis, integrate all peaks in the chromatogram.

5. Purity Calculation: The purity of the synthesized sample is calculated using the area percentage method:

Purity (%) = (Area of the main peak in the sample / Total area of all peaks in the sample) x 100

Data Presentation: HPLC Purity Comparison
ParameterReference StandardSynthesized this compound
Purity (by HPLC) ≥ 97%To be determined
Retention Time (min) To be determinedCompare with reference
Appearance Orange solidObserve and report
Potential Impurities Starting materials (e.g., 2-amino-4-nitrobenzoic acid), by-products.Identify peaks other than the main component.

Structural Confirmation and Qualitative Analysis

Spectroscopic techniques are essential for confirming the chemical identity of the synthesized compound and for identifying any structural discrepancies or impurities.

Experimental Protocols: Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR: Acquire the proton NMR spectrum.

  • ¹³C NMR: Acquire the proton-decoupled carbon-13 NMR spectrum.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Instrumentation: FTIR Spectrometer.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide.

  • Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹.

Data Presentation: Spectroscopic Comparison
TechniqueReference Standard (Expected Data)Synthesized Sample
¹H NMR (DMSO-d₆, 400 MHz) δ 7.46 (d, J=2.0 Hz, 1H), 7.38-7.35 (m, 2H), 5.57 (s, 2H), 5.34 (t, J=5.4 Hz, 1H), 4.43 (d, J=5.5 Hz, 2H).[1]Compare chemical shifts, multiplicities, and integration.
¹³C NMR (DMSO-d₆) Aromatic carbons: ~110-150 ppm; CH₂OH: ~60-65 ppm.Compare chemical shifts with expected values.
FTIR (KBr, cm⁻¹) N-H stretch (amine): ~3450-3300; O-H stretch (alcohol): ~3300-3200; NO₂ stretch: ~1550-1490 and ~1350-1300; Aromatic C=C stretch: ~1620-1580.Compare peak positions and intensities.

Visualizing the Assessment Workflow

The following diagrams illustrate the logical flow of the purity assessment process and the underlying analytical principles.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Assessment cluster_comparison Data Comparison cluster_conclusion Conclusion Synthesized_Product Synthesized This compound HPLC HPLC Analysis Synthesized_Product->HPLC Spectroscopy Spectroscopic Analysis (NMR, FTIR) Synthesized_Product->Spectroscopy Comparison Compare Purity, Retention Time & Spectra HPLC->Comparison Spectroscopy->Comparison Reference_Standard Reference Standard (≥97% Purity) Reference_Standard->Comparison Purity_Determination Final Purity Determination Comparison->Purity_Determination

Caption: Workflow for the purity assessment of synthesized this compound.

HPLC_Principle cluster_system HPLC System cluster_separation Separation Principle Mobile_Phase Mobile Phase (Polar) Acetonitrile/Water Pump Pump Mobile_Phase->Pump Injector Injector Pump->Injector Column Stationary Phase (Non-Polar) C18 Column Injector->Column Detector UV Detector Column->Detector Principle Separation based on differential partitioning between mobile and stationary phases. Data Chromatogram Detector->Data

References

Comparative Reactivity of the Amino Group in 2-Amino-4-nitrobenzenemethanol Versus Other Anilines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of the amino group in 2-Amino-4-nitrobenzenemethanol against other key aniline derivatives. The reactivity of the amino group in anilines is of paramount importance in organic synthesis and drug development, influencing reaction rates, mechanisms, and the ultimate biological activity of synthesized molecules. This document outlines the electronic factors governing this reactivity, presents comparative experimental data, and provides detailed experimental protocols for assessing these properties.

Understanding Amino Group Reactivity in Anilines

The reactivity of the amino group (-NH₂) in aniline and its derivatives is primarily dictated by the availability of the nitrogen's lone pair of electrons. This is influenced by the electronic effects of other substituents on the aromatic ring. Electron-donating groups (EDGs) increase the electron density on the nitrogen, making the amine more basic and nucleophilic. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, reducing basicity and nucleophilicity.

In the case of This compound , the amino group's reactivity is modulated by two substituents:

  • A strongly electron-withdrawing nitro group (-NO₂) at the para position . This group significantly deactivates the amino group through both inductive and resonance effects, pulling electron density away from the nitrogen.

  • A weakly electron-donating hydroxymethyl group (-CH₂OH) at the ortho position . This group has a minor activating effect on the amino group.

The net effect is a significant reduction in the basicity and nucleophilicity of the amino group in this compound compared to unsubstituted aniline.

Comparative Basicity of Anilines

The basicity of an aniline is quantified by the pKa of its conjugate acid. A lower pKa value indicates a weaker base. The table below compares the pKa values of this compound (estimated) with other relevant anilines.

CompoundSubstituentspKa of Conjugate AcidRelative Basicity
AnilineNone4.60Strongest
o-Nitroaniline2-NO₂-0.26Weakest
m-Nitroaniline3-NO₂2.47Intermediate
p-Nitroaniline4-NO₂1.00Weak
2-Methyl-5-nitroaniline2-CH₃, 5-NO₂2.35Weak
This compound 2-CH₂OH, 4-NO₂ ~2.3 (Estimated) Weak

Note: The pKa for this compound is an estimate based on the experimental pKa of 2-methyl-5-nitroaniline (2.345) and the similar electronic effects of the methyl and hydroxymethyl groups.

The data clearly illustrates the deactivating effect of the nitro group. The ortho and para isomers of nitroaniline are significantly less basic than the meta isomer due to the direct resonance delocalization of the nitrogen's lone pair onto the nitro group. The estimated pKa of this compound places its basicity in a similar range to other nitro-substituted anilines, highlighting the dominant electron-withdrawing effect of the nitro group.

Factors Influencing Aniline Reactivity

The following diagram illustrates the key electronic factors that influence the reactivity of the amino group in substituted anilines.

G Factors Affecting Aniline Amino Group Reactivity subst Substituent on Aromatic Ring edg Electron-Donating Group (EDG) (e.g., -CH₃, -OCH₃, -CH₂OH) subst->edg Increases electron density ewg Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CN, -Cl) subst->ewg Decreases electron density reactivity Amino Group Reactivity (Basicity & Nucleophilicity) edg->reactivity Increases ewg->reactivity Decreases

Caption: Electronic effects of substituents on the reactivity of the aniline amino group.

Experimental Protocols

To experimentally determine and compare the reactivity of the amino group in this compound and other anilines, the following key experiments can be performed.

Experimental Workflow

The general workflow for a comparative reactivity study is outlined below.

G Workflow for Comparative Reactivity Study of Anilines start Select Aniline Derivatives for Comparison pka pKa Determination (Potentiometric Titration) start->pka acylation Acylation Reaction Kinetics (e.g., with Acetic Anhydride) start->acylation diazotization Diazotization Reaction Rate (e.g., with Sodium Nitrite) start->diazotization data Data Analysis and Comparison (pKa values, rate constants) pka->data acylation->data diazotization->data conclusion Conclusion on Relative Reactivity data->conclusion

Caption: A generalized workflow for the experimental comparison of aniline reactivity.

Determination of pKa by Potentiometric Titration

Objective: To determine the pKa of the conjugate acid of the aniline derivative, providing a quantitative measure of its basicity.

Materials:

  • Aniline derivative (e.g., this compound)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a combination electrode

  • Buret

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Accurately weigh a sample of the aniline derivative and dissolve it in a known volume of deionized water in a beaker.

  • Add a stoichiometric excess of the standardized HCl solution to the beaker to fully protonate the amino group.

  • Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.

  • Begin stirring the solution and record the initial pH.

  • Titrate the solution with the standardized NaOH solution, adding small, known volumes (e.g., 0.1-0.5 mL increments).

  • Record the pH after each addition of NaOH.

  • Continue the titration well past the equivalence point (the point of the most rapid pH change).

  • Plot a graph of pH versus the volume of NaOH added.

  • Determine the equivalence point from the graph (the midpoint of the steepest part of the curve).

  • The pH at half the equivalence point volume is equal to the pKa of the anilinium ion.

Comparative Acylation Reaction Kinetics

Objective: To compare the nucleophilicity of different anilines by measuring the rate of their reaction with an acylating agent.

Materials:

  • Aniline derivatives to be compared

  • Acetic anhydride

  • A suitable solvent (e.g., acetonitrile or a buffered aqueous solution)

  • UV-Vis spectrophotometer or HPLC

  • Thermostatted reaction vessel

Procedure:

  • Prepare stock solutions of the aniline derivatives and acetic anhydride in the chosen solvent.

  • Equilibrate the reactant solutions and the reaction vessel to the desired temperature.

  • Initiate the reaction by mixing the aniline solution with the acetic anhydride solution.

  • Monitor the progress of the reaction over time by taking aliquots at regular intervals and analyzing them.

    • UV-Vis Spectroscopy: If the product has a different UV-Vis spectrum from the reactants, the change in absorbance at a specific wavelength can be monitored.

    • HPLC: The disappearance of the aniline starting material or the appearance of the acetanilide product can be quantified.

  • Plot the concentration of the aniline or the product as a function of time.

  • Determine the initial reaction rate from the slope of the concentration versus time plot.

  • Compare the initial rates for the different aniline derivatives to establish their relative nucleophilicity.

Comparative Diazotization Reaction Rates

Objective: To assess the reactivity of the amino group by measuring the rate of its conversion to a diazonium salt.

Materials:

  • Aniline derivatives

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • A suitable quenching agent (e.g., sulfamic acid)

  • A coupling agent (e.g., N-(1-Naphthyl)ethylenediamine) to form a colored azo dye

  • UV-Vis spectrophotometer

  • Ice bath

Procedure:

  • Prepare a solution of the aniline derivative in aqueous HCl and cool it in an ice bath (0-5 °C).

  • Prepare a solution of NaNO₂.

  • Initiate the diazotization reaction by adding the NaNO₂ solution to the aniline hydrochloride solution with stirring.

  • At specific time intervals, withdraw an aliquot of the reaction mixture and add it to a solution of the quenching agent to stop the diazotization.

  • To the quenched aliquot, add the coupling agent to form a stable, colored azo dye with the diazonium salt that has been formed.

  • Measure the absorbance of the azo dye solution using a UV-Vis spectrophotometer at its λmax.

  • The absorbance is proportional to the concentration of the diazonium salt formed.

  • Plot the concentration of the diazonium salt versus time for each aniline derivative.

  • Compare the initial rates of formation of the diazonium salt to determine the relative reactivity of the anilines in this reaction.

Conclusion

The reactivity of the amino group in this compound is significantly diminished by the presence of a para-nitro group, a potent electron-withdrawing substituent. Its basicity is estimated to be low, with a pKa value comparable to that of other nitroanilines. This reduced electron density on the amino nitrogen suggests that this compound will exhibit lower reactivity in nucleophilic reactions such as acylation and diazotization when compared to unsubstituted aniline or anilines bearing electron-donating groups. The ortho-hydroxymethyl group has a minor, opposing electronic effect and may introduce steric considerations in certain reactions. For researchers and professionals in drug development, a thorough understanding of these reactivity trends is essential for designing efficient synthetic routes and for predicting the chemical behavior of molecules incorporating this and similar aniline derivatives. The experimental protocols provided herein offer a robust framework for the quantitative assessment of these critical chemical properties.

A Comparative Guide to the Synthetic Efficiency of Routes to 2-Amino-4-nitrobenzenemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is a critical factor in the pace and success of a research program. This guide provides a detailed comparison of two synthetic routes to 2-Amino-4-nitrobenzenemethanol, a valuable building block in medicinal chemistry. The analysis is based on experimental data to objectively evaluate the performance of each method.

Quantitative Performance Comparison

The selection of an optimal synthetic pathway often involves a trade-off between reaction yield, duration, and the complexity of the required reagents and conditions. The following table summarizes the key quantitative data for two distinct routes to this compound.

ParameterRoute 1: Reduction of Carboxylic AcidRoute 2: Reduction of Aldehyde
Starting Material 2-Amino-4-nitrobenzoic acid2-Amino-4-nitrobenzaldehyde
Reducing Agent Borane-tetrahydrofuran complex (BH₃-THF)Sodium borohydride (NaBH₄)
Solvent Tetrahydrofuran (THF)Methanol or Ethanol
Reaction Time 12 hours1-2 hours
Reaction Temperature Room Temperature0°C to Room Temperature
Reported Yield 70%Estimated >90% (by analogy)
Key Advantages Readily available starting material.Shorter reaction time, milder reducing agent.
Key Disadvantages Longer reaction time, use of pyrophoric reagent.Starting material may be less common.

Experimental Protocols

Below are the detailed experimental methodologies for the two synthetic routes discussed.

Route 1: Reduction of 2-Amino-4-nitrobenzoic Acid

This procedure involves the reduction of a carboxylic acid to a primary alcohol using a borane-tetrahydrofuran complex.

Procedure:

  • Dissolve 2-amino-4-nitrobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at room temperature under an inert atmosphere.

  • Slowly add borane-tetrahydrofuran complex (4.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Cool the reaction mixture to 0°C and cautiously quench the reaction by the slow addition of methanol.

  • Concentrate the mixture under reduced pressure.

  • The residue is then partitioned between a saturated aqueous solution of sodium bicarbonate and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.

Route 2: Selective Reduction of 2-Amino-4-nitrobenzaldehyde

This proposed method is based on the well-established selective reduction of an aromatic aldehyde in the presence of a nitro group using sodium borohydride.

Procedure:

  • Suspend 2-amino-4-nitrobenzaldehyde (1.0 eq) in methanol at 0°C.

  • Add sodium borohydride (1.1 eq) portion-wise to the stirred suspension, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

Comparative Workflow Visualization

To better understand the process, the following diagram illustrates the logical workflow of comparing the two synthesis routes.

G cluster_0 Route 1: Carboxylic Acid Reduction cluster_1 Route 2: Aldehyde Reduction Start1 2-Amino-4-nitrobenzoic Acid Step1_1 Reduction with BH3-THF in THF, 12h, RT Start1->Step1_1 Product1 This compound (Yield: 70%) Step1_1->Product1 Comparison Comparison of Synthetic Routes Product1->Comparison Start2 2-Amino-4-nitrobenzaldehyde Step2_1 Reduction with NaBH4 in Methanol, 1-2h, 0°C to RT Start2->Step2_1 Product2 This compound (Estimated Yield: >90%) Step2_1->Product2 Product2->Comparison

Caption: Comparative workflow of two synthesis routes to this compound.

A Comparative Guide to the Properties of 2-Amino-4-nitrobenzenemethanol and 2-amino-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the physicochemical and biological properties of 2-Amino-4-nitrobenzenemethanol and 2-amino-4-nitrophenol. The information herein is supported by available experimental data and established scientific principles to assist researchers in selecting the appropriate molecule for their specific applications in drug development and scientific research.

Introduction

This compound and 2-amino-4-nitrophenol are aromatic compounds containing both an amino and a nitro group, functionalities that impart significant chemical and biological activity. While structurally similar, the presence of a hydroxymethyl group in the former and a hydroxyl group in the latter leads to distinct differences in their properties. This guide aims to elucidate these differences through a comparative analysis of their chemical, physical, and biological characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and 2-amino-4-nitrophenol is presented in the table below. It is important to note that while extensive experimental data is available for 2-amino-4-nitrophenol, some properties of this compound are less well-documented in publicly available literature.

PropertyThis compound2-amino-4-nitrophenol
CAS Number 78468-34-5[1]99-57-0[2]
Molecular Formula C₇H₈N₂O₃[1]C₆H₆N₂O₃[2]
Molecular Weight 168.15 g/mol [1]154.12 g/mol [2]
Appearance Solid[3]Orange prisms or yellow powder[2]
Melting Point Data not available (commercial suppliers indicate it is a solid)[3]140-143 °C (anhydrous)
Boiling Point Data not availableDecomposes
Solubility Data not available (expected to be soluble in polar organic solvents)Sparingly soluble in water; soluble in ethanol, acetone, and diethyl ether[4]
pKa Data not availablepKa1 = 3.1 (amine), pKa2 = 7.6 (phenol)
LogP 1.2 (predicted)1.26

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of these compounds.

¹H NMR Spectroscopy:

  • This compound: A ¹H NMR spectrum in DMSO-d₆ shows characteristic peaks at δ 7.46 (d, J = 2.0 Hz, 1H), 7.38-7.35 (m, 2H), 5.57 (s, 2H), 5.34 (t, J = 5.4 Hz, 1H), and 4.43 (d, J = 5.5 Hz, 2H)[5].

  • 2-amino-4-nitrophenol: The ¹H NMR spectrum provides signals corresponding to the aromatic protons, the amino group, and the hydroxyl group, with chemical shifts influenced by the electronic effects of the substituents.

UV-Vis Spectroscopy:

  • This compound: Expected to show absorption bands in the UV-visible region characteristic of nitro-substituted aromatic amines.

  • 2-amino-4-nitrophenol: Exhibits absorption maxima at 224 nm, 262 nm, and 308 nm in an acidic mobile phase[6].

Biological Properties

The biological activities of these compounds are of significant interest in drug development.

2-amino-4-nitrophenol has been more extensively studied and is known to:

  • Exhibit mutagenic activity in various assays, including the Ames test with Salmonella typhimurium[7].

  • Induce sister chromatid exchange and chromosomal aberrations in cultured Chinese hamster ovary cells[7].

  • Cause renal toxicity in rats and mice in vivo[7].

  • Act as a substrate for enzymes such as tyrosinase and a potential cyclooxygenase inhibitor.

This compound has limited publicly available biological data. However, studies on related nitrobenzyl derivatives suggest that:

  • The mutagenicity of nitrobenzyl compounds can vary depending on the position of the nitro group[8].

  • The presence of a nitro group on a benzamine molecule can convert it into a direct mutagen[9].

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate further research and comparison.

Synthesis Protocols

Synthesis of this compound

A common method for the synthesis of (2-amino-4-nitrophenyl)methanol involves the reduction of 2-amino-4-nitrobenzoic acid[5].

  • Reaction: 2-amino-4-nitrobenzoic acid is dissolved in tetrahydrofuran (THF). Borane-tetrahydrofuran complex (BH₃-THF) is added slowly, and the mixture is stirred for 12 hours at room temperature.

  • Work-up: The reaction is quenched by the slow addition of methanol at 0°C. The mixture is concentrated, and the residue is taken up in a saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting solid is suspended in water, filtered, and dried to yield (2-amino-4-nitrophenyl)methanol as an orange solid[5].

Synthesis of 2-amino-4-nitrophenol

A well-established procedure for the synthesis of 2-amino-4-nitrophenol is the partial reduction of 2,4-dinitrophenol[8].

  • Reaction: Technical 2,4-dinitrophenol is suspended in water, and ammonium chloride and concentrated aqueous ammonia are added. The mixture is heated to 85°C and then allowed to cool to 70°C. Fused sodium sulfide is added in portions, maintaining the temperature between 80-85°C. After the addition is complete, the mixture is heated at 85°C for 15 minutes[8].

  • Work-up: The hot reaction mixture is filtered. The filtrate is cooled, and the precipitated crystals are collected. The solid is dissolved in boiling water, acidified with glacial acetic acid, treated with activated carbon, filtered hot, and cooled to 20°C. The resulting brown crystals of 2-amino-4-nitrophenol are collected and dried[8].

G cluster_0 Synthesis of this compound cluster_1 Synthesis of 2-amino-4-nitrophenol A 2-Amino-4-nitrobenzoic acid C Reduction A->C B BH3-THF in THF B->C D This compound C->D E 2,4-Dinitrophenol G Partial Reduction E->G F Sodium Sulfide / NH4Cl F->G H 2-amino-4-nitrophenol G->H

Comparative Synthesis Pathways
Physicochemical Property Determination

Melting Point Determination

  • Apparatus: Capillary melting point apparatus.

  • Procedure: A small, finely powdered sample of the compound is packed into a capillary tube sealed at one end. The tube is placed in the melting point apparatus, and the temperature is raised slowly (1-2 °C/min) near the expected melting point. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

Solubility Determination

  • Procedure: A small, accurately weighed amount of the solute (e.g., 1-5 mg) is added to a known volume of the solvent (e.g., 1 mL) in a vial at a constant temperature. The mixture is shaken vigorously for a set period. Visual inspection determines if the solid has completely dissolved. If not, the experiment can be repeated with a smaller amount of solute or a larger volume of solvent to determine the approximate solubility. For a more quantitative analysis, the saturated solution can be filtered, and the concentration of the solute in the filtrate can be determined by a suitable analytical method like UV-Vis spectroscopy or HPLC.

Spectroscopic Analysis

NMR Spectroscopy

  • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer. Standard pulse programs are used. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans with proton decoupling is typically required.

UV-Vis Spectroscopy

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or acetonitrile). The concentration should be chosen to give an absorbance reading in the range of 0.1-1.0.

  • Data Acquisition: The UV-Vis spectrum is recorded from approximately 200 to 800 nm using a dual-beam spectrophotometer. A cuvette containing the pure solvent is used as a reference. The wavelength(s) of maximum absorbance (λmax) are determined.

Conclusion

This compound and 2-amino-4-nitrophenol, while sharing a common structural motif, exhibit distinct physicochemical and biological properties. The phenolic hydroxyl group in 2-amino-4-nitrophenol imparts acidic properties and influences its solubility and biological interactions. The benzylic alcohol in this compound, while also polar, has different reactivity and steric bulk. The available data suggest that 2-amino-4-nitrophenol is a more extensively characterized compound with known mutagenic and toxic properties. Further investigation into the biological activities of this compound is warranted to fully understand its potential and to enable a more direct comparison. The experimental protocols provided in this guide offer a starting point for researchers to conduct their own comparative studies.

G cluster_0 Comparative Experimental Workflow cluster_1 cluster_2 A Compound Synthesis (this compound vs. 2-amino-4-nitrophenol) B Purification & Characterization (Recrystallization, NMR, MS) A->B C Physicochemical Property Analysis B->C D Biological Activity Assessment B->D C1 Melting Point Determination C2 Solubility Studies C3 Spectroscopic Analysis (UV-Vis, IR) D1 Cytotoxicity Assays (e.g., MTT Assay) D2 Mutagenicity Assays (e.g., Ames Test) D3 Enzyme Inhibition Assays E Data Analysis & Comparison C1->E C2->E C3->E D1->E D2->E D3->E F Structure-Activity Relationship (SAR) Insights E->F

Workflow for Comparative Analysis

References

Safety Operating Guide

Proper Disposal of 2-Amino-4-nitrobenzenemethanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This guide provides detailed procedures for the proper disposal of 2-Amino-4-nitrobenzenemethanol, a compound that requires careful handling due to its potential hazards. Adherence to these protocols is essential for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye and face protection, must be worn when handling this chemical.[1] Work should always be conducted in a well-ventilated area.[1]

Quantitative Safety Data Summary

For quick reference, the following table summarizes key safety and hazard information for this compound.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement
Acute Toxicity, OralH302: Harmful if swallowedP270: Do not eat, drink or smoke when using this product.[1]
Skin Corrosion/IrritationH315: Causes skin irritationP280: Wear protective gloves, protective clothing, eye protection and face protection.[1]
Serious Eye Damage/IrritationH319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Specific target organ toxicity — single exposureH335: May cause respiratory irritationP261: Avoid breathing dust/fumes.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an authorized hazardous or special waste collection point, in accordance with local regulations.[1]

1. Waste Identification and Segregation:

  • Identify all waste containing this compound.
  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Containerization:

  • Place waste this compound in a clean, dry, and sealable container.
  • Ensure the container is compatible with the chemical and properly labeled.

3. Labeling:

  • Clearly label the waste container with the chemical name ("this compound") and any other required hazard warnings.

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
  • The storage area should be locked to prevent unauthorized access.[1]

5. Disposal Request:

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

Spill Cleanup Procedure

In the event of a spill, follow these steps to minimize exposure and environmental contamination:

  • Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Wear protective clothing, gloves, safety glasses, and a dust respirator.[1]

  • Contain the Spill: Prevent the spilled material from entering drains or water courses.[1]

  • Cleanup:

    • For Dry Spills: Use dry cleanup procedures to avoid generating dust. Sweep, shovel, or vacuum up the material.[1]

    • For Wet Spills: Vacuum or shovel up the material.[1]

  • Containerize Spill Residue: Place all collected spill residue and contaminated materials into a sealed and labeled container for disposal as hazardous waste.[1]

  • Decontaminate the Area: Wash the spill area with large amounts of water. Prevent runoff from entering drains.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal cluster_spill Spill Response start Waste this compound Generated identify Identify and Segregate Waste start->identify containerize Place in a Labeled, Sealable Container identify->containerize store Store in a Secure, Ventilated Area containerize->store contact_ehs Contact EHS or Licensed Contractor store->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end_disposal Dispose via Authorized Hazardous Waste Facility pickup->end_disposal spill Spill Occurs don_ppe Don Appropriate PPE spill->don_ppe contain Contain Spill don_ppe->contain cleanup Clean Up Spill (Dry or Wet Methods) contain->cleanup spill_container Containerize Spill Residue cleanup->spill_container spill_container->store Treat as Hazardous Waste

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Amino-4-nitrobenzenemethanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Amino-4-nitrobenzenemethanol

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance that requires careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is a skin, eye, and respiratory irritant[1]. A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation.
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for short-term protection. For extended contact, butyl rubber gloves are recommended for handling nitro compounds[2][3]. Always inspect gloves for integrity before each use and change them immediately upon contamination.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood[4].
Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound.

1. Preparation and Engineering Controls:

  • All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure[4].

  • Ensure that an eyewash station and a safety shower are readily accessible.

  • Verify the functionality of all equipment before starting any procedure.

2. Weighing and Transfer:

  • Conduct all weighing and transfer operations within a fume hood to contain any dust[4].

  • Use anti-static weighing paper or a container to prevent dispersal of the powder.

  • Close the primary container tightly after dispensing the required amount.

3. During the Experiment:

  • Keep all containers with this compound clearly labeled.

  • Avoid contact with skin and eyes[5].

  • Do not eat, drink, or smoke in the laboratory[6][7].

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.

4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area[6][8][9].

  • Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates[8].

Spill Management Protocol

In the event of a spill, follow these steps:

  • Evacuate: Evacuate personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Don PPE: Put on the appropriate PPE, including respiratory protection.

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste[6][8]. Avoid generating dust.

  • Clean-up: Decontaminate the area with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of the contained spill and any contaminated cleaning materials as hazardous waste.

Disposal Plan

The disposal of this compound and its contaminated waste must be handled with care to prevent environmental contamination.

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., gloves, weighing paper), and reaction byproducts, in a designated and clearly labeled hazardous waste container[10].

    • The container must be kept closed and stored in a designated, well-ventilated waste accumulation area.

  • Disposal Method:

    • The recommended method of disposal is incineration by a licensed professional waste disposal service[5][10]. Do not attempt to dispose of this chemical in the regular trash or down the drain.

    • Contact your institution's environmental health and safety (EHS) office to arrange for proper disposal in accordance with local, state, and federal regulations[6][11].

Visual Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal.

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.